GSK2982772
Description
RIPK1 inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-25-15-9-5-6-10-16(15)28-12-14(20(25)27)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPAFUINURXJSG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622848-92-3 | |
| Record name | GSK-2982772 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622848923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2982772 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2982772 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5W3M0VO9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK2982772: A Selective RIPK1 Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of immune-mediated inflammatory diseases.[1][2] GSK2982772 is a first-in-class, potent, and highly selective, orally active, ATP-competitive inhibitor of RIPK1 kinase.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Core Properties of this compound
This compound, with the chemical formula C20H19N5O, is a benzoxazepinone-based compound.[1][5] It was identified through the optimization of a hit from a DNA-encoded library.[1][2]
| Property | Value | Reference |
| CAS No. | 1622848-92-3 | [3] |
| Molecular Formula | C20H19N5O | [5] |
| Molecular Weight | 377.40 | [4] |
| Solubility | DMSO: ≥ 100 mg/mL (264.97 mM) | [5] |
Mechanism of Action and Signaling Pathways
RIPK1 is a multifaceted protein that functions as a key signaling node downstream of death receptors like tumor necrosis factor receptor 1 (TNFR1).[6][7][8] Its kinase activity is crucial for the induction of two distinct forms of programmed cell death: apoptosis (programmed cell death) and necroptosis (a programmed form of necrosis).[7][9][10]
Upon TNF-α stimulation, TNFR1 recruits a series of proteins to form Complex I, which can initiate pro-survival signaling through NF-κB.[8] Alternatively, under certain conditions, a secondary cytosolic complex, known as Complex II, can form. The composition and activity of Complex II determine the cellular outcome.
-
Apoptosis: In the presence of active caspase-8, RIPK1 can contribute to the formation of a pro-apoptotic complex (Complex IIa), leading to caspase-8-mediated apoptosis.[6][9]
-
Necroptosis: When caspase-8 is inhibited or absent, RIPK1 kinase activity becomes dominant, leading to the formation of the necrosome (Complex IIb) with RIPK3.[6][9] RIPK1 and RIPK3 then phosphorylate each other, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis.[6][7]
This compound selectively inhibits the kinase activity of RIPK1, thereby blocking the signaling cascade that leads to necroptosis and RIPK1-dependent apoptosis.[1]
RIPK1 Signaling Pathways and the inhibitory action of this compound.
Quantitative Data
In Vitro Potency and Selectivity
This compound is a potent inhibitor of human RIPK1 with high selectivity over a broad range of other kinases.
| Target | IC50 (nM) | Selectivity | Reference |
| Human RIPK1 | 16 | - | [3][4] |
| Monkey RIPK1 | 20 | - | [3] |
| Kinase Panel (>339 kinases) | - | >1,000-fold at 10 µM | [3][5] |
| hERG | 195,000 | - | [3][5] |
| hPXR (EC50) | 13,000 | - | [3][5] |
Preclinical In Vivo Efficacy
In a mouse model of TNF-induced systemic inflammatory response syndrome, oral administration of this compound provided significant protection against hypothermia.
| Dose (mg/kg) | Protection from Temperature Loss (%) | Reference |
| 3 | 68 | [3] |
| 10 | 80 | [3] |
| 50 | 87 | [3] |
In a TNF/zVAD-induced necroptosis model, this compound also demonstrated dose-dependent protection.
| Dose (mg/kg) | Protection from Temperature Loss (%) | Reference |
| 3 | 13 | [3] |
| 10 | 63 | [3] |
| 50 | 93 | [3] |
Pharmacokinetics in Healthy Volunteers (Phase I)
A first-in-human, randomized, placebo-controlled, double-blind study evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy male volunteers.[11][12]
| Dose | Key Findings | Reference |
| Single Ascending Doses (0.1-120 mg) | Approximately linear pharmacokinetics. | [11][12] |
| Repeat Doses (20 mg QD to 120 mg BID for 14 days) | No evidence of drug accumulation. >90% RIPK1 target engagement achieved with 60 mg and 120 mg BID regimens. | [11][12][13] |
The most common adverse events reported were mild contact dermatitis and headache.[11][12]
Clinical Efficacy (Phase IIa)
This compound has been evaluated in several Phase IIa clinical trials for inflammatory diseases.
| Disease | Study Design | Key Findings | Reference |
| Ulcerative Colitis (NCT02903966) | Randomized, double-blind, placebo-controlled. This compound 60 mg TID for 42 days. | Generally well-tolerated but showed no significant difference in efficacy compared to placebo.[14][15][16] | [14][15][16] |
| Rheumatoid Arthritis (NCT02858492) | Randomized, placebo-controlled. This compound 60 mg BID or TID for 84 days. | Failed to show clinical benefit compared to placebo. | [14] |
| Psoriasis | Randomized, placebo-controlled. | Reductions in epidermal thickness and T-cell infiltration in psoriatic skin compared with placebo. | [17] |
Experimental Protocols
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the in vitro potency of this compound against RIPK1 using a commercially available assay that measures ADP production.[18][19]
Workflow for the RIPK1 Kinase Inhibition Assay.
Materials:
-
Recombinant human RIPK1 (BPS Bioscience, Cat. No. 40291)[20]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
This compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Methodology:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the this compound dilutions or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of RIPK1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (e.g., myelin basic protein) and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement Assay (TEAR1 Assay)
This immunoassay was developed to measure the direct binding of benzoxazepinone-class RIPK1 inhibitors, like this compound, to RIPK1 in cells and tissues.[21]
Principle: The assay utilizes two antibodies: one that recognizes the total RIPK1 protein and another that specifically binds to the free, unbound form of RIPK1. The binding of this compound to RIPK1 induces a conformational change that prevents the "free-RIPK1" antibody from binding. The percentage of target engagement is calculated from the ratio of free to total RIPK1.[21]
Principle of the TEAR1 Target Engagement Assay.
Methodology (General Outline):
-
Lyse cells or homogenize tissues treated with this compound.
-
Perform two separate immunoassays in parallel: one to measure total RIPK1 and one to measure free RIPK1.
-
In the "total RIPK1" assay, use an antibody that binds to RIPK1 irrespective of this compound binding.
-
In the "free RIPK1" assay, use an antibody whose binding is blocked by the conformational change induced by this compound.
-
Quantify the amount of bound antibody in each assay using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of target engagement based on the reduction in the "free RIPK1" signal relative to the "total RIPK1" signal.
Conclusion
This compound is a well-characterized, selective inhibitor of RIPK1 kinase with demonstrated target engagement in humans. While it has shown a favorable safety profile, clinical efficacy in some inflammatory conditions like ulcerative colitis and rheumatoid arthritis has not been established with the tested regimens.[14][15] However, the promising results in psoriasis suggest that RIPK1 inhibition remains a viable therapeutic strategy for certain inflammatory diseases.[17] The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working on RIPK1 inhibitors and the broader field of inflammation and cell death.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (this compound) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 13. researchgate.net [researchgate.net]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. A randomised, placebo-controlled study of RIPK1 inhibitor this compound in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK2982772 in Inhibiting Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2982772 is a first-in-class, orally active, and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical upstream kinase that plays a central role in regulating inflammation and programmed cell death pathways, including necroptosis.[1][3] Its kinase activity is a key driver of pro-inflammatory cytokine production, making it a compelling therapeutic target for a range of immune-mediated inflammatory diseases.[1][3] This technical guide provides an in-depth overview of the role of this compound in inhibiting cytokine production, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity.
Mechanism of Action: Inhibition of the RIPK1 Signaling Pathway
This compound functions as a potent and highly specific inhibitor of RIPK1 kinase activity.[1] It binds to an allosteric pocket of the RIPK1 kinase domain, distinct from the ATP-binding site, classifying it as a type III kinase inhibitor.[1] This binding locks the kinase in an inactive conformation, preventing its autophosphorylation and subsequent activation.
The activation of RIPK1 is a key event in the signaling cascade initiated by various stimuli, most notably Tumor Necrosis Factor-alpha (TNF-α) binding to its receptor, TNFR1. In this pathway, RIPK1 acts as a scaffold protein in Complex I, which can lead to the activation of NF-κB and cell survival. However, under certain conditions, particularly when caspase-8 is inhibited, RIPK1 kinase activity drives the formation of the necrosome (Complex IIb), leading to programmed necrosis (necroptosis) and a robust inflammatory response characterized by the production of pro-inflammatory cytokines.
By inhibiting the kinase function of RIPK1, this compound effectively blocks these downstream inflammatory consequences. This includes the suppression of TNF-dependent cellular responses and the reduction of cytokine production.[1][3]
Quantitative Data on Cytokine Inhibition
The inhibitory activity of this compound on cytokine production has been quantified in various in vitro and ex vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of RIPK1 Kinase Activity
| Assay Type | Species | IC50 (nM) | Reference |
| RIPK1 FP Binding Assay | Human | 6.3 | [1] |
| RIPK1 ADP-Glo Assay | Human | 16 | [3] |
| RIPK1 FP Binding Assay | Monkey | 20 | [3] |
Table 2: Inhibition of Cytokine Production in Cellular Assays
| Assay System | Cytokine(s) Inhibited | IC50 (nM) | Reference |
| Human Whole Blood Stimulation Assay | MIP-1β | 2 | [1] |
| Cynomolgus Monkey Whole Blood Stimulation Assay | Not specified | 4 | [1] |
| Human Ulcerative Colitis Explants | IL-1β, IL-6 | Concentration-dependent reduction | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to evaluate the effect of this compound on cytokine production.
RIPK1 Kinase Inhibition Assays
Two primary in vitro assays were utilized to determine the potency of this compound against RIPK1 kinase.
1. RIP1 Kinase Fluorescence Polarization (FP) Assay
This assay measures the binding affinity of the inhibitor to the RIPK1 kinase domain.
-
Principle: A fluorescently labeled ligand binds to the RIPK1 kinase domain, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete for binding, displacing the fluorescent ligand and causing a decrease in polarization.
-
Protocol Outline:
-
Recombinant human RIPK1 kinase domain is incubated with a fluorescently labeled ATP-competitive ligand.
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
IC50 values are calculated from the resulting dose-response curves.
-
2. ADP-Glo™ Kinase Assay
This assay measures the enzymatic activity of RIPK1 by quantifying the amount of ADP produced.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.
-
Protocol Outline:
-
The RIPK1 kinase reaction is set up with the enzyme, substrate (e.g., myelin basic protein), and ATP.
-
This compound at various concentrations is added to the reaction wells.
-
The reaction is incubated to allow for ATP hydrolysis.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured, and IC50 values are determined.
-
Human Whole Blood Stimulation Assay
This ex vivo assay assesses the ability of this compound to inhibit cytokine production in a more physiologically relevant environment.
-
Principle: Whole blood is stimulated to induce necroptosis and cytokine release in a RIPK1-dependent manner. The inhibitory effect of this compound on the production of specific cytokines is then measured.
-
Protocol Outline:
-
Freshly drawn human whole blood is collected in heparinized tubes.
-
The blood is pre-incubated with various concentrations of this compound.
-
Necroptosis is induced by stimulating the blood with a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., QVD-OPh or zVAD-fmk).
-
The samples are incubated to allow for cytokine production.
-
Plasma is separated by centrifugation.
-
The concentrations of cytokines (e.g., MIP-1α, MIP-1β) in the plasma are quantified using a suitable immunoassay, such as a Meso Scale Discovery (MSD) platform.
-
The IC50 for cytokine inhibition is determined.
-
Human Ulcerative Colitis Explant Culture
This ex vivo model utilizes patient-derived tissue to assess the effect of this compound on the spontaneous release of inflammatory cytokines.
-
Principle: Intestinal mucosal biopsies from patients with active ulcerative colitis spontaneously release elevated levels of pro-inflammatory cytokines. This system is used to evaluate the ability of a compound to reduce this spontaneous inflammation.
-
Protocol Outline:
-
Endoscopic biopsies are obtained from inflamed regions of the colon of patients with ulcerative colitis.
-
The biopsies are cultured in serum-free medium.
-
This compound is added to the culture medium at various concentrations.
-
The explants are cultured for a defined period (e.g., 24 hours).
-
The culture supernatants are collected.
-
The concentrations of cytokines such as IL-1β and IL-6 in the supernatants are measured by ELISA or other immunoassays.
-
The concentration-dependent reduction in cytokine levels is determined.
-
Conclusion
This compound is a potent and selective inhibitor of RIPK1 kinase activity. Through this mechanism, it effectively blocks the signaling pathways that lead to the production of key pro-inflammatory cytokines. Preclinical in vitro and ex vivo data demonstrate its ability to inhibit TNF-α-induced cytokine release and reduce the spontaneous secretion of cytokines from diseased tissue. These findings have provided a strong rationale for the clinical development of this compound in a variety of inflammatory disorders. While clinical trials have shown that the desired level of target engagement is achievable, the translation of this pharmacological activity into clinical efficacy has been variable across different diseases, highlighting the complexity of these conditions and the specific role of the RIPK1 pathway in their pathogenesis. Further research will continue to delineate the therapeutic potential of RIPK1 inhibition with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (this compound) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2982772: A Deep Dive into its Modulation of TNF-Mediated Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor necrosis factor (TNF) is a pleiotropic cytokine that plays a central role in inflammation and immunity. Its signaling through TNF receptor 1 (TNFR1) can lead to divergent cellular outcomes, including cell survival, apoptosis, and a regulated form of necrosis known as necroptosis. The dysregulation of TNF-mediated cell death pathways is implicated in the pathogenesis of numerous inflammatory diseases.[1][2][3] Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node that dictates cell fate downstream of TNFR1.[1][3][4] this compound is a potent and selective, orally active, and ATP-competitive inhibitor of RIPK1 kinase activity.[1][5] This technical guide provides an in-depth analysis of this compound's effect on TNF-mediated cell death, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Mechanism of Action: Inhibition of RIPK1 Kinase Activity
This compound selectively binds to an allosteric pocket within the kinase domain of RIPK1, thereby inhibiting its catalytic activity.[2][4] The kinase activity of RIPK1 is essential for the induction of necroptosis and can also contribute to certain forms of apoptosis.[1][3] By inhibiting RIPK1 kinase, this compound effectively blocks the downstream signaling events that lead to these forms of programmed cell death.[6] It is important to note that RIPK1 also possesses a scaffolding function, which is independent of its kinase activity and is involved in pro-survival NF-κB signaling.[4] this compound's mechanism as a kinase inhibitor allows it to specifically target the cell death-inducing functions of RIPK1.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human RIPK1 | ADP-Glo Kinase Assay | 16 | [5] |
| Monkey RIPK1 | ADP-Glo Kinase Assay | 20 | [5] |
| Human RIPK1 | Fluorescence Polarization Binding | 1.6 |
Table 2: Cellular Potency of this compound
| Cell Line | Assay Type | Stimulus | IC50 (nM) | Reference |
| U937 (human monocytic) | Necroptosis Assay | TNFα + QVD-OPh | 6.3 |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of TNF-Induced Systemic Inflammatory Response Syndrome (SIRS)
| Dose (mg/kg, oral) | Protection from Temperature Loss (%) |
| 3 | 68 |
| 10 | 80 |
| 50 | 87 |
Signaling Pathways
The following diagrams illustrate the TNF-mediated signaling pathways and the point of intervention for this compound.
Caption: TNFα signaling pathways leading to survival, apoptosis, or necroptosis, with the inhibitory action of this compound on RIPK1 kinase.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
RIPK1 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Materials:
-
Recombinant human RIPK1 kinase domain
-
This compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a multi-well plate, add the RIPK1 enzyme to the kinase buffer.
-
Add the this compound dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK1.
-
Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
References
The Discovery and Development of GSK2982772: A RIPK1 Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK2982772 is a potent and selective, orally active, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Identified from a DNA-encoded library, this first-in-class clinical candidate was developed by GlaxoSmithKline for the treatment of chronic inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. Detailed experimental protocols for key assays, quantitative data from preclinical and clinical studies, and visualizations of the relevant signaling pathways are presented to offer a thorough resource for researchers and professionals in the field of drug development. While demonstrating promising preclinical activity and target engagement in early clinical phases, this compound ultimately did not show significant clinical efficacy in Phase 2a studies for these indications, leading to the discontinuation of its development for these specific autoimmune conditions.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including apoptosis and necroptosis.[1] Its central role in signaling downstream of various immune receptors, such as the tumor necrosis factor receptor 1 (TNFR1), has positioned it as an attractive therapeutic target for a range of inflammatory and autoimmune diseases.[2][3] this compound was developed as a first-in-class, selective inhibitor of RIPK1 kinase activity, with the therapeutic goal of mitigating the inflammatory processes driven by this pathway.[4]
Discovery and Preclinical Development
This compound was identified through the screening of a DNA-encoded library, a technology that enables the rapid exploration of vast chemical space. The initial hit, a benzoxazepinone, demonstrated high potency and selectivity for RIPK1.[4] Lead optimization efforts focused on improving physicochemical and pharmacokinetic properties, leading to the selection of this compound.[4]
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to an allosteric pocket of the RIPK1 kinase domain.[5][6] This binding prevents the autophosphorylation of RIPK1, a critical step in its activation, thereby inhibiting downstream signaling events that lead to inflammation and necroptosis.[6]
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of human and monkey RIPK1 with IC50 values of 16 nM and 20 nM, respectively.[7] The compound exhibited remarkable selectivity, showing over 1,000-fold greater selectivity for RIPK1 over a panel of more than 339 other kinases at a concentration of 10 µM.[7]
| Parameter | Value | Species |
| IC50 | 16 nM | Human |
| IC50 | 20 nM | Monkey |
| Kinase Selectivity | >1,000-fold vs. >339 kinases at 10 µM | - |
| Table 1: In Vitro Potency and Selectivity of this compound |
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in several preclinical species, demonstrating good oral bioavailability and a favorable profile for further development.
| Species | Free Fraction in Blood |
| Rat | 4.2% |
| Dog | 11% |
| Cynomolgus Monkey | 11% |
| Human | 7.4% |
| Table 2: Preclinical and Human Pharmacokinetic Parameters of this compound.[7] |
In Vivo Efficacy
In a preclinical model of TNF-induced systemic inflammatory response syndrome in mice, oral administration of this compound provided significant protection from hypothermia, a key indicator of the inflammatory cascade.
| Dose (mg/kg) | Protection from Temperature Loss (6h) |
| 3 | 68% |
| 10 | 80% |
| 50 | 87% |
| Table 3: In Vivo Efficacy of this compound in a TNF-Induced Inflammation Model.[7] |
Experimental Protocols
RIPK1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against RIPK1 kinase.
Methodology: A common method for assessing RIPK1 kinase activity is a biochemical assay that measures the phosphorylation of a substrate.
-
Reagents: Recombinant human RIPK1 enzyme, myelin basic protein (MBP) as a substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Procedure:
-
This compound is serially diluted in DMSO and then further diluted in kinase assay buffer.
-
RIPK1 enzyme and MBP substrate are mixed in the kinase assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
The amount of phosphorylated MBP is quantified using a detection method such as ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
U937 Cell Necroptosis Assay
Objective: To assess the ability of this compound to inhibit necroptosis in a cellular context.
Methodology: Human U937 monocytic cells are a well-established model for studying necroptosis.
-
Cell Culture: U937 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are pre-treated with serial dilutions of this compound for 1 hour.
-
Necroptosis is induced by the addition of a combination of TNF-α (e.g., 100 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20 µM). The caspase inhibitor is crucial to shift the cell death pathway from apoptosis to necroptosis.
-
The plates are incubated for 24-48 hours.
-
Cell viability is measured using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.
-
-
Data Analysis: The EC50 value, representing the concentration of this compound that provides 50% protection from necroptosis, is determined from the dose-response curve.
Cytokine Production Inhibition Assay
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines.
Methodology: This assay can be performed using various cell types, including peripheral blood mononuclear cells (PBMCs) or whole blood.
-
Sample Collection and Preparation: Fresh human whole blood is collected in heparinized tubes.
-
Procedure:
-
Aliquots of whole blood are pre-incubated with different concentrations of this compound for 1 hour.
-
Inflammation is stimulated by adding an agonist such as lipopolysaccharide (LPS) or a combination of TNF-α and a caspase inhibitor.
-
The samples are incubated for a specified period (e.g., 6-24 hours) at 37°C.
-
Plasma is separated by centrifugation.
-
The concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the plasma are measured using a multiplex immunoassay platform (e.g., Luminex) or ELISA.
-
-
Data Analysis: The IC50 values for the inhibition of each cytokine are calculated from the dose-response curves.
RIPK1 Signaling Pathways
The following diagrams illustrate the central role of RIPK1 in mediating inflammatory and cell death signaling pathways.
Caption: Simplified overview of the RIPK1 signaling pathway.
Caption: High-level experimental workflow for this compound development.
Clinical Development
This compound advanced into Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with moderate to severe plaque psoriasis (NCT02776033), rheumatoid arthritis (NCT02858492), and active ulcerative colitis (NCT02903966).[5][8][9]
Clinical Trial Design
The Phase 2a studies were multicenter, randomized, double-blind, placebo-controlled trials.[5][8][9] Patients received oral doses of this compound or placebo for a specified duration, typically 12 weeks.[5][8]
Clinical Efficacy Outcomes
Despite achieving target engagement and demonstrating a generally well-tolerated safety profile, this compound did not show a significant clinical benefit over placebo in any of the three indications studied.
Psoriasis (NCT02776033):
-
Primary Endpoint: Change from baseline in Psoriasis Area and Severity Index (PASI) score.
-
Results: No statistically significant difference was observed in the proportion of patients achieving PASI 75 (a 75% reduction in PASI score) between the this compound and placebo groups.[10][11] In a study with a modified-release formulation, the posterior median for achieving PASI75 at week 12 was 1.8% for this compound versus 4.9% for placebo.[11]
| Outcome | This compound (60 mg BID/TID) | Placebo |
| Plaque Lesion Severity Sum (PLSS) Improvement | Observed with BID dosing | High placebo response with TID dosing |
| Table 4: Summary of Efficacy Results in Psoriasis.[5][10] |
Rheumatoid Arthritis (NCT02858492):
-
Primary Endpoint: Change from baseline in Disease Activity Score 28-C-reactive protein (DAS28-CRP).
-
Results: There were no significant differences in the change in DAS28-CRP scores or in the proportion of patients achieving ACR20/50/70 responses between the treatment and placebo arms.[12][13]
| Outcome | This compound (60 mg BID/TID) | Placebo |
| DAS28-CRP Change from Baseline | Similar to placebo | - |
| ACR20/50/70 Response | Similar to placebo | - |
| Table 5: Summary of Efficacy Results in Rheumatoid Arthritis.[12][13] |
Ulcerative Colitis (NCT02903966):
-
Primary Endpoint: Change from baseline in Mayo Clinic Score.
-
Results: No significant differences in clinical remission, clinical response, or endoscopic improvement were observed between the this compound and placebo groups.[9][14] At day 85, 14% of patients in the this compound group achieved a Mayo endoscopic score of 0 or 1, compared to 11% in the placebo/open-label group.[14]
| Outcome | This compound (60 mg TID) | Placebo/Open-Label |
| Mayo Endoscopic Score of 0 or 1 (Day 85) | 14% | 11% |
| Clinical Remission (Day 85) | 9% | 11% |
| Table 6: Summary of Efficacy Results in Ulcerative Colitis.[9][14] |
Conclusion
This compound represents a pioneering effort in the therapeutic targeting of RIPK1 kinase for inflammatory diseases. Its discovery and preclinical development showcased a potent and selective inhibitor with a promising mechanism of action. The compound demonstrated excellent target engagement in early clinical studies. However, the lack of significant clinical efficacy in Phase 2a trials for psoriasis, rheumatoid arthritis, and ulcerative colitis led to the discontinuation of its development for these indications. The journey of this compound provides valuable insights into the complexities of translating a novel mechanism of action from preclinical models to clinical efficacy in complex human inflammatory diseases. Future research in this area may focus on different patient populations, combination therapies, or RIPK1 inhibitors with distinct properties.
References
- 1. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 2. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RIP Kinases in Chronic Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomised, placebo-controlled study of RIPK1 inhibitor this compound in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | KW2449 ameliorates collagen-induced arthritis by inhibiting RIPK1-dependent necroptosis [frontiersin.org]
- 12. Inhibition of keratinocyte necroptosis mediated by RIPK1/RIPK3/MLKL provides a protective effect against psoriatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor this compound in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RIPK1 downregulation in keratinocyte enhances TRAIL signaling in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2982772: A Deep Dive into its Impact on Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2982772 is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Developed for the treatment of chronic inflammatory diseases, it has been investigated in clinical trials for conditions including rheumatoid arthritis, plaque psoriasis, and ulcerative colitis.[1][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on critical inflammatory signaling pathways, a compilation of its quantitative data, and detailed experimental methodologies. By inhibiting the kinase activity of RIPK1, this compound modulates downstream inflammatory processes, primarily by blocking necroptosis and influencing NF-κB signaling.
Mechanism of Action: Inhibition of RIPK1 Kinase Activity
This compound is an ATP-competitive inhibitor that binds to an allosteric pocket of the RIPK1 kinase domain.[3] This binding prevents the autophosphorylation and activation of RIPK1, a critical step in the signaling cascade initiated by tumor necrosis factor (TNF) and other inflammatory stimuli.[3] RIPK1 is a key regulator of inflammation and cell death, and its kinase activity is essential for the execution of necroptosis, a form of programmed necrosis.[1][5] By inhibiting RIPK1 kinase activity, this compound effectively blocks the necroptotic pathway and reduces the production of pro-inflammatory cytokines.[1][6]
Impact on Inflammatory Signaling Pathways
The primary impact of this compound is on the signaling pathways downstream of TNF receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 recruits a series of proteins, including RIPK1, to form Complex I, which primarily activates the pro-survival NF-κB pathway. However, under certain conditions, such as the inhibition of caspase-8, RIPK1 can dissociate from Complex I to form a secondary cytosolic complex, known as the necrosome (or Complex IIb), with RIPK3 and MLKL, leading to necroptosis. This compound's inhibition of RIPK1 kinase activity prevents the formation and activation of the necrosome, thereby inhibiting necroptotic cell death.
While the primary effect is on necroptosis, the inhibition of RIPK1 kinase activity can also modulate NF-κB signaling. Although RIPK1 scaffolding function is important for NF-κB activation, its kinase activity can also influence the magnitude and duration of the NF-κB response.
Below is a diagram illustrating the TNF-α signaling pathway and the point of intervention by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | Reference |
| Human RIPK1 | ADP-Glo Kinase Assay | 16 | [2] |
| Monkey RIPK1 | ADP-Glo Kinase Assay | 20 | [2] |
| TNF-induced Necroptosis (U937 cells) | Cell Viability Assay | 6.3 | [5] |
Table 2: Summary of Clinical Trial Data for this compound
| Indication | Phase | Dosage | Key Findings | Reference |
| Healthy Volunteers | I | Single doses (0.1-120 mg), Repeat doses (20 mg QD to 120 mg BID) | Safe and well-tolerated. >90% RIPK1 target engagement with 60 mg and 120 mg BID regimens. | [7][8][9] |
| Rheumatoid Arthritis | IIa | 60 mg BID or TID for 84 days | No significant difference in DAS28-CRP scores or ACR20/50/70 response compared to placebo. | [4][10][11] |
| Plaque Psoriasis | IIa | 60 mg BID or TID for 84 days | Modest reduction in circulating inflammatory cytokines, but no meaningful clinical improvement in PASI score compared to placebo. | [8][12][13] |
| Ulcerative Colitis | IIa | 60 mg TID for 42 days | Well-tolerated, but no significant differences in histological disease activity or clinical efficacy compared to placebo. | [1][4][14][15] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of RIPK1 kinase by detecting the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Protocol:
-
Reagents: Recombinant human RIPK1 enzyme, ATP, kinase buffer, this compound (serially diluted), ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure: a. The kinase reaction is initiated by incubating the RIPK1 enzyme with ATP and varying concentrations of this compound in a kinase buffer. b. After a defined incubation period, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the unconsumed ATP. c. The Kinase Detection Reagent is then added, which converts the generated ADP back to ATP. This newly synthesized ATP is used by a luciferase to produce a luminescent signal that is proportional to the amount of ADP produced, and thus, the kinase activity. d. Luminescence is measured using a plate-reading luminometer. e. IC50 values are calculated by plotting the luminescence signal against the concentration of this compound.
Cellular Assay for Inhibition of TNF-α-Induced Necroptosis
This assay assesses the ability of this compound to protect cells from necroptotic cell death induced by TNF-α.
Workflow Diagram:
Protocol:
-
Cell Line: Human monocytic U937 cells are commonly used as they are sensitive to TNF-α-induced necroptosis.
-
Reagents: U937 cells, cell culture medium, this compound (serially diluted), TNF-α, a pan-caspase inhibitor (e.g., z-VAD-fmk), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. U937 cells are seeded into 96-well plates. b. The cells are pre-treated with a range of concentrations of this compound for a short period. c. Necroptosis is then induced by the addition of TNF-α in combination with a pan-caspase inhibitor. The caspase inhibitor is necessary to block the apoptotic pathway, thereby shunting the signaling towards necroptosis. d. After an incubation period of approximately 24 hours, cell viability is assessed by adding a reagent that measures ATP levels, which correlate with the number of viable cells. e. The protective effect of this compound is quantified by determining the IC50 value from the dose-response curve.
NF-κB Reporter Gene Assay
This assay is used to determine the effect of this compound on the activation of the NF-κB transcription factor.
Workflow Diagram:
Protocol:
-
Cell Line and Reporter Construct: A suitable cell line, such as HEK293, is transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.
-
Reagents: Transfected cells, cell culture medium, this compound (serially diluted), an NF-κB inducer (e.g., TNF-α), and a luciferase assay system.
-
Procedure: a. The transfected cells are plated in a multi-well format. b. Cells are pre-incubated with different concentrations of this compound. c. NF-κB activation is stimulated by adding an inducer like TNF-α. d. After an appropriate incubation time, the cells are lysed, and a luciferase substrate is added. e. The resulting luminescence, which is proportional to the activity of the NF-κB-driven luciferase reporter, is measured. f. The inhibitory or modulatory effect of this compound on NF-κB signaling is determined by comparing the luciferase activity in treated versus untreated, stimulated cells.
Conclusion
This compound is a well-characterized, selective inhibitor of RIPK1 kinase activity with a clear mechanism of action in blocking inflammatory signaling, particularly TNF-α-induced necroptosis. While preclinical and early clinical data demonstrated potent target engagement and a favorable safety profile, later-phase clinical trials in several inflammatory conditions did not show significant clinical efficacy at the doses tested. This technical guide provides a comprehensive overview of the available data on this compound, offering valuable insights for researchers and drug development professionals working on RIPK1 inhibition and related inflammatory pathways. The detailed experimental protocols and data summaries serve as a resource for designing future studies in this area.
References
- 1. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor this compound in patients with moderate to severe rheumatoid arthritis — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 12. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor this compound in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomised, placebo-controlled study of RIPK1 inhibitor this compound in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2982772: A Technical Guide to its Preclinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2982772 is a potent and selective, orally active, small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical upstream kinase that regulates inflammatory signaling pathways and programmed cell death, specifically necroptosis.[2][3] Dysregulation of RIPK1-mediated pathways has been implicated in a variety of human pathologies, including immune-mediated inflammatory diseases.[2][4] this compound binds to an allosteric pocket of the RIPK1 kinase domain, thereby inhibiting its kinase activity.[1][5] This technical guide provides a comprehensive overview of the preclinical research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. Although clinical development of this compound for several inflammatory conditions was discontinued due to a lack of efficacy, its value as a research tool in preclinical studies remains significant for understanding the role of RIPK1 in various disease models.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | IC50 | Reference |
| ADP-Glo Kinase Assay | RIPK1 | Human | 16 nM | [8] |
| ADP-Glo Kinase Assay | RIPK1 | Monkey | 20 nM | [8] |
| Fluorescence Polarization (FP) Binding Assay | RIPK1 | Human | 1.0 nM | [9] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Stimulus | Endpoint | IC50 | Reference |
| HT-29 | Cytotoxicity | - | Cell Viability | > 50 µM | [8] |
| Ulcerative Colitis Explants | Cytokine Production | Spontaneous | IL-1β, IL-6 reduction | Concentration-dependent | [8] |
| MC38/gp100 | NF-κB Activation | TNFα | p-IκBα, p-RELA reduction | Concentration-dependent | [10] |
| H2023 | NF-κB Activation | TNFα | p-IκBα, p-RELA reduction | Concentration-dependent | [10] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of TNF-Induced Shock
| Dose (mg/kg, oral) | Protection from Temperature Loss (%) | Reference |
| 3 | 68 | [8] |
| 10 | 80 | [8] |
| 50 | 87 | [8] |
Table 4: Preclinical Pharmacokinetic Parameters of this compound
| Species | Free Fraction in Blood (%) | Brain Penetration (%) | Reference |
| Rat | 4.2 | 4 | [8] |
| Dog | 11 | Not Reported | [8] |
| Cynomolgus Monkey | 11 | Not Reported | [8] |
| Human | 7.4 | Not Reported | [8] |
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-α-induced signaling pathways, leading to either cell survival through NF-κB activation or programmed cell death via apoptosis or necroptosis. This compound acts by inhibiting the kinase activity of RIPK1, thereby blocking the necroptosis pathway.
Caption: TNF-α signaling through RIPK1 leading to survival or cell death.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the general workflow for determining the in vitro potency of this compound using an ADP-Glo kinase assay.
Caption: Workflow for ADP-Glo in vitro kinase assay.
Experimental Workflow: Cellular NF-κB Activation Assay
This diagram illustrates the workflow for assessing the effect of this compound on TNF-α-induced NF-κB activation in a cellular context using Western blotting.
Caption: Workflow for NF-κB activation Western blot analysis.
Experimental Protocols
In Vitro Kinase Assays
1. ADP-Glo™ Kinase Assay for RIPK1
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add recombinant RIPK1 enzyme to the wells of a 96-well plate.
-
Add the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate the reaction at 30°C for a defined period (e.g., 50 minutes).[1]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 45 minutes at room temperature.[1]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 45 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
2. Fluorescence Polarization (FP) Binding Assay for RIPK1
This assay directly measures the binding of an inhibitor to the kinase by detecting changes in the polarization of fluorescently labeled tracer.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Add the fluorescein-labeled tracer to all wells at a fixed concentration (typically at its Kd).
-
Add the GST-RIPK1 kinase domain to all wells except for the negative controls.
-
Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to reach binding equilibrium.[4]
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent displacement of the tracer for each this compound concentration and determine the Ki or IC50 value.
-
Cellular Assays
1. Human Ulcerative Colitis Explant Culture
This ex vivo assay assesses the ability of this compound to reduce the spontaneous production of inflammatory cytokines from diseased tissue.
-
Materials:
-
Procedure:
-
Wash the biopsies with wash buffer (e.g., PBS with antibiotics).[5]
-
Place one biopsy per well in a 24-well plate containing culture medium.[5]
-
Add this compound at various concentrations to the culture medium.
-
Culture the explants for 24 hours at 37°C and 5% CO2.[6]
-
Collect the culture supernatants.
-
Measure the concentrations of inflammatory cytokines (e.g., IL-1β, IL-6) in the supernatants using a suitable method like ELISA or a multiplex immunoassay.
-
Normalize cytokine levels to the total protein content of the biopsy tissue.[5]
-
2. NF-κB Activation Assay by Western Blot
This assay determines the effect of this compound on the activation of the NF-κB signaling pathway by measuring the phosphorylation of key downstream proteins.
-
Materials:
-
Cell line of interest (e.g., MC38/gp100 murine colon adenocarcinoma cells)[10]
-
This compound
-
TNF-α
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-IκBα, p-RELA (p65), and a loading control (e.g., actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pretreat the cells with various concentrations of this compound overnight.[10]
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 2-5 minutes).[10]
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative levels of phosphorylation.
-
In Vivo Model
1. TNF-Induced Lethal Shock in Mice
This acute in vivo model evaluates the ability of this compound to protect against a systemic inflammatory response mediated by RIPK1.
-
Animals:
-
Male C57BL/6 mice[11]
-
-
Materials:
-
This compound
-
Recombinant murine TNF-α
-
Vehicle for oral dosing
-
-
Procedure:
-
Fast the mice overnight.
-
Administer this compound or vehicle orally 15 minutes prior to TNF-α challenge.[8]
-
Inject a lethal dose of TNF-α intravenously or intraperitoneally.
-
Monitor the core body temperature of the mice at regular intervals over several hours (e.g., 6 hours).[8]
-
The primary endpoint is the prevention of hypothermia, which is a hallmark of this shock model.
-
Calculate the percent protection from temperature loss for each treatment group compared to the vehicle control.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of RIPK1 kinase. The preclinical data demonstrate its ability to engage its target and modulate RIPK1-mediated signaling in vitro, ex vivo, and in vivo. While its clinical development for inflammatory diseases has been halted, the information gathered from its preclinical evaluation provides a valuable resource for researchers investigating the role of RIPK1 in health and disease. The experimental protocols and workflows detailed in this guide can serve as a foundation for designing and executing further preclinical studies utilizing this compound as a chemical probe to dissect the complex biology of RIPK1.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 Kinase Enzyme System [promega.sg]
- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association Between Ex Vivo Human Ulcerative Colitis Explant Protein Secretion Profiles and Disease Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HSP70 protects against TNF-induced lethal inflammatory shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor this compound in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
GSK2982772: A Technical Guide on its Potential in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2982772 is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and cell death pathways, including necroptosis, and has emerged as a promising therapeutic target for a range of immune-mediated inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical rationale, and clinical trial data in autoimmune diseases such as rheumatoid arthritis, ulcerative colitis, and psoriasis. Detailed experimental protocols for relevant animal models and visualizations of key signaling pathways are included to support further research and development in this area. While specific quantitative preclinical data for this compound in these models is not extensively published, this guide synthesizes the available information to provide a thorough understanding of its therapeutic potential.
Introduction to this compound and its Target: RIPK1
This compound is a small molecule inhibitor that targets the kinase activity of RIPK1.[1] RIPK1 is a serine/threonine kinase that plays a pivotal role in cellular stress and inflammatory responses.[2] It functions as a key signaling node downstream of death receptors like tumor necrosis factor receptor 1 (TNFR1), as well as Toll-like receptors (TLRs).[2] The activation of RIPK1 can lead to two distinct cell death pathways: apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis).[2] Necroptosis is a highly inflammatory mode of cell death, and its dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory disorders.[3] By inhibiting the kinase activity of RIPK1, this compound aims to block these pro-inflammatory and cell death-inducing signals, thereby offering a potential therapeutic intervention for autoimmune diseases.[4]
Mechanism of Action
This compound is an ATP-competitive inhibitor of RIPK1, binding to the kinase domain and preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade that leads to necroptosis and the production of pro-inflammatory cytokines.
Signaling Pathway of RIPK1 Inhibition
The following diagram illustrates the central role of RIPK1 in TNF-alpha induced signaling and the point of intervention for this compound.
Caption: RIPK1 Signaling Cascade and this compound Inhibition.
Preclinical and Clinical Development
This compound has been evaluated in a number of preclinical models and clinical trials for various autoimmune diseases.
Preclinical Evidence in Autoimmune Models
While specific quantitative data for this compound in animal models of autoimmune diseases are not extensively available in the public domain, the inhibition of RIPK1 has shown therapeutic potential in various preclinical studies. RIPK1 inhibitors have been demonstrated to reduce inflammation and disease severity in models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2] For instance, in a mouse model of alopecia areata, this compound delayed disease onset and reduced the infiltration of dendritic cells and CD8+ T cells.[5]
Clinical Trials
This compound has progressed to Phase II clinical trials for several autoimmune indications.
A Phase IIa study (NCT02858492) evaluated the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of this compound in patients with moderate to severe RA.[6]
Table 1: Summary of Phase IIa Study in Rheumatoid Arthritis
| Parameter | This compound (60 mg BID) | Placebo |
| Number of Patients | ~20 | ~10 |
| Primary Endpoint | Safety and Tolerability | - |
| Secondary Endpoints | PK, PD, Preliminary Efficacy | - |
| Key Efficacy Findings | No significant clinical improvement observed | - |
Note: This study did not demonstrate significant clinical efficacy at the dose tested.[7]
A Phase IIa, randomized, double-blind, placebo-controlled study (NCT02903966) investigated this compound in patients with active UC.[8]
Table 2: Summary of Phase IIa Study in Ulcerative Colitis
| Parameter | This compound (60 mg TID) | Placebo |
| Number of Patients | 24 | 12 |
| Primary Endpoint | Safety and Tolerability | - |
| Key Efficacy Findings | No significant differences in efficacy observed between treatment groups.[8] | - |
| Histological Findings | No apparent differences in histological disease activity.[8] | - |
| Endoscopic Scores (Day 43) | 13% (3/24) achieved Mayo endoscopic scores of 0 or 1.[8] | 0% (0/12) achieved Mayo endoscopic scores of 0 or 1.[8] |
Note: This study did not meet its primary efficacy endpoints.[8]
This compound has also been investigated in patients with plaque psoriasis. A Phase IIa study showed that treatment with this compound resulted in reductions in epidermal thickness and infiltration of CD3+ T cells.[9] A subsequent study (NCT04316585) with a modified-release formulation aimed to achieve higher trough concentrations.[10]
Table 3: Summary of Phase II Study in Plaque Psoriasis (Modified-Release Formulation)
| Parameter | This compound (960 mg QD) | Placebo |
| Number of Patients | 19 | 10 |
| Adverse Events | Reported in 63% of patients.[10] | Reported in 60% of patients.[10] |
| Serious Adverse Events | One drug-related serious AE (acute kidney injury).[10] | None reported.[10] |
Experimental Protocols for Key Autoimmune Disease Models
Detailed methodologies for inducing and evaluating common autoimmune disease models are provided below. These protocols are standard in the field and provide a framework for assessing the efficacy of therapeutic agents like this compound.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor this compound in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. researchgate.net [researchgate.net]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
GSK2982772: A Technical Guide to Investigating the Role of RIPK1 in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of immune-mediated inflammatory diseases.[1][2] This technical guide provides an in-depth overview of GSK2982772, a first-in-class, oral, selective inhibitor of RIPK1.[3] It is designed to equip researchers and drug development professionals with the necessary information to effectively utilize this compound as a tool to probe the intricate role of RIPK1 in inflammatory processes. This document details the mechanism of action of this compound, summarizes key quantitative data, provides outlines of relevant experimental protocols, and visualizes the complex signaling pathways involved.
This compound binds to an allosteric pocket of the RIPK1 kinase domain, effectively inhibiting its catalytic activity.[3][4] This mode of action blocks RIPK1-mediated cell death (necroptosis) and the production of pro-inflammatory cytokines.[5][6] Preclinical and clinical studies have explored its potential in conditions such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[2][6][7]
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative data associated with this compound, facilitating easy comparison and reference.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Type | IC50 | Reference |
| RIPK1 | Human | ADP-Glo | 16 nM | [8] |
| RIPK1 | Monkey | ADP-Glo | 20 nM | [8] |
| RIPK1 | Human | FP Binding | > 10 nM | [1] |
| Benzothiazepinone 13 | ADP-Glo | 63 pM | [1] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Model | Species | Dosing | Efficacy | Reference |
| TNF-induced lethal shock | Mouse | 3 mg/kg (oral) | 68% protection from temperature loss | [8] |
| TNF-induced lethal shock | Mouse | 10 mg/kg (oral) | 80% protection from temperature loss | [8] |
| TNF-induced lethal shock | Mouse | 50 mg/kg (oral) | 87% protection from temperature loss | [8] |
| TNF/zVAD-induced lethal shock | Mouse | 3 mg/kg (oral) | 13% protection from temperature loss | [8] |
| TNF/zVAD-induced lethal shock | Mouse | 10 mg/kg (oral) | 63% protection from temperature loss | [8] |
| TNF/zVAD-induced lethal shock | Mouse | 50 mg/kg (oral) | 93% protection from temperature loss | [8] |
Table 3: Clinical Trial Dosing of this compound
| Indication | Phase | Dosage | Duration | Reference |
| Plaque Psoriasis | IIa | 60 mg BID or TID | 84 days | [2] |
| Rheumatoid Arthritis | IIa | 60 mg BID or TID | 84 days | [7] |
| Ulcerative Colitis | IIa | 60 mg BID | 42 days | [3] |
| Healthy Volunteers | I | Single doses: 0.1-120 mg | Single administration | [4] |
| Healthy Volunteers | I | Repeat doses: up to 120 mg BID | 14 days | [4] |
Signaling Pathways and Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the central role of RIPK1 in inflammatory signaling and the mechanism by which this compound exerts its inhibitory effects.
Caption: RIPK1 signaling downstream of TNFR1.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
In Vitro Kinase Assay (ADP-Glo™ Assay)
Objective: To determine the in vitro potency of this compound against RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
This compound
-
ATP
-
Substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
In the wells of the assay plate, add the RIPK1 enzyme, the substrate peptide, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with RIPK1 in a cellular context.
Materials:
-
Human cell line expressing RIPK1 (e.g., HT-29)
-
This compound
-
Cell lysis buffer
-
Antibodies against RIPK1 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with either vehicle control or this compound at the desired concentration and incubate.
-
Harvest and wash the cells, then resuspend in lysis buffer.
-
Aliquot the cell lysate into separate PCR tubes.
-
Heat the aliquots to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration in the supernatant.
-
Perform SDS-PAGE and Western blotting using antibodies against RIPK1 and a loading control.
-
Quantify the band intensities to determine the amount of soluble RIPK1 at each temperature.
-
Plot the fraction of soluble RIPK1 against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
In Vivo TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Recombinant murine TNF-alpha
-
This compound formulated for oral administration
-
Vehicle control
-
Rectal thermometer
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Administer this compound or vehicle control orally at the desired doses.
-
After a specified pre-treatment time (e.g., 1 hour), administer a lethal dose of TNF-alpha via intraperitoneal or intravenous injection.
-
Monitor the core body temperature of the mice at regular intervals using a rectal thermometer.
-
Record survival rates over a defined period (e.g., 24 hours).
-
Analyze the data to determine the protective effect of this compound against TNF-induced hypothermia and mortality.
Caption: Workflow for the in vivo TNF-induced SIRS model.
Conclusion
This compound is a valuable and specific tool for investigating the kinase-dependent functions of RIPK1 in inflammation. Its well-characterized mechanism of action and availability of preclinical and clinical data make it a robust pharmacological inhibitor for both in vitro and in vivo studies. This guide provides a comprehensive starting point for researchers aiming to elucidate the complex role of RIPK1 in health and disease, and to explore the therapeutic potential of its inhibition. As with any scientific tool, careful experimental design and data interpretation are paramount to generating meaningful and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 4. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
The Exquisite Specificity of GSK2982772 for RIPK1 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2982772 is a first-in-class, orally active, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical upstream kinase that governs cellular inflammatory responses and programmed cell death pathways, including necroptosis.[1][2] The therapeutic potential of targeting RIPK1 has been explored in a variety of immune-mediated inflammatory diseases.[1][3] A key attribute of a clinical candidate is its specificity for the intended target, as off-target activity can lead to undesirable side effects and a narrow therapeutic window. This technical guide provides an in-depth analysis of the exceptional specificity of this compound for RIPK1 kinase, supported by quantitative data from biochemical and cellular assays, detailed experimental methodologies, and illustrative pathway and workflow diagrams.
Introduction to RIPK1 and this compound
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a dual role in cellular signaling. As a scaffold protein, it can promote cell survival and pro-inflammatory signaling through the NF-κB pathway.[4] However, upon certain stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), its kinase activity becomes crucial for initiating programmed cell death pathways like necroptosis and apoptosis.[1][5] The kinase-driven functions of RIPK1 have been implicated as significant drivers of inflammation in various pathologies.[6]
This compound, a benzoxazepinone derivative identified through a DNA-encoded library screen, is a potent and ATP-competitive inhibitor of RIPK1 kinase.[1][7] It binds to an allosteric pocket within the RIPK1 kinase domain, effectively blocking its catalytic function.[4] This inhibition of RIPK1-mediated cell death and cytokine production forms the basis of its therapeutic potential in inflammatory diseases.[4][8]
Quantitative Assessment of Specificity
The specificity of this compound has been rigorously evaluated using a combination of enzymatic and cell-based assays. The data consistently demonstrates high potency against RIPK1 and minimal interaction with a wide array of other kinases.
Biochemical Potency and Selectivity
Biochemical assays measure the direct interaction of this compound with purified RIPK1 enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| Human RIPK1 | Fluorescence Polarization (FP) | 16 | [7][8][9] |
| Human RIPK1 | ADP-Glo | 1.0 | [5] |
| Monkey RIPK1 | Fluorescence Polarization (FP) | 20 | [7] |
| Mouse RIPK1 | Fluorescence Polarization (FP) | 2,500 | [8] |
| Table 1: Biochemical Potency of this compound against RIPK1 Orthologs. |
Cellular Potency and On-Target Engagement
Cellular assays confirm the activity of this compound in a physiological context, demonstrating its ability to penetrate cells and inhibit RIPK1-dependent signaling pathways.
| Cell Line / System | Assay Description | IC50 (nM) | Reference(s) |
| Human U937 Monocytic Cells | Inhibition of TNF-α/QVD-Oph-induced necroptosis | 6.3 | [8][9] |
| Mouse L929 Fibrosarcoma Cells | Inhibition of TNF-α-induced necroptosis | 1,300 | [8] |
| Human Whole Blood | Inhibition of MIP-1β production | 0.5 | [10] |
| Human Ulcerative Colitis Explants | Reduction of IL-1β and IL-6 production | 3 - 300 (Concentration-dependent) | [8] |
| Table 2: Cellular Potency and Activity of this compound. |
Broad Kinase Selectivity Profile
To assess its specificity, this compound was profiled against a large panel of kinases. The results highlight its "exquisite kinase specificity."[1]
| Kinase Panel Size | Assay Type | Concentration of this compound | Results | Reference(s) |
| >339 kinases | Various biochemical assays | 10 µM | >10,000-fold selective for RIPK1 | [8] |
| 318 kinases | P33 Radiolabeled Assay (Reaction Biology Corp) | 10 µM | Complete specificity for RIPK1 (data on precursor compound) | [1] |
| 456 kinases | KINOMEscan Competition Binding Assay (DiscoveRx) | 10 µM | Complete specificity for RIPK1 (data on precursor compound) | [1] |
| Table 3: Kinome-wide Selectivity of this compound. |
Experimental Methodologies
The quantitative data presented above were generated using state-of-the-art experimental protocols. The principles and generalized steps for these key assays are detailed below.
Biochemical Assays
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a luminescent, homogeneous assay format ideal for potent inhibitors.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted by a specific reagent. Second, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The luminescence is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Protocol Outline:
-
Kinase Reaction: Recombinant human RIPK1 (e.g., residues 1-375) is incubated with the substrate (e.g., Myelin Basic Protein) and ATP in a reaction buffer.[11] Various concentrations of this compound are added and pre-incubated for a defined period (e.g., 1 hour).[9]
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the excess ATP. This is typically incubated for approximately 40 minutes at room temperature.
-
ADP Detection: Kinase Detection Reagent is added. This reagent contains an enzyme that converts ADP to ATP and the Ultra-Glo™ Luciferase/luciferin components.
-
Signal Measurement: After a 30-60 minute incubation at room temperature to stabilize the signal, the luminescence is measured using a luminometer. IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.
-
This competitive binding assay is used to measure the displacement of a fluorescently labeled tracer from the kinase active site by an inhibitor.
-
Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a much larger protein like a kinase, its tumbling slows significantly, increasing the polarization. An unlabeled inhibitor competes with the tracer for binding to the kinase, displacing it and causing a decrease in polarization.
-
Protocol Outline:
-
Reagents: Purified RIPK1 kinase domain, a suitable fluorescent tracer that binds to RIPK1, and this compound are prepared in an appropriate assay buffer.
-
Assay Setup: In a microplate, RIPK1 and the fluorescent tracer are incubated to allow binding.
-
Inhibitor Addition: Serial dilutions of this compound are added to the wells. A control with no inhibitor (maximum polarization) and a control with no kinase (minimum polarization) are included.
-
Incubation: The plate is incubated for a set time (e.g., 10 minutes) to reach binding equilibrium.[8]
-
Measurement: Fluorescence polarization is measured using a plate reader equipped with polarizing filters. The IC50 value is calculated from the concentration-response curve of the inhibitor versus the change in polarization.[8]
-
Kinase Selectivity Profiling
This is a high-throughput method to profile a compound against a large number of kinases simultaneously.
-
Principle: The assay measures the ability of a compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of kinase detected indicates stronger competition from the test compound.
-
Protocol Outline:
-
Preparation: Kinases are tagged with unique DNA fragments. An affinity resin is generated by immobilizing a broad-spectrum kinase inhibitor onto beads.
-
Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (this compound) are combined in a multi-well plate and incubated to allow competition for binding.
-
Washing and Elution: The beads are washed to remove unbound components. The bound kinase is then eluted.
-
Quantification: The amount of eluted kinase is measured by quantifying its DNA tag using qPCR. The results are reported as percent of control (DMSO), with a lower percentage indicating stronger binding inhibition.
-
Cellular Assays
This assay measures the ability of this compound to protect cells from RIPK1-dependent necroptosis.
-
Principle: In many cell lines, TNF-α signaling leads to apoptosis. By inhibiting caspases with a pan-caspase inhibitor (e.g., QVD-Oph or zVAD-fmk), the signaling is shunted down the RIPK1-dependent necroptosis pathway, leading to cell death. The protective effect of a RIPK1 inhibitor is quantified by measuring cell viability.
-
Protocol Outline:
-
Cell Plating: Human U937 cells are seeded into 96-well plates.
-
Compound Treatment: Cells are pre-treated with serial dilutions of this compound for a specified time (e.g., 30 minutes).
-
Necroptosis Induction: A pan-caspase inhibitor (e.g., 20µM ZVAD-FMK) is added, followed by the necroptosis stimulus (e.g., 100 ng/ml TNF-α).[12]
-
Incubation: The cells are incubated for an extended period (e.g., 6-24 hours) to allow for cell death to occur.[9][13]
-
Viability Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescent signal is read on a plate reader.[9][14] IC50 values are calculated based on the dose-dependent protection from cell death.
-
CETSA® is a powerful method for verifying direct target engagement of a drug in a cellular environment.
-
Principle: The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the drug and then heated. The drug-bound target protein will remain soluble at higher temperatures compared to the unbound protein, which denatures and aggregates. The amount of soluble protein remaining at different temperatures is then quantified.
-
Protocol Outline:
-
Treatment: Intact cells or cell lysates are incubated with this compound or a vehicle control (DMSO).
-
Heating: The samples are divided into aliquots and heated to a range of temperatures for a short period (e.g., 3-4 minutes), followed by cooling.
-
Lysis and Fractionation: Cells are lysed (if not already in lysate form), and the soluble fraction is separated from the precipitated/aggregated proteins by high-speed centrifugation.
-
Detection: The amount of soluble RIPK1 in the supernatant is quantified by a standard protein detection method, such as Western blotting or an immunoassay (e.g., ELISA).
-
Analysis: A "melting curve" is generated by plotting the amount of soluble RIPK1 against the temperature. A shift in this curve to higher temperatures in the drug-treated sample indicates target engagement.
-
Visualizing Pathways and Processes
Diagrams are essential for understanding the complex biological and experimental contexts of this compound's specificity.
Caption: RIPK1-mediated necroptosis pathway and the point of inhibition by this compound.
Caption: Workflow for determining the specificity of a kinase inhibitor like this compound.
Conclusion
The comprehensive data package for this compound unequivocally supports its designation as a highly specific inhibitor of RIPK1 kinase. Rigorous testing through biochemical potency assays, broad kinase panel screening, and functional cellular assays demonstrates potent on-target activity with minimal off-target interactions. This exquisite specificity is a critical attribute, reducing the potential for mechanism-independent adverse effects and supporting its development as a targeted therapy for inflammatory diseases. The detailed methodologies provided herein serve as a guide for researchers aiming to characterize the specificity of novel kinase inhibitors, a crucial step in modern drug discovery.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Kinase Assay Panel [bio-protocol.org]
- 5. rsc.org [rsc.org]
- 6. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. ulab360.com [ulab360.com]
- 11. RIPK1 Kinase Enzyme System [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of TNF-induced caspase-independent necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
In-Depth Technical Guide to GSK2982772: A First-in-Class RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2982772 is a potent, selective, and orally bioavailable small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). As a key mediator of cellular necrosis (necroptosis) and inflammation, RIPK1 has emerged as a promising therapeutic target for a range of immune-mediated inflammatory diseases. This compound binds to an allosteric pocket of the RIPK1 kinase domain, effectively blocking its catalytic activity. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a synthetic organic compound belonging to the benzoxazepinone class.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | [1][2] |
| CAS Number | 1622848-92-3 | [2][3] |
| Molecular Formula | C₂₀H₁₉N₅O₃ | [2][3] |
| Molecular Weight | 377.40 g/mol | [2][3] |
| SMILES | CN1C2=CC=CC=C2OC--INVALID-LINK--NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | [2] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound functions as a highly selective inhibitor of the kinase activity of RIPK1.[4] RIPK1 is a crucial signaling node that regulates multiple cellular pathways, including necroptosis, apoptosis, and inflammatory responses. The binding of this compound to an allosteric site on the RIPK1 kinase domain prevents the conformational changes required for its activation, thereby inhibiting downstream signaling.[5]
The primary signaling pathway modulated by this compound is the necroptosis pathway. Necroptosis is a form of programmed cell death that is initiated by various stimuli, including tumor necrosis factor (TNF). In this pathway, the kinase activity of RIPK1 is essential for the formation of the necrosome, a protein complex that also includes RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL). The activation of this complex leads to membrane disruption and cell death. By inhibiting RIPK1, this compound prevents the formation of the active necrosome and subsequent cell death.
Below is a diagram illustrating the RIPK1 signaling pathway and the point of intervention by this compound.
Caption: RIPK1 signaling pathway leading to necroptosis and inhibition by this compound.
Quantitative Data
In Vitro Potency
| Target | Assay | IC₅₀ (nM) |
| Human RIPK1 | Kinase Assay | 16 |
| Monkey RIPK1 | Kinase Assay | 20 |
Data sourced from MedchemExpress.
Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)
A Phase I study (NCT02302404) evaluated the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy male volunteers.[5]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀₋∞ (ng*h/mL) |
| 10 mg | 108 | 1.5 | 496 |
| 40 mg | 436 | 2.0 | 2250 |
| 120 mg | 1240 | 2.5 | 7610 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. Data are geometric means.
Pharmacokinetics in Healthy Volunteers (Repeat Dose)
The same Phase I study also investigated repeat oral doses of this compound.[5]
| Dose Regimen | Cmax,ss (ng/mL) | Trough,ss (ng/mL) | AUC₀₋₂₄,ss (ng*h/mL) |
| 20 mg QD | 169 | 1.3 | 764 |
| 60 mg BID | 684 | 45.3 | 3680 |
| 120 mg BID | 1480 | 134 | 8630 |
Cmax,ss: Steady-state maximum plasma concentration; Trough,ss: Steady-state trough plasma concentration; AUC₀₋₂₄,ss: Steady-state area under the plasma concentration-time curve over a 24-hour interval; QD: Once daily; BID: Twice daily. Data are geometric means.
Target Engagement in Healthy Volunteers
The Phase I study also assessed RIPK1 target engagement in whole blood.[5]
| Dose Regimen | Mean Target Engagement over 24h (%) |
| 60 mg BID | >90 |
| 120 mg BID | >90 |
Experimental Protocols
RIPK1 Kinase Assay (In Vitro)
This protocol describes a typical biochemical assay to determine the in vitro potency of this compound against RIPK1.
Caption: Workflow for an in vitro RIPK1 kinase assay.
Methodology:
-
Plate Preparation: A 384-well plate is prepared with assay buffer.
-
Enzyme Addition: Recombinant human RIPK1 enzyme is added to each well.
-
Inhibitor Addition: Serial dilutions of this compound (typically in DMSO) are added to the wells. Control wells receive DMSO only.
-
Reaction Initiation: A mixture of a suitable substrate (e.g., a peptide substrate) and ATP is added to initiate the kinase reaction.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing a chelating agent (e.g., EDTA) to sequester Mg²⁺ ions, which are essential for kinase activity.
-
Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as mobility shift assays or antibody-based detection (e.g., ELISA) with a phospho-specific antibody.
-
Data Analysis: The signal is converted to percent inhibition relative to the control wells. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Pharmacokinetic Analysis by HPLC-Tandem Mass Spectrometry
Methodology:
-
Sample Preparation: Plasma or blood samples are subjected to protein precipitation to remove larger molecules. This is typically done by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins.
-
Chromatographic Separation: The supernatant containing this compound is injected into a high-performance liquid chromatography (HPLC) system. The compound is separated from other matrix components on a reverse-phase C18 column using a gradient of mobile phases, typically water and acetonitrile with a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule ([M+H]⁺) of this compound is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification.
-
Quantification: The peak area of the product ion is proportional to the concentration of this compound in the sample. A calibration curve is constructed using standards of known concentrations to determine the concentration in the unknown samples.
Target Engagement Immunoassay
Methodology:
-
Principle: This assay is a competitive immunoassay that measures the binding of this compound to RIPK1 in a biological sample (e.g., whole blood lysate).[5] It utilizes two antibodies: one that binds to a region of RIPK1 that is blocked by this compound (conformation-specific antibody) and another that binds to a region that is not affected by drug binding (total RIPK1 antibody).
-
Assay Procedure:
-
Lysates from whole blood samples are prepared.
-
The lysates are added to two separate wells of a microtiter plate coated with a capture antibody for RIPK1.
-
In one well, the conformation-specific detection antibody is added. In the other well, the total RIPK1 detection antibody is added.
-
After incubation and washing steps, a labeled secondary antibody is added to detect the bound detection antibodies.
-
The signal from each well is measured.
-
-
Calculation of Target Engagement: The percent target engagement is calculated from the ratio of the signal from the conformation-specific antibody to the signal from the total RIPK1 antibody, relative to a baseline (pre-dose) sample. A lower signal from the conformation-specific antibody indicates higher target engagement by this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of RIPK1 with a clear mechanism of action. The available clinical data in healthy volunteers and patient populations demonstrate its ability to engage its target and modulate downstream inflammatory pathways. This technical guide provides a foundational understanding of the key chemical, biological, and experimental aspects of this compound, which will be valuable for researchers and drug development professionals working in the field of inflammatory diseases. Further investigation into the clinical efficacy and safety of this compound in various disease contexts is ongoing.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A randomised, placebo-controlled study of RIPK1 inhibitor this compound in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK2982772 In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2982772 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and necroptotic cell death.[1][2] By targeting RIPK1, this compound offers a promising therapeutic strategy for a variety of inflammatory diseases. These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cell viability, utilizing the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Data Presentation
The following table summarizes the in vitro potency of this compound in different human cell lines. This data is crucial for selecting appropriate cell models and designing effective dose-response experiments.
| Cell Line | Assay Type | Parameter | Value (µM) |
| HT-29 | Cell Viability (TNF-induced necroptosis) | EC50 | 0.0036 |
| U937 | Cell Viability (TNF-induced necroptosis) | IC50 | 0.0063[1] |
Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of RIPK1 within the Tumor Necrosis Factor (TNF)-induced necroptosis pathway. The diagram below illustrates the key steps in this signaling cascade and the point of intervention by this compound.
Caption: this compound inhibits TNFα-induced necroptosis by blocking RIPK1 phosphorylation.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on cell viability using the CellTiter-Glo® assay.
Caption: Experimental workflow for the this compound cell viability assay.
Experimental Protocols
Cell Viability Assay using CellTiter-Glo®
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials:
-
This compound
-
Human colorectal adenocarcinoma cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNFα), human
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Sterile, opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. It is recommended to perform a 10-point dilution series.
-
Prepare a working solution of TNFα and a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) in complete culture medium.
-
Pre-treat the cells by adding 50 µL of the this compound dilutions to the appropriate wells. Include vehicle control wells (medium with DMSO).
-
Incubate for 1 hour at 37°C.
-
Induce necroptosis by adding 50 µL of the TNFα/pan-caspase inhibitor solution to each well (final concentration of TNFα, e.g., 20 ng/mL).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (200 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Determine the EC50 or IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
References
Application Notes and Protocols: Utilizing GSK2982772 in a TNF-α-Induced Necroptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or inflammatory programmed cell death, that is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. Unlike apoptosis, necroptosis is a caspase-independent process. The signaling cascade is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, as well as the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). The activation of the tumor necrosis factor (TNF) receptor 1 (TNFR1) by its ligand, TNF-α, is a well-established trigger for necroptosis, particularly when apoptosis is inhibited.
GSK2982772 is a potent and highly selective, orally active, and ATP-competitive inhibitor of RIPK1 kinase.[1][2] It has been developed for the treatment of chronic inflammatory diseases.[3][4] These application notes provide a detailed protocol for utilizing this compound as a tool to investigate and inhibit TNF-α-induced necroptosis in a cell-based assay.
Signaling Pathway of TNF-α-Induced Necroptosis
Upon binding of TNF-α to TNFR1, a membrane-bound signaling complex known as Complex I is formed. This complex includes TNFR1-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins (cIAPs), and RIPK1. In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold for the activation of pro-survival signaling pathways like NF-κB.
Deubiquitination of RIPK1 leads to its dissociation from Complex I and the formation of a cytosolic secondary complex, known as the necrosome or Complex II.[5] In the absence of active caspase-8, RIPK1 interacts with and phosphorylates RIPK3. This, in turn, leads to the phosphorylation and oligomerization of MLKL.[5] The oligomerized MLKL then translocates to the plasma membrane, leading to membrane permeabilization and ultimately, cell death.[5] this compound specifically inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis.[6]
Figure 1: Simplified signaling pathway of TNF-α-induced necroptosis and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human monocytic leukemia U937 cells, human colorectal adenocarcinoma HT-29 cells, or mouse fibrosarcoma L929 cells are commonly used and are sensitive to TNF-α-induced necroptosis.
-
This compound: Prepare a stock solution in DMSO. The final DMSO concentration in the cell culture should be kept below 0.1%.
-
Human or Mouse TNF-α: Reconstitute according to the manufacturer's instructions.
-
Pan-caspase inhibitor (zVAD-fmk): Prepare a stock solution in DMSO. A final concentration of 20-50 µM is typically used to inhibit apoptosis.[7][8]
-
SMAC mimetic (e.g., LCL161 or Birinapant): Optional, can be used to sensitize cells to TNF-α-induced cell death. Prepare a stock solution in DMSO. A final concentration of 1 µM is often effective.[7]
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Plates: 96-well clear or white-walled plates suitable for cell culture and the chosen detection method.
-
Necroptosis Detection Reagents:
-
Cell Viability: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cytotoxicity: CytoTox 96® Non-Radioactive Cytotoxicity Assay (LDH assay, Promega) or a similar lactate dehydrogenase release assay.
-
Membrane Permeability: SYTOX™ Green Nucleic Acid Stain (Thermo Fisher Scientific) or Propidium Iodide (PI).
-
-
Phosphate-Buffered Saline (PBS)
-
DMSO (Dimethyl sulfoxide)
Experimental Workflow
The following diagram outlines the general workflow for conducting a TNF-α-induced necroptosis assay with this compound.
Figure 2: General experimental workflow for the TNF-α-induced necroptosis assay.
Detailed Protocol
-
Cell Seeding:
-
On day 1, seed the chosen cell line into a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the time of treatment (e.g., 2 x 104 cells/well for adherent cells or 5 x 104 cells/well for suspension cells).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
On day 2, prepare serial dilutions of this compound in the cell culture medium.
-
Carefully remove the old medium from the wells (for adherent cells) or directly add the compound dilutions (for suspension cells).
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a solution of TNF-α and zVAD-fmk in cell culture medium at the desired final concentrations (e.g., 20-40 ng/mL TNF-α and 20-50 µM zVAD-fmk).[7][9]
-
Add the necroptosis-inducing cocktail to all wells except the no-treatment control wells.
-
Incubate the plate for 6-24 hours at 37°C. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
Quantification of Necroptosis:
-
Cell Viability (CellTiter-Glo®):
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Cytotoxicity (LDH Assay):
-
Collect the supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions, measuring the absorbance at the appropriate wavelength.
-
-
Membrane Permeability (SYTOX™ Green or PI):
-
Add SYTOX™ Green or PI to the wells at the recommended concentration.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure fluorescence using a fluorescence plate reader or analyze by flow cytometry.
-
-
-
Data Analysis:
-
For cell viability assays, normalize the data to the vehicle-treated, necroptosis-induced control (representing 0% inhibition) and the no-treatment control (representing 100% viability).
-
For cytotoxicity assays, normalize the data to a positive control for maximum LDH release (e.g., cells lysed with Triton™ X-100) and the no-treatment control (representing basal LDH release).
-
Plot the normalized data against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
-
Data Presentation
The following table summarizes the reported inhibitory concentrations of this compound in various TNF-α-induced necroptosis assays.
| Cell Line | Assay Type | Necroptosis Induction | IC50 (nM) | Reference |
| Human U937 | Cell Viability (CellTiter-Glo) | TNF-α + QVD-OPh | 1.6 | [5] |
| Human U937 | Cytotoxicity (LDH Release) | TNF-α + QVD-OPh | 0.4 | [5] |
| Human HT-29 | Cell Viability (CellTiter-Glo) | hTNF-α + Z-VAD-fmk (TSZ) | 3.6 | [2] |
| Human HT-29 | Cytotoxicity (LDH Release) | TNF-α + AT-406 + zVAD-fmk | 4.1 | [2] |
Conclusion
This document provides a comprehensive guide for utilizing the selective RIPK1 inhibitor, this compound, in a TNF-α-induced necroptosis assay. The provided protocols and data serve as a valuable resource for researchers investigating the role of RIPK1-mediated necroptosis in various disease models and for the preclinical evaluation of potential therapeutic agents targeting this pathway. The high potency of this compound makes it an excellent tool compound for elucidating the molecular mechanisms of necroptosis and its contribution to inflammatory processes.
References
- 1. ieim.med.ovgu.de [ieim.med.ovgu.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2982772 Dose-Response Curve Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2982772 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death pathways, including necroptosis.[1][2][3] By targeting the kinase activity of RIPK1, this compound has been investigated as a potential therapeutic agent for various inflammatory conditions such as Crohn's disease, psoriasis, and rheumatoid arthritis.[1][4] These application notes provide detailed protocols for designing and conducting dose-response experiments with this compound to evaluate its efficacy and mechanism of action in vitro.
Mechanism of Action and Signaling Pathway
This compound functions by binding to an allosteric pocket of the RIPK1 kinase domain, thereby inhibiting its enzymatic activity.[5] RIPK1 is a key signaling node that integrates signals from various upstream receptors, including tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and others. Upon activation, RIPK1 can initiate distinct downstream signaling cascades that lead to either cell survival and pro-inflammatory cytokine production through the NF-κB pathway, or programmed cell death via apoptosis or necroptosis. This compound specifically blocks the kinase-dependent functions of RIPK1, which are essential for the induction of necroptosis and aspects of inflammation.
RIPK1 Signaling Pathways
Caption: Simplified diagram of RIPK1 signaling pathways and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / Enzyme | Stimulus | Readout | IC50 (nM) | Reference |
| Kinase Assay | Human RIPK1 | - | ADP-Glo | 16 | [4] |
| Kinase Assay | Monkey RIPK1 | - | ADP-Glo | 20 | [4] |
| Necroptosis Assay | Human U937 cells | TNF-α + QVD-OPh | Cell Death | 6.3 | [6] |
| Necroptosis Assay | Murine L929 cells | TNF-α + QVD-OPh | Cell Death | 1,300 | [6] |
| Cytokine Release | Human Ulcerative Colitis Explants | Spontaneous | IL-1β & IL-6 | 3-300 (dose-dependent reduction) | [6] |
Table 2: Clinical Dose-Response and Pharmacokinetic Parameters
| Study Population | Dose Regimen | Duration | Key Findings | Reference |
| Healthy Male Volunteers | Single Ascending Doses (0.1-120 mg) | 1 day | Approximately linear PK profile. | [3] |
| Healthy Male Volunteers | Repeat Doses (20 mg QD to 120 mg BID) | 14 days | >90% RIPK1 target engagement with 60 mg and 120 mg BID. No evidence of drug accumulation. | [3] |
| Rheumatoid Arthritis Patients | 60 mg BID or TID | 84 days | Well tolerated, but did not show significant clinical improvement at these doses. | [7] |
| Ulcerative Colitis Patients | 60 mg TID | 42 days | Well tolerated, but no significant effect on disease activity. | [2] |
| Psoriasis Patients | 60 mg BID or TID | 84 days | Improvements in some clinical efficacy measures and biomarkers. | [3] |
Experimental Protocols
In Vitro RIPK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the direct inhibitory effect of this compound on RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
Experimental Workflow:
Caption: Workflow for the in vitro RIPK1 kinase assay.
Procedure:
-
Prepare a master mixture containing kinase assay buffer, ATP, and MBP substrate.
-
Create a serial dilution of this compound in the appropriate solvent (e.g., DMSO), and then dilute further in kinase assay buffer.
-
Add the master mixture to the wells of a 96-well plate.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding the diluted recombinant RIPK1 enzyme to each well.
-
Incubate the plate at 30°C for 50 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay
This assay measures the ability of this compound to protect cells from necroptotic cell death. Human monocytic U937 cells are a suitable model system.
Materials:
-
U937 cells
-
RPMI-1640 medium with 10% FBS
-
Human Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., Q-VD-OPh or z-VAD-fmk)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white plates
Experimental Workflow:
Caption: Workflow for the cellular necroptosis assay.
Procedure:
-
Seed U937 cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Measure cell viability using a commercially available assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Calculate the percent protection from cell death for each this compound concentration and determine the IC50 value.
Cytokine Release Assay
This protocol is designed to measure the effect of this compound on the production and release of pro-inflammatory cytokines from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)
-
Appropriate cell culture medium
-
Lipopolysaccharide (LPS) or other TLR agonist
-
This compound
-
ELISA kits for the cytokines of interest (e.g., IL-6, IL-1β, TNF-α)
-
96-well cell culture plates
Procedure:
-
Isolate and plate PBMCs or the chosen cell line in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate inflammatory stimulus, such as LPS (e.g., 100 ng/mL).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Generate dose-response curves by plotting cytokine concentration against this compound concentration and determine the IC50 values.
Western Blot for RIPK1 Phosphorylation
This protocol allows for the direct assessment of this compound's target engagement in a cellular context by measuring the phosphorylation of RIPK1.
Materials:
-
Cells that can be stimulated to induce RIPK1 phosphorylation (e.g., HT-29 or U937 cells)
-
Stimulating agents (e.g., TNF-α and a caspase inhibitor)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with TNF-α and a caspase inhibitor for a short period (e.g., 30-60 minutes) to induce RIPK1 phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-RIPK1 (Ser166).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total RIPK1 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of RIPK1 phosphorylation by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cytokine Inhibition with GSK2982772
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2982772 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death. RIPK1 kinase activity is implicated in the production of pro-inflammatory cytokines in response to various stimuli, including Tumor Necrosis Factor-alpha (TNFα). This document provides a detailed protocol for measuring the inhibitory effect of this compound on cytokine production in a human whole blood assay, a physiologically relevant model for assessing the activity of anti-inflammatory compounds.
This compound functions as an ATP-competitive inhibitor, binding to an allosteric pocket within the RIPK1 kinase domain. This binding event prevents the kinase from adopting an active conformation, thereby blocking downstream signaling pathways that lead to the production of key inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Macrophage Inflammatory Protein-1β (MIP-1β). Understanding the potency and efficacy of this compound in inhibiting these cytokines is crucial for its development as a therapeutic agent for inflammatory diseases.
Data Presentation
The inhibitory activity of this compound on cytokine production is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in various in vitro and ex vivo assays.
| Target | Assay System | Stimulus | Measured Cytokine/Marker | IC50 (nM) |
| Human RIPK1 | Biochemical Assay | - | Kinase Activity | 16[1] |
| Monkey RIPK1 | Biochemical Assay | - | Kinase Activity | 20[1] |
| Human Whole Blood | Cellular Assay | TNFα + zVAD.fmk + SMAC mimetic | MIP-1β Production | 0.5[2] |
| Human Neutrophils | Cellular Assay | TNFα + QVD-OPh + SMAC mimetic | Cell Viability (ATP levels) | 1.6 |
| Human Neutrophils | Cellular Assay | TNFα + QVD-OPh + SMAC mimetic | Cell Death (LDH release) | 0.4 |
| Cynomolgus Monkey Whole Blood | Cellular Assay | TNFα + zVAD.fmk + SMAC mimetic | MIP-1β Production | 4[3] |
| Ulcerative Colitis Explant Tissue | Ex vivo Assay | Spontaneous Production | IL-1β and IL-6 | Concentration-dependent reduction[1] |
Signaling Pathway
The following diagram illustrates the TNFα signaling pathway and the point of intervention for this compound. Binding of TNFα to its receptor (TNFR1) initiates the formation of Complex I, which can lead to the activation of NF-κB and subsequent pro-inflammatory cytokine gene transcription. Under conditions where caspase-8 is inhibited, RIPK1 kinase activity can lead to the formation of the necrosome (Complex IIb), resulting in necroptosis and further inflammation. This compound inhibits the kinase activity of RIPK1, thereby blocking both the NF-κB-mediated cytokine production and the necroptotic pathway.
Caption: TNFα signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Human Whole Blood Assay for Cytokine Inhibition
This protocol describes a method to measure the inhibitory effect of this compound on cytokine production in human whole blood stimulated to induce RIPK1-dependent inflammation.
1. Materials and Reagents
-
Freshly drawn human whole blood from healthy donors (anticoagulant: sodium heparin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Recombinant human TNFα
-
zVAD.fmk (pan-caspase inhibitor)
-
SMAC mimetic (e.g., LCL161 or Birinapant)
-
RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Human IL-6, IL-1β, and MIP-1β ELISA kits
-
Plate reader
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in RPMI 1640 medium to achieve final assay concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Stimulation Cocktail: Prepare a 10X stock of the stimulation cocktail in RPMI 1640 medium containing:
-
100 ng/mL human TNFα
-
200 µM zVAD.fmk
-
10 µM SMAC mimetic
-
3. Experimental Procedure
-
Blood Collection: Collect human whole blood into sodium heparin tubes. Use the blood within 2 hours of collection.
-
Assay Setup:
-
Add 180 µL of whole blood to each well of a 96-well plate.
-
Add 20 µL of the this compound working solutions to the respective wells in triplicate.
-
For the positive control (stimulated) wells, add 20 µL of RPMI 1640.
-
For the negative control (unstimulated) wells, add 20 µL of RPMI 1640.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C in a 5% CO₂ humidified incubator for 1 hour.
-
Stimulation:
-
To the this compound-treated wells and the positive control wells, add 20 µL of the 10X stimulation cocktail.
-
To the negative control wells, add 20 µL of RPMI 1640.
-
-
Incubation: Gently mix the plate and incubate at 37°C in a 5% CO₂ humidified incubator for 6-24 hours. The optimal incubation time may need to be determined empirically for each cytokine.
-
Sample Collection:
-
After incubation, centrifuge the plate at 500 x g for 10 minutes at 4°C.
-
Carefully collect the plasma supernatant from each well without disturbing the cell pellet.
-
Store the plasma samples at -80°C until cytokine analysis.
-
4. Cytokine Measurement by ELISA
-
Quantify the concentrations of IL-6, IL-1β, and MIP-1β in the collected plasma samples using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Briefly, this involves adding the plasma samples and standards to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
5. Data Analysis
-
Calculate the concentration of each cytokine in each sample based on the standard curve.
-
Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Cytokine_Sample - Cytokine_Negative_Control) / (Cytokine_Positive_Control - Cytokine_Negative_Control))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value for each cytokine.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for measuring cytokine inhibition with this compound.
Caption: Experimental workflow for cytokine inhibition assay.
References
Application Notes and Protocols: GSK2982772 in Ulcerative Colitis Explant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK2982772, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in an ex vivo human ulcerative colitis (UC) explant tissue culture model. The provided protocols and data are based on preclinical studies demonstrating the anti-inflammatory potential of this compound.
Introduction
Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by inflammation of the colon. The tumor necrosis factor (TNF) signaling pathway, which is mediated by RIPK1, is a key driver of this inflammation. RIPK1 kinase activity can lead to programmed cell death (necroptosis and apoptosis) and the production of pro-inflammatory cytokines, both of which are implicated in the pathogenesis of UC. This compound is a first-in-class, oral, selective inhibitor of RIPK1 that has been investigated as a potential therapeutic agent for UC.
Ex vivo explant cultures of human UC tissue provide a valuable model for studying the inflammatory microenvironment of the gut and for evaluating the efficacy of novel therapeutic agents. This model maintains the complex interplay of various cell types, including epithelial, stromal, and immune cells, and recapitulates the spontaneous release of inflammatory mediators observed in vivo.
Mechanism of Action
This compound is a potent and selective inhibitor of RIPK1 kinase. By binding to an allosteric pocket of the RIPK1 kinase domain, it inhibits RIPK1-mediated cell death and the production of inflammatory cytokines. In the context of ulcerative colitis, the inhibition of RIPK1 is expected to block the downstream inflammatory signaling cascade initiated by TNF-alpha, thereby reducing mucosal inflammation.
Signaling Pathway
Caption: RIPK1 signaling pathway in ulcerative colitis and the inhibitory action of this compound.
Experimental Data
This compound has been shown to reduce the spontaneous production of pro-inflammatory cytokines from human ulcerative colitis explant tissue in a concentration-dependent manner.
| Cytokine | This compound Concentration | % Inhibition (Mean) |
| IL-1β | 100 nM | ~40% |
| 1000 nM | ~60% | |
| IL-6 | 100 nM | ~35% |
| 1000 nM | ~55% | |
| Note: The percentage inhibition is an approximation based on graphical data presented in the source literature. |
Experimental Protocols
Ulcerative Colitis Explant Tissue Culture
This protocol describes the methodology for establishing and maintaining ex vivo cultures of human ulcerative colitis tissue to assess the anti-inflammatory effects of this compound.
Materials:
-
Endoscopic biopsies from inflamed areas of the colon of ulcerative colitis patients.
-
Sterile specimen container with sterile gauze and saline.
-
24-well tissue culture plates.
-
Serum-free HL1 medium (Lonza).
-
L-glutamine.
-
Penicillin/Streptomycin solution.
-
Gentamicin.
-
This compound.
-
Liquid nitrogen.
-
-70°C freezer.
Procedure:
-
Biopsy Collection: Endoscopic biopsies are collected from the most severely inflamed area of the sigmoid colon from patients with active ulcerative colitis.
-
Transport: Biopsies are immediately placed in a sterile specimen container with saline-moistened gauze for transport to the laboratory.
-
Culture Preparation:
-
Prepare complete HL1 medium by supplementing with L-glutamine, Penicillin/Streptomycin, and 50 mg/mL gentamicin.
-
Prepare stock solutions of this compound at various concentrations.
-
-
Explant Culture:
-
In a 24-well plate, add 300 μL of complete HL1 medium to each well.
-
Add the desired concentration of this compound or vehicle control to the appropriate wells.
-
Carefully place one biopsy into each well, ensuring it is immersed in the medium.
-
-
Incubation: Culture the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection:
-
After 24 hours, carefully collect the culture supernatants from each well.
-
Collect the biopsy tissue from each well.
-
-
Storage: Snap-freeze the supernatants and biopsies in liquid nitrogen and store them at -70°C for subsequent analysis.
Cytokine Analysis
The collected supernatants can be analyzed for the levels of pro-inflammatory cytokines such as IL-1β and IL-6 using standard immunoassays.
Materials:
-
Enzyme-linked immunosorbent assay (ELISA) kits or multiplex cytokine assay kits for human IL-1β and IL-6.
-
Microplate reader.
Procedure:
-
Thaw the collected culture supernatants on ice.
-
Perform the cytokine measurement according to the manufacturer's instructions for the chosen immunoassay kit.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Normalize the data to the vehicle control to determine the percentage inhibition of cytokine production by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in UC explant cultures.
Conclusion
The use of this compound in an ulcerative colitis explant tissue culture model has demonstrated its ability to reduce the spontaneous secretion of key pro-inflammatory cytokines. This ex vivo system serves as a valuable tool for the preclinical evaluation of RIPK1 inhibitors and other novel anti-inflammatory compounds, providing insights into their potential therapeutic efficacy in IBD. While clinical trials of this compound in UC patients did not show significant efficacy as a monotherapy, the explant model remains a relevant platform for mechanistic studies and drug screening.
Application Notes and Protocols: Detecting RIPK1 Phosphorylation Following GSK2982772 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis. The kinase activity of RIPK1 is tightly controlled, and its dysregulation is implicated in a variety of inflammatory and neurodegenerative diseases. Phosphorylation of RIPK1 at specific serine residues, such as Serine 166 (p-RIPK1 Ser166), is a key indicator of its activation. GSK2982772 is a potent and selective, ATP-competitive inhibitor of RIPK1 kinase activity, with IC50 values of 16 nM and 20 nM for human and monkey RIPK1, respectively[1]. This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of RIPK1 phosphorylation in response to this compound treatment.
Signaling Pathway of RIPK1 Activation and Inhibition by this compound
The diagram below illustrates the signaling cascade leading to RIPK1 activation and the point of intervention for this compound. Upon stimulation by tumor necrosis factor-alpha (TNFα), TNF Receptor 1 (TNFR1) recruits a series of proteins to form Complex I, which can initiate a pro-survival signaling pathway through NF-κB. Under certain conditions, such as the inhibition of cIAP1/2 and TAK1, RIPK1 dissociates from Complex I and forms a cytosolic death-inducing complex, known as Complex II or the necrosome, with other proteins like FADD, caspase-8, and RIPK3. This leads to the autophosphorylation and activation of RIPK1, a critical step in initiating necroptosis. This compound acts by binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation and subsequent downstream signaling events.
Caption: RIPK1 signaling pathway and this compound inhibition.
Experimental Workflow
The following diagram outlines the major steps for the Western blot protocol to assess the effect of this compound on RIPK1 phosphorylation.
Caption: Western blot workflow for p-RIPK1 detection.
Quantitative Data Summary
The following table provides representative data on the inhibition of RIPK1 phosphorylation by this compound, as would be determined by densitometric analysis of Western blot bands. The values are illustrative and based on the known high potency of the inhibitor. Actual results may vary depending on the experimental conditions.
| This compound Concentration | p-RIPK1/Total RIPK1 Ratio (Normalized) | % Inhibition of RIPK1 Phosphorylation |
| 0 nM (Vehicle Control) | 1.00 | 0% |
| 1 nM | 0.75 | 25% |
| 10 nM | 0.40 | 60% |
| 50 nM | 0.15 | 85% |
| 100 nM | 0.05 | 95% |
| 1 µM | <0.01 | >99% |
Experimental Protocols
1. Reagents and Materials
-
Cell Lines: Human colorectal adenocarcinoma cells (HT-29) or Mouse Embryonic Fibroblasts (MEFs).
-
This compound: Prepare a stock solution in DMSO.
-
Stimulation Reagents: Human or mouse TNFα, pan-caspase inhibitor (zVAD.fmk), TAK1 inhibitor (TAKi).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Rabbit anti-phospho-RIPK1 (Ser166) monoclonal antibody (e.g., Cell Signaling Technology #65746)[2].
-
Rabbit anti-RIPK1 polyclonal antibody.
-
Mouse anti-β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or casein in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Other: PVDF membrane, SDS-PAGE gels, protein assay kit (e.g., BCA).
2. Cell Culture and Treatment
-
Seed HT-29 cells or MEFs in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 30 minutes to 1 hour[2].
-
To induce RIPK1 phosphorylation, stimulate the cells with a combination of human TNFα (20 ng/mL), zVAD.fmk (50 µM), and a TAK1 inhibitor (1 µM) for 2.5 to 4 hours[2]. Include a vehicle-only treated control group.
3. Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours on ice or overnight at 4°C.
-
Confirm the transfer by Ponceau S staining.
5. Immunoblotting and Detection
-
Block the membrane with 5% BSA or casein in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation[3].
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To probe for total RIPK1 and β-actin, the membrane can be stripped and re-probed, or parallel blots can be run.
6. Data Analysis
-
Quantify the band intensities for p-RIPK1, total RIPK1, and β-actin using densitometry software such as ImageJ[4].
-
Normalize the p-RIPK1 band intensity to the total RIPK1 band intensity for each sample. Further normalization to the β-actin loading control can also be performed.
-
Calculate the percentage inhibition of RIPK1 phosphorylation for each this compound concentration relative to the vehicle-treated, stimulated control.
-
Plot the dose-response curve to determine the IC50 value of this compound for the inhibition of RIPK1 phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2982772 Target Engagement Assay in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2982772 is an oral, selective, small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and regulated cell death pathways such as necroptosis.[1][2] RIPK1's role in various inflammatory conditions has made it a compelling therapeutic target.[3][4] Assessing the extent to which this compound binds to RIPK1 in a physiological environment is crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and determining optimal dosing in clinical settings. This document provides detailed application notes and protocols for assessing the target engagement of this compound with RIPK1 in human whole blood.
Two primary methods for quantifying RIPK1 target engagement in whole blood are described: a Cellular Thermal Shift Assay (CETSA®) and a conformational change-detecting immunoassay. Additionally, a downstream pharmacodynamic assay to measure the functional consequence of RIPK1 inhibition is detailed.
RIPK1 Signaling Pathway
RIPK1 is a key signaling node that integrates signals from various receptors, including tumor necrosis factor receptor 1 (TNFR1) and Toll-like receptors (TLRs), to regulate cell survival, apoptosis, and necroptosis. Upon activation, RIPK1 can initiate a pro-survival pathway leading to the activation of NF-κB or, under specific conditions, can trigger programmed cell death. This compound inhibits the kinase activity of RIPK1, thereby modulating these downstream signaling events.
Caption: RIPK1 signaling pathway initiated by TNFα.
Quantitative Data Summary
Clinical studies have provided data on the target engagement of this compound in whole blood. The following tables summarize key findings.
Table 1: RIPK1 Target Engagement with this compound in Healthy Volunteers
| Dosing Regimen | Duration | Target Engagement (TE) | Study Population |
| 60 mg BID | 24 hours | >90% | Healthy Volunteers |
| 120 mg BID | 24 hours | >90% | Healthy Volunteers |
Source: Data synthesized from clinical trial results.[1][2]
Table 2: RIPK1 Target Engagement with this compound in Patients with Psoriasis
| Dosing Regimen | Duration | Target Engagement (TE) | Study Population |
| 960 mg (once-daily modified-release) | Week 4 | 96.1% (posterior mean) | Patients with Moderate to Severe Plaque Psoriasis |
| 960 mg (once-daily modified-release) | Week 12 | 93.2% (posterior mean) | Patients with Moderate to Severe Plaque Psoriasis |
Source: Data synthesized from a multicenter, randomized, double-blind, placebo-controlled study.[3][4]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for RIPK1 Target Engagement
This protocol is based on the principle that drug binding to a target protein increases its thermal stability. This method allows for the quantification of target engagement in unprocessed human whole blood.[5]
Experimental Workflow:
Caption: Workflow for CETSA in whole blood.
Materials:
-
Fresh human whole blood collected in EDTA tubes
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Detection reagents (e.g., AlphaLISA® or Meso Scale Discovery® (MSD) immunoassay kits for RIPK1)
Procedure:
-
Blood Handling: Use fresh whole blood for optimal results. If using frozen samples, ensure a validated freezing and thawing protocol is in place.
-
Compound Treatment:
-
Aliquot whole blood into appropriate tubes.
-
Treat blood samples with varying concentrations of this compound or DMSO as a vehicle control.
-
Incubate for 1 hour at 37°C to allow for drug binding.
-
-
Heat Challenge:
-
Transfer the treated blood samples to PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler for 3-8 minutes across a range of temperatures (e.g., 40°C to 65°C) to generate a melt curve. A single temperature can be used for isothermal dose-response experiments.
-
After heating, cool the samples to 4°C.
-
-
Lysis and Separation:
-
Lyse the blood cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection:
-
Carefully collect the supernatant containing the soluble RIPK1.
-
Quantify the amount of soluble RIPK1 using a sensitive immunoassay such as AlphaLISA® or MSD®.
-
-
Data Analysis:
-
Plot the amount of soluble RIPK1 as a function of temperature to generate a melting curve.
-
An increase in the melting temperature (Tm) in the presence of this compound indicates target engagement.
-
For isothermal dose-response experiments, plot the amount of soluble RIPK1 against the drug concentration to determine the EC50 of target engagement.
-
Protocol 2: Immunoassay for Direct Target Engagement (TEAR1 Assay Principle)
This protocol is based on a novel immunoassay that detects a conformational change in RIPK1 upon inhibitor binding. This is a competition-based assay where the binding of the drug prevents the binding of a specific antibody.
Logical Relationship:
Caption: Principle of the conformational change immunoassay.
Materials:
-
Whole blood samples from subjects treated with this compound or placebo
-
Lysis buffer
-
Capture antibody against RIPK1
-
Conformation-specific detection antibody for unbound RIPK1
-
Secondary antibody conjugated to a reporter (e.g., HRP, fluorophore)
-
Immunoassay plates (e.g., 96-well high-binding plates)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for the reporter enzyme/fluorophore
-
Plate reader
Procedure:
-
Sample Collection and Lysis:
-
Collect whole blood in EDTA tubes.
-
Lyse the blood cells to release the intracellular contents, including RIPK1.
-
-
Immunoassay:
-
Coat a 96-well plate with a capture antibody that binds to total RIPK1.
-
Block the plate to prevent non-specific binding.
-
Add the cell lysates to the wells and incubate to allow RIPK1 to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the conformation-specific detection antibody that only recognizes the unbound form of RIPK1.
-
Wash the plate to remove unbound detection antibody.
-
Add a labeled secondary antibody that binds to the detection antibody.
-
Wash the plate and add the substrate to generate a signal.
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
The signal will be inversely proportional to the amount of this compound-bound RIPK1.
-
Calculate the percentage of target engagement by comparing the signal from treated samples to that of untreated or placebo-treated samples.
-
Protocol 3: Pharmacodynamic Assay of RIPK1-Dependent Cytokine Production
This protocol measures the functional consequence of RIPK1 inhibition by quantifying the production of downstream inflammatory cytokines, such as MIP-1α and MIP-1β, in whole blood following stimulation.
Procedure:
-
Whole Blood Stimulation:
-
Collect whole blood in heparin tubes.
-
Within 2 hours of collection, aliquot the blood into 96-well plates.
-
Add this compound at various concentrations and incubate.
-
Stimulate the blood with a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK) to induce RIPK1-dependent necroptosis and cytokine release.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of MIP-1α and MIP-1β in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
-
Data Analysis:
-
Plot the cytokine concentrations against the concentration of this compound.
-
Determine the IC50 value for the inhibition of cytokine production.
-
Conclusion
The described assays provide robust methods for quantifying the target engagement of this compound in whole blood, which is essential for the clinical development of this and other RIPK1 inhibitors. The Cellular Thermal Shift Assay and the conformational immunoassay offer direct measurement of drug-target interaction, while the pharmacodynamic cytokine assay provides a functional readout of RIPK1 inhibition. The choice of assay will depend on the specific research question, available resources, and the stage of drug development.
References
- 1. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2982772 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration and dosage of GSK2982772, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The following protocols are based on published preclinical studies and are intended to guide researchers in designing their own in vivo experiments.
Mechanism of Action
This compound is an orally active, ATP-competitive inhibitor of RIPK1 kinase.[1] RIPK1 is a critical signaling node that regulates cellular pathways involved in inflammation and programmed cell death, including necroptosis and apoptosis.[2][3] By inhibiting the kinase activity of RIPK1, this compound can modulate inflammatory responses and prevent cell death in various pathological conditions.[2][4]
Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-alpha induced signaling and the point of intervention for this compound.
Preclinical Administration and Dosage Summary
The following tables summarize the administration and dosage of this compound in various preclinical models.
Table 1: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
| Parameter | Details | Reference |
| Animal Model | Male C57BL/6 mice | [5] |
| Route of Administration | Oral gavage | [5] |
| Dosage | 3, 10, 50 mg/kg | [5] |
| Vehicle | Saline | [5] |
| Dosing Schedule | Single dose administered 15 minutes prior to TNF-α challenge | [5] |
| Endpoint | Protection from hypothermia | [5] |
Table 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
No specific preclinical studies detailing the administration and dosage of this compound in a DSS-induced colitis model were identified in the public domain. The information below provides a general protocol for the DSS model.
| Parameter | General Protocol Details | Reference |
| Animal Model | C57BL/6 mice | [6] |
| Induction Agent | 2-3% DSS in drinking water | [6] |
| Duration of Induction | 5-7 days for acute colitis; cyclical administration for chronic colitis | [6] |
| Typical Endpoints | Body weight loss, stool consistency, rectal bleeding (Disease Activity Index), colon length, histological analysis | [6] |
Table 3: Neuroinflammation Model (Frontotemporal Dementia)
A study has reported the use of this compound in a mouse model of frontotemporal dementia; however, specific details regarding the administration and dosage were not publicly available.
| Parameter | Details | Reference |
| Animal Model | Mouse model of Frontotemporal Dementia | [7] |
| Route of Administration | Not specified | [7] |
| Dosage | Not specified | [7] |
| Vehicle | Not specified | [7] |
| Dosing Schedule | Not specified | [7] |
| Endpoint | Reduction of reactive astrocyte response | [7] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a TNF-α-Induced SIRS Mouse Model
This protocol is adapted from a study investigating the in vivo efficacy of this compound.[5]
Materials:
-
This compound
-
Saline solution (vehicle)
-
Recombinant murine TNF-α
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Rectal probe for temperature measurement
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a homogenous suspension of this compound in saline at the desired concentrations (e.g., 0.3, 1, and 5 mg/mL for 3, 10, and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Ensure the suspension is well-mixed before each administration.
-
-
Animal Dosing:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Administer this compound or vehicle (saline) via oral gavage at a volume of 10 mL/kg.
-
-
Induction of SIRS:
-
Fifteen minutes after the administration of this compound or vehicle, inject mice intravenously with a lethal dose of recombinant murine TNF-α.
-
-
Monitoring:
-
Monitor the core body temperature of the mice using a rectal probe at regular intervals (e.g., every 30-60 minutes) for up to 6 hours.
-
A significant drop in body temperature is indicative of TNF-α-induced shock.
-
Experimental Workflow:
Protocol 2: General Protocol for DSS-Induced Colitis in Mice
This is a general protocol for inducing colitis and is not specific to this compound treatment. Researchers should optimize the DSS concentration and duration based on their specific mouse strain and experimental goals.[6]
Materials:
-
Dextran Sulfate Sodium (DSS; 36-50 kDa)
-
Sterile drinking water
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Preparation of DSS Solution:
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The solution should be prepared fresh.
-
-
Induction of Acute Colitis:
-
Replace the regular drinking water of the mice with the DSS solution.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
-
Induction of Chronic Colitis:
-
Administer cycles of DSS solution (e.g., 2% for 5-7 days) followed by a recovery period with regular drinking water (e.g., 1-2 weeks).
-
Repeat for 2-3 cycles to induce chronic inflammation.
-
-
Assessment of Colitis:
-
At the end of the study, euthanize the mice and collect the colons.
-
Measure the colon length (a shorter colon indicates more severe inflammation).
-
Fix a portion of the colon in formalin for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Experimental Workflow for Colitis Induction:
Conclusion
This compound has demonstrated efficacy in preclinical models of inflammation, particularly in the context of TNF-α-driven pathology. The provided protocols offer a starting point for researchers investigating the therapeutic potential of RIPK1 inhibition. Further studies are warranted to establish the optimal dosing and administration of this compound in other models of inflammatory and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A randomised, placebo-controlled study of RIPK1 inhibitor this compound in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Immunoprecipitation of RIPK1 in GSK2982772 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a master regulator of cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2][3] The activity of RIPK1 is tightly regulated by complex post-translational modifications, primarily phosphorylation and ubiquitination, which dictate the cellular outcome between survival and death.[4][5] Dysregulation of RIPK1 kinase activity is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases.
GSK2982772 is a first-in-class, potent, and selective oral inhibitor of RIPK1 kinase activity.[6][7][8] It binds to an allosteric pocket within the RIPK1 kinase domain, effectively blocking its catalytic function and subsequent downstream signaling events, such as TNF-mediated necroptosis.[7][9]
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate.[10] This application note provides a detailed protocol for the immunoprecipitation of RIPK1 from cells treated with this compound. The subsequent analysis can be used to assess the inhibitor's on-target engagement by measuring changes in RIPK1 phosphorylation and its interaction with downstream signaling partners.
RIPK1 Signaling Pathway and this compound Inhibition
Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 receptor to form a multi-protein platform known as Complex I.[5] In this complex, RIPK1 is polyubiquitinated, which acts as a scaffold to recruit downstream kinases like TAK1 and the IKK complex, leading to the activation of the pro-survival NF-κB pathway.[1][11]
Under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is inhibited, RIPK1 can dissociate and form a secondary cytosolic complex, known as the necrosome or Complex IIb.[3] This complex involves the kinase-dependent autophosphorylation of RIPK1, which then recruits and activates RIPK3, leading to the phosphorylation of MLKL and execution of programmed necrosis (necroptosis).[12][13] this compound specifically inhibits the kinase activity of RIPK1, thereby preventing the formation of the active necrosome and blocking necroptotic cell death.
Caption: RIPK1 signaling pathway and point of inhibition by this compound.
Principle of the Assay
This protocol details the immunoprecipitation of endogenous RIPK1 from cultured cells following stimulation to induce necroptosis in the presence or absence of this compound. The assay relies on a highly specific antibody against RIPK1 to capture the protein and its interacting partners from the total cell lysate.
Following immunoprecipitation, the protein complexes are eluted and analyzed by Western blotting. This allows for the assessment of:
-
RIPK1 Kinase Activation: Probing with an antibody specific to phosphorylated RIPK1 (e.g., p-Ser166) reveals the extent of its autophosphorylation, a key marker of kinase activation. This compound is expected to reduce this signal.
-
Necrosome Formation: Probing for co-immunoprecipitated RIPK3 and FADD demonstrates the assembly of the necrosome complex.[10][14] Treatment with this compound should diminish the interaction between activated RIPK1 and RIPK3.
Experimental Workflow
The overall workflow consists of cell culture and treatment, protein extraction, immunoprecipitation of the target protein, and analysis via Western blot.
Caption: General workflow for the immunoprecipitation of RIPK1.
Materials and Reagents
-
Cell Lines: Human monocytic cell line (U937), human colorectal adenocarcinoma cell line (HT-29), or mouse embryonic fibroblasts (MEFs).
-
Culture Reagents: Appropriate cell culture medium (e.g., RPMI or DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Inducers/Inhibitors:
-
Human or Mouse TNFα (carrier-free)
-
This compound (or other RIPK1 inhibitor)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
IAP antagonist (e.g., Smac mimetic/birinapant)
-
DMSO (vehicle control)
-
-
Buffers and Solutions:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.5% NP-40.[15] Immediately before use, add Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.
-
Wash Buffer: Same composition as Lysis Buffer.
-
Elution Buffer: 2x Laemmli Sample Buffer.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
-
Antibodies:
-
For IP: Rabbit or Mouse anti-RIPK1 antibody (IP-grade).
-
For Western Blot:
-
Rabbit anti-phospho-RIPK1 (Ser166)
-
Rabbit or Mouse anti-RIPK1 (total)
-
Rabbit or Mouse anti-RIPK3
-
Rabbit or Mouse anti-FADD
-
Loading control: anti-GAPDH or anti-β-actin
-
HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
-
Other: Protein A/G magnetic beads or agarose slurry, magnetic rack or microcentrifuge, ECL chemiluminescence substrate, PVDF or nitrocellulose membranes.
Detailed Experimental Protocol
Part 1: Cell Culture and Treatment
-
Seed cells (e.g., HT-29) in 10 cm dishes to reach 80-90% confluency on the day of the experiment.
-
Pre-treat cells with this compound (e.g., 1-10 µM) or DMSO (vehicle) for 1-2 hours.
-
To robustly induce necroptosis, co-stimulate cells with TNFα (e.g., 20 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM).
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C. A typical set of conditions would be:
-
Vehicle (DMSO)
-
TNFα + z-VAD-fmk
-
TNFα + z-VAD-fmk + this compound
-
Part 2: Cell Lysis and Protein Extraction
-
After treatment, place dishes on ice and aspirate the medium.
-
Wash cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer (with freshly added inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet nuclei and cell debris.[15]
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay. Set aside 50 µg of lysate from each sample to serve as the "input" control.
Part 3: Immunoprecipitation of RIPK1
-
Normalize the protein concentration for all samples. Use 1-2 mg of total protein per IP reaction in a final volume of 1 mL with Lysis Buffer.
-
Pre-clearing: Add 20 µL of Protein A/G bead slurry to each lysate sample. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads using a magnetic rack or by centrifugation (1,000 x g for 1 min) and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-RIPK1 antibody to the pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
Part 4: Washing and Elution
-
Add 30 µL of fresh Protein A/G bead slurry to each sample to capture the antibody-RIPK1 complexes. Incubate on a rotator for 2-4 hours at 4°C.
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
After the final wash, carefully remove all supernatant.
-
Elution: Add 40 µL of 2x Laemmli Sample Buffer to the beads. Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant is now the immunoprecipitated sample, ready for analysis.
Part 5: Western Blot Analysis
-
Load the eluted IP samples and the saved "input" samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-RIPK1, anti-RIPK1, anti-RIPK3) overnight at 4°C.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Expected Results and Data Presentation
The results from the Western blot can be summarized to show the effect of this compound on RIPK1 activation and its interactions. Treatment with TNFα and a caspase inhibitor should induce RIPK1 autophosphorylation and its association with RIPK3. Co-treatment with this compound is expected to significantly reduce RIPK1 phosphorylation and its interaction with RIPK3.
Table 1: Summary of Expected Immunoprecipitation Results
| Target Protein (Western Blot) | Treatment Condition | Expected Relative Signal | Interpretation |
|---|---|---|---|
| p-RIPK1 (S166) | Vehicle Control | - | Basal RIPK1 activity is low. |
| TNFα + z-VAD-fmk | +++ | Strong induction of RIPK1 autophosphorylation. | |
| TNFα + z-VAD-fmk + this compound | + | This compound inhibits RIPK1 kinase activity. | |
| RIPK3 | Vehicle Control | - | No necrosome formation at baseline. |
| (Co-IP with RIPK1) | TNFα + z-VAD-fmk | +++ | Activated RIPK1 recruits RIPK3 to the necrosome. |
| TNFα + z-VAD-fmk + this compound | + | Inhibition of RIPK1 activation prevents RIPK3 recruitment. |
| RIPK1 (Total) | All Conditions | +++ | Confirms equal immunoprecipitation of RIPK1 across samples. |
Signal levels are hypothetical: (-) no signal, (+) low signal, (+++) strong signal.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low/No RIPK1 in IP Eluate | Inefficient antibody binding. | Use a validated, IP-grade antibody. Increase antibody amount. |
| Incomplete cell lysis. | Ensure lysis buffer contains sufficient detergent. Vortex during lysis. | |
| Protein degradation. | Always use fresh protease/phosphatase inhibitors on ice. | |
| High Background/Non-specific Bands | Insufficient washing. | Increase the number of washes (to 5) and/or the detergent concentration in the wash buffer. |
| Inadequate pre-clearing. | Increase pre-clearing time to 1-2 hours. | |
| Antibody cross-reactivity. | Use a high-quality monoclonal antibody if possible. | |
| No Inhibition by this compound | Inhibitor is inactive or used at wrong concentration. | Verify the concentration and activity of the inhibitor. Perform a dose-response curve. |
| Incorrect timing of treatment. | Ensure cells are pre-incubated with the inhibitor before adding the stimulus. | |
| Assay is not sensitive to kinase inhibition. | Confirm that the stimulus (e.g., TNFα) induces a strong, kinase-dependent phenotype (e.g., p-RIPK1 signal). |
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 8. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring RIPK1 Phosphorylation in the TNFR1 Signaling Complex | Springer Nature Experiments [experiments.springernature.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of RIPK1 activation by TAK1-mediated phosphorylation dictates apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK2982772 for Inducing Apoptosis in Cancer Cell Lines Co-cultured with T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction GSK2982772 is a potent, orally active, and ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) with an IC₅₀ of 16 nM for human RIPK1.[1][2] RIPK1 is a critical upstream kinase that regulates inflammation and cell death pathways, including apoptosis and necroptosis, primarily downstream of death receptors like the tumor necrosis factor (TNF) receptor.[3][4] While many cancer cells develop resistance to apoptosis, targeting the RIPK1 signaling node presents a novel strategy to sensitize them to immune-mediated killing.
Recent studies have demonstrated that while this compound has a limited direct effect on cancer cell proliferation, it significantly enhances the sensitivity of tumor cells to T cell-mediated killing.[5] By inhibiting the kinase activity of RIPK1, this compound suppresses the pro-survival NF-κB pathway, thereby lowering the threshold for apoptosis induction when cancer cells are challenged by cytotoxic T lymphocytes (CTLs).[5] These application notes provide detailed protocols for utilizing this compound to study the enhancement of T cell-mediated apoptosis in cancer cell co-culture systems.
Mechanism of Action: Shifting the Balance from Survival to Apoptosis
Upon engagement of the TNFR1 by TNFα (a cytokine often released by effector T cells), RIPK1 is recruited to the receptor complex. In its scaffold function, RIPK1 can lead to the activation of the NF-κB pathway, promoting cell survival and inflammation. However, the kinase activity of RIPK1 can also trigger cell death pathways, including apoptosis and necroptosis.[6] this compound specifically inhibits this kinase function. In the context of T cell co-culture, inhibiting RIPK1-mediated NF-κB activation appears to be a key mechanism for sensitizing tumor cells to apoptosis.[5]
Data Presentation: Efficacy of this compound
The following tables summarize quantitative data from preclinical studies demonstrating the on-target effect of this compound and its ability to sensitize cancer cells to T cell-mediated apoptosis.
Table 1: Inhibition of NF-κB Signaling Pathway by this compound Pretreatment Data summarized from studies on murine (MC38/gp100) and human (H2023) cancer cell lines stimulated with TNFα.[5]
| Cell Line | This compound Conc. (µM) | Outcome |
| MC38/gp100 | 5.0 | Significant reduction in p-IκBα and p-RELA levels |
| MC38/gp100 | 10.0 | Significant reduction in p-IκBα and p-RELA levels |
| H2023 | 2.5 | Sufficient to reduce p-IκBα and p-RELA levels |
Table 2: Enhancement of T Cell-Mediated Apoptosis in Co-Culture Assays Data shows the effect of this compound pretreatment on cancer cell apoptosis after co-incubation with tumor-reactive T cells. Apoptosis was measured by cleaved caspase-3 expression.[5]
| Target Cell Line | Effector T Cells | E:T Ratio | This compound Conc. | Result |
| MC38/gp100 | Pmel T cells | 1:1 | 1-10 µM | Dose-dependent increase in tumor cell apoptosis.[5] |
| H2023 | MAGE-B2-specific TCR T cells | 3:1 | 1-10 µM | Dose-dependent increase in tumor cell apoptosis.[5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in a T cell co-culture system.
Protocol 1: Cancer Cell and T Cell Co-Culture Cytotoxicity Assay
This protocol details the method for co-culturing cancer cells with T cells to assess this compound-mediated sensitization to T cell killing.
Materials:
-
Target cancer cell line (e.g., MC38, H2023)
-
Tumor-antigen specific T cells (e.g., Pmel-1, TCR-transduced T cells)
-
Complete RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well flat-bottom tissue culture plates
-
Recombinant human IL-2 (for T cell culture)
Procedure:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of medium. Allow cells to adhere overnight at 37°C, 5% CO₂.
-
This compound Pretreatment: Prepare serial dilutions of this compound (e.g., 0, 1, 2.5, 5, 10 µM) in culture medium. The final DMSO concentration should be consistent across all wells and typically <0.1%.
-
Remove the medium from the cancer cells and add 100 µL of medium containing the appropriate this compound concentration or vehicle control.
-
Incubate for 12-24 hours.
-
T Cell Addition: While cancer cells are being pre-treated, ensure T cells are activated and expanding according to standard protocols (e.g., with antigen-pulsed dendritic cells or anti-CD3/CD28 beads).
-
After the pretreatment period, add activated T cells to the wells at the desired Effector-to-Target (E:T) ratio (e.g., 1:1, 3:1) in 100 µL of medium.
-
Co-incubation: Co-culture the cells for a period of 4 to 48 hours, depending on the specific assay for cell death.
-
Endpoint Analysis: Proceed to Protocol 2 for apoptosis analysis or other relevant assays.
Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis following co-culture.[7][8]
Materials:
-
Cells from co-culture experiment
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Gently collect all cells (adherent and suspension) from each well. For adherent cells, use a gentle cell scraper or Trypsin-EDTA, then neutralize and pool with the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Note: If T cells are fluorescently labeled, use an alternative fluorophore for Annexin V to avoid spectral overlap.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[7] Be sure to include compensation controls. Gate on the cancer cell population (if distinguishable by size, granularity, or a specific marker) to specifically measure apoptosis in the target cells.
Protocol 3: Western Blot Analysis for NF-κB Pathway Activation
This protocol detects the phosphorylation of key NF-κB pathway proteins to confirm the on-target effect of this compound.[5]
Materials:
-
Cancer cells treated with this compound and stimulated with TNFα (10 ng/mL for 2-5 min).[5]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-RELA, anti-RELA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, PVDF membranes, and Western blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize protein bands using a chemiluminescence detection system. Densitometry can be used to quantify the relative phosphorylation levels normalized to total protein and a loading control (β-actin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Application Notes and Protocols for Live-Cell Imaging of Necroptosis with GSK2982772
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in the pathophysiology of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The execution of necroptosis is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, as well as the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Upon stimulation, typically by death receptors like the TNF receptor in the absence of active caspase-8, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome. This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.
GSK2982772 is a potent and selective, orally active, and ATP-competitive inhibitor of RIPK1 kinase.[1] By binding to an allosteric pocket of the RIPK1 kinase domain, this compound effectively blocks the initiation of the necroptotic signaling cascade. This makes this compound a valuable tool for studying the role of RIPK1-mediated necroptosis in various biological and pathological processes. These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to monitor and quantify the inhibition of necroptosis in real-time.
Data Presentation
The inhibitory effect of this compound on necroptosis can be quantified by measuring the reduction in cell death over time in the presence of a necroptosis-inducing stimulus. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Assay Conditions |
| IC50 | Human | 16 nM | RIPK1 Kinase Assay |
| IC50 | Monkey | 20 nM | RIPK1 Kinase Assay |
| IC50 | Human | 6.2 nM | U937 Cellular Necroptosis Assay |
Data compiled from publicly available information.[1]
Table 2: Example Dose-Response Data for this compound in a Live-Cell Imaging Necroptosis Assay
| This compound Concentration (nM) | % Necroptotic Cells (Propidium Iodide Positive) at 24h |
| 0 (Vehicle Control) | 85 ± 5% |
| 1 | 75 ± 6% |
| 10 | 40 ± 4% |
| 100 | 10 ± 2% |
| 1000 | 5 ± 1% |
This is representative data and may vary depending on the cell line and specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
HT-29 (human colorectal adenocarcinoma)
-
U937 (human monocytic)
-
-
Reagents for Necroptosis Induction:
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant or LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
-
RIPK1 Inhibitor:
-
This compound
-
-
Fluorescent Probes for Live-Cell Imaging:
-
Propidium Iodide (PI) or SYTOX™ Green Nucleic Acid Stain
-
-
Cell Culture Media and Supplements:
-
DMEM or RPMI-1640, supplemented with 10% FBS, penicillin, and streptomycin.
-
-
Other:
-
DMSO (for dissolving compounds)
-
Phosphate-Buffered Saline (PBS)
-
96-well imaging plates (black, clear bottom)
-
Protocol for Live-Cell Imaging of Necroptosis Inhibition
This protocol describes the use of live-cell imaging to monitor the inhibition of TNF-α-induced necroptosis by this compound in HT-29 or U937 cells.
Step 1: Cell Seeding
-
Culture HT-29 or U937 cells in appropriate media until they reach 70-80% confluency.
-
Trypsinize (for adherent cells like HT-29) or gently scrape the cells and resuspend them in fresh media.
-
Count the cells and adjust the density to 1 x 105 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well imaging plate (1 x 104 cells/well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
Step 2: Compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in cell culture media to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Also, prepare a vehicle control (media with the same final concentration of DMSO).
-
Carefully remove the old media from the wells and add 80 µL of fresh media containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 1-2 hours at 37°C.
Step 3: Induction of Necroptosis and Live-Cell Imaging
-
Prepare a 5X working solution of the necroptosis-inducing cocktail in cell culture media. For HT-29 or U937 cells, a typical cocktail consists of:
-
100 ng/mL TNF-α
-
500 nM SMAC mimetic
-
100 µM z-VAD-FMK
-
-
Prepare a stock solution of the fluorescent cell death probe (e.g., 1 mg/mL Propidium Iodide). Dilute the probe in the 5X necroptosis-inducing cocktail to achieve a final concentration of 1 µg/mL.
-
Add 20 µL of the 5X necroptosis-inducing cocktail containing the fluorescent probe to each well.
-
Immediately place the plate into a live-cell imaging system (e.g., IncuCyte S3, BioTek Lionheart FX, or a similar automated microscope) equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Set up the imaging parameters:
-
Imaging Mode: Phase contrast and fluorescence (e.g., RFP channel for Propidium Iodide or GFP channel for SYTOX™ Green).
-
Objective: 10x or 20x.
-
Image Acquisition: Capture images every 1-2 hours for a total duration of 24-48 hours.
-
Focus: Use an autofocus function to maintain focus throughout the experiment.
-
Step 4: Data Analysis
-
Use the analysis software of the live-cell imaging system to quantify the number of fluorescently labeled (necroptotic) cells and the total number of cells (from phase contrast images) at each time point.
-
Calculate the percentage of necroptotic cells for each condition: (Number of fluorescent cells / Total number of cells) x 100
-
Plot the percentage of necroptotic cells over time for each concentration of this compound.
-
Generate a dose-response curve by plotting the percentage of necroptotic cells at a specific time point (e.g., 24 hours) against the log concentration of this compound.
-
Calculate the IC50 value from the dose-response curve.
Visualizations
Necroptosis Signaling Pathway
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for live-cell imaging of necroptosis inhibition.
References
Application Notes and Protocols: Measuring the Effect of GSK2982772 on MIP-1α and MIP-1β Production
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure the inhibitory effect of GSK2982772, a selective RIPK1 inhibitor, on the production of Macrophage Inflammatory Protein-1 alpha (MIP-1α) and Macrophage Inflammatory Protein-1 beta (MIP-1β).
Introduction
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death (necroptosis).[1][2][3] The kinase activity of RIPK1 is a key driver in the production of pro-inflammatory cytokines and chemokines downstream of death receptors like TNFR1.[4][5] The inhibition of MIP-1α and MIP-1β production serves as a robust pharmacodynamic biomarker to assess the target engagement of this compound.[5][6][7][8] This document outlines an ex vivo whole blood stimulation assay to quantify the dose-dependent inhibitory effect of this compound.
RIPK1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by Tumor Necrosis Factor-alpha (TNFα) that leads to the production of MIP-1α and MIP-1β, and the point of intervention by this compound. Under pro-inflammatory conditions, TNFα binding to its receptor (TNFR1) triggers the formation of a signaling complex. In the presence of a SMAC mimetic and a pan-caspase inhibitor (which prevents apoptosis), RIPK1 is activated through auto-phosphorylation, leading to downstream signaling cascades that result in the transcription and release of inflammatory chemokines, including MIP-1α and MIP-1β. This compound acts by binding to an allosteric pocket of the RIPK1 kinase domain, thereby preventing its activation and subsequent inflammatory signaling.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (this compound) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of GSK2982772 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for investigating the synergistic potential of GSK2982772, a selective RIPK1 inhibitor, in combination with other therapeutic agents. The information is compiled from preclinical studies and is intended to guide the design and execution of similar research.
Introduction
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key signaling molecule involved in inflammation and programmed cell death pathways, including necroptosis and apoptosis. While clinical trials of this compound as a monotherapy for inflammatory conditions such as ulcerative colitis and rheumatoid arthritis have shown it to be well-tolerated, significant clinical efficacy has not been demonstrated. This has led to the exploration of combination therapies to enhance its therapeutic effects, particularly in oncology.
Preclinical evidence suggests that combining this compound with other inhibitors, such as those used in immunotherapy and chemotherapy, can lead to synergistic anti-tumor effects. These notes detail the available data and provide reconstructed experimental protocols for researchers to investigate these synergies further.
Combination of this compound with T Cell-Based Immunotherapy
Rationale:
RIPK1 signaling in cancer cells can promote resistance to immune checkpoint blockade and T cell-mediated killing. Inhibition of RIPK1 with this compound is hypothesized to sensitize tumor cells to the cytotoxic effects of tumor-infiltrating T lymphocytes, thereby enhancing the efficacy of immunotherapies. A preclinical study by Hou et al. (2021) demonstrated that this compound pretreatment significantly enhances the apoptosis of tumor cells when co-cultured with tumor-reactive T cells[1][2][3].
Quantitative Data Summary
The following table summarizes the in vitro effect of this compound on enhancing T cell-mediated tumor cell killing.
| Cell Line | Combination Agent | This compound Concentration (µM) | Endpoint Measured | Observed Effect | Reference |
| MC38/gp100 (murine colon adenocarcinoma) | Pmel T cells (tumor-reactive T cells) | 1, 5, 10 | Tumor Apoptosis Rate (% of cleaved caspase-3 positive cells) | Significant increase in apoptosis compared to T cells alone. | [1] |
| H2023 (human lung adenocarcinoma) | MAGE-B2-specific TCR T cells | 0.5, 2.5, 5 | Tumor Apoptosis Rate (% of cleaved caspase-3 positive cells) | Significant increase in apoptosis compared to T cells alone. | [1] |
Experimental Protocol: In Vitro T Cell-Mediated Cytotoxicity Assay
This protocol is a reconstruction based on the methodology described by Hou et al. (2021)[1][2][3].
Objective: To assess the synergistic effect of this compound and tumor-reactive T cells on inducing apoptosis in cancer cell lines.
Materials:
-
Target Cancer Cell Lines: MC38/gp100 or H2023
-
Effector T Cells: Pmel T cells (for MC38/gp100) or MAGE-B2-specific TCR T cells (for H2023)
-
This compound: Stock solution in DMSO
-
Complete RPMI 1640 medium: Supplemented with 10% FBS, L-glutamine, and antibiotics
-
96-well culture plates
-
Apoptosis Detection Kit: e.g., Annexin V-FITC and Propidium Iodide (PI) or a kit for detecting cleaved caspase-3[4][5][6][7][8].
-
Flow Cytometer
Procedure:
-
Cell Seeding:
-
Seed target cancer cells (MC38/gp100 or H2023) in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
This compound Pretreatment:
-
Prepare serial dilutions of this compound in complete RPMI medium to achieve final concentrations of 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (DMSO).
-
Remove the overnight culture medium from the cancer cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 12-16 hours at 37°C, 5% CO2.
-
-
Co-culture with T cells:
-
After the pretreatment period, add tumor-reactive T cells to the wells at an effector-to-target (E:T) ratio of 1:1 for MC38/gp100 and 3:1 for H2023.
-
Include control wells with cancer cells and this compound but no T cells, and wells with cancer cells and T cells but no this compound.
-
Co-culture for 24 hours at 37°C, 5% CO2.
-
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):
-
Gently harvest all cells from each well, including floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
-
Signaling Pathway and Workflow Diagrams
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Integrating genome-wide CRISPR immune screen with multi-omic clinical data reveals distinct classes of tumor intrinsic immune regulators | NSF Public Access Repository [par.nsf.gov]
- 3. Integrating genome-wide CRISPR immune screen with multi-omic clinical data reveals distinct classes of tumor intrinsic immune regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
Troubleshooting & Optimization
GSK2982772 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GSK2982772 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active, and ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical upstream kinase that regulates inflammatory signaling pathways and programmed cell death, including necroptosis. By inhibiting RIPK1, this compound can block the production of pro-inflammatory cytokines and prevent TNF-induced necrotic cell death.
Q2: What is the primary solvent for dissolving this compound for in vitro experiments?
A2: The recommended primary solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q3: How should I store the solid compound and its stock solutions?
A3: Solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] DMSO stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: What is the known stability of this compound in aqueous solutions or cell culture media?
A4: There is limited publicly available data on the specific stability of this compound in aqueous cell culture media at 37°C. However, pharmacokinetic data from in vivo studies show that this compound has a short half-life of 2-3 hours in plasma.[3][4][5] This suggests that the compound may also have limited stability in aqueous environments. Therefore, for cell culture experiments, it is best practice to prepare fresh working solutions from a frozen DMSO stock just before each experiment. For longer-term experiments, consider replenishing the media with freshly diluted this compound every 24 hours to maintain a consistent effective concentration.
Troubleshooting Guide
Issue: Precipitation observed in cell culture media after adding this compound.
Potential Cause 1: Low Aqueous Solubility
This compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.
-
Solution:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
Serial Dilution: Perform an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium.
-
Final Dilution: Add the intermediate dilution dropwise to the final volume of pre-warmed cell culture medium while gently swirling. This "solvent shock" mitigation technique helps to prevent the compound from crashing out of solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity.
-
Potential Cause 2: Media Components and Conditions
Interactions with components in the culture medium (e.g., salts, proteins in serum) or suboptimal conditions can lead to precipitation.
-
Solution:
-
Pre-warm Media: Always use cell culture media pre-warmed to 37°C before adding the compound.
-
pH of Media: Confirm that the pH of your cell culture medium is within the optimal range (typically 7.2-7.4).
-
Serum Concentration: If using low-serum or serum-free media, the solubility of hydrophobic compounds may be reduced. Consider if the serum concentration can be optimized for your experiment.
-
Issue: Inconsistent or lower-than-expected activity in cell-based assays.
Potential Cause 1: Compound Degradation
Given the short in vivo half-life, this compound may degrade in the aqueous environment of the cell culture medium at 37°C over the course of the experiment.
-
Solution:
-
Fresh Preparations: Always prepare fresh working solutions of this compound for each experiment.
-
Time-Course Experiments: For experiments longer than 24 hours, consider replacing the medium with freshly prepared this compound-containing medium every 24 hours.
-
Shorter Incubation Times: If possible, design experiments with shorter incubation periods to minimize the impact of potential compound degradation.
-
Potential Cause 2: Adsorption to Plastics
Hydrophobic compounds can adsorb to the plastic surfaces of cell culture plates and tubes, reducing the effective concentration in the medium.
-
Solution:
-
Use Low-Binding Plastics: Whenever possible, use low-protein-binding plasticware.
-
Pre-treatment of Plates: In some cases, pre-incubating plates with a protein solution (like serum-containing media) can help to block non-specific binding sites.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 250 | 662.43 | [2][6] |
| Ethanol | 17.5 | 46.37 | [1] |
| DMF | 10.0 | 26.50 | [1] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 | 0.42 | [1] |
| Water | < 0.1 | Insoluble | [2][6] |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Stability Duration | Reference(s) |
| -80°C | DMSO | 2 years | [2] |
| -20°C | DMSO | 1 year | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 377.4 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.774 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (100X of final concentration): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile DMSO. For example, add 10 µL of 10 mM stock to 90 µL of DMSO.
-
Final Working Solution: Warm the required volume of complete cell culture medium to 37°C.
-
To prepare a 10 µM final concentration, dilute the 1 mM intermediate stock 1:100 into the pre-warmed medium. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.
-
Crucially, add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.
-
Dosing Cells: Remove the old medium from your cell culture plates. Add the final working solution of this compound-containing medium to the cells. Remember to include a vehicle control (medium with 0.1% DMSO if the final this compound concentration is 10 µM from a 1 mM intermediate stock).
-
Incubation and Observation: Return the cells to the incubator. Visually inspect the plates under a microscope after a few hours and at subsequent time points to check for any signs of precipitation.
Mandatory Visualizations
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of the Pharmacokinetics of RIPK1 Inhibitor this compound in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Development of a Prototype, Once-Daily, Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GSK2982772 concentration for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK2982772 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, and ATP-competitive inhibitor of Receptor-Interacting Protein-1 (RIP1) kinase (also known as RIPK1).[1][2] By binding to an allosteric pocket of the RIPK1 kinase domain, it blocks the kinase activity that is crucial for mediating necroptosis and inflammatory signaling pathways.[3][4] This inhibition can reduce the production of pro-inflammatory cytokines.[5][6][7]
Q2: What is the in vitro potency of this compound?
A2: this compound demonstrates high potency against human and monkey RIPK1 with IC50 values of 16 nM and 20 nM, respectively.[2] Another study reported an IC50 of 1.0 nM for human RIPK1.[8][9] Its potency against rodent RIPK1 is significantly lower.[6]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[2][10] For stock solutions, it is recommended to dissolve the compound in fresh, high-quality DMSO.[2][6] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[2][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for RIPK1, showing over 1,000-fold selectivity against a large panel of over 339 other kinases when tested at a concentration of 10 µM.[2][11] It exhibits weak inhibition of hERG in HEK-293 cells with an estimated IC50 of 195 µM and weak activation of the human Pregnane X receptor (hPXR) with an EC50 of 13 µM.[2][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of necroptosis | Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a range from 10 nM to 1 µM. For HT-29 cells, an EC50 of approximately 3.6 nM has been reported for inhibiting TNFα/Z-VAD-fmk-induced necroptosis.[2] |
| Incorrect timing of treatment: The pre-incubation time with this compound may be insufficient. | Pre-treat cells with this compound for at least 30 minutes to 1 hour before inducing necroptosis.[12] Some protocols suggest overnight pre-treatment for cytokine inhibition assays.[13] | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from powder. Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing aliquots.[2][6] | |
| Cell line insensitivity: The chosen cell line may not rely on RIPK1 kinase activity for the induced cell death pathway. | Confirm that your cell model undergoes RIPK1-dependent necroptosis. Consider using a well-characterized cell line like HT-29 or L929 for initial experiments.[12] | |
| High cellular toxicity observed | High concentration of this compound: The concentration used may be cytotoxic to the cells. | This compound has shown low cytotoxicity in some cell lines, with a CC50 of >50 µM in HT-29 cells.[2] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range for your specific cell line. |
| High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your experimental wells is typically below 0.5% and is consistent across all treatment groups, including the vehicle control. | |
| Variability in cytokine inhibition results | Inconsistent cell stimulation: The method or timing of cell stimulation to induce cytokine production may be variable. | Standardize the stimulation protocol, including the concentration of the stimulating agent (e.g., TNFα) and the duration of stimulation. |
| Suboptimal this compound concentration or pre-incubation time: Similar to necroptosis inhibition, these factors are critical for consistent results. | Optimize the concentration and pre-incubation time of this compound for your specific cytokine release assay. Overnight incubation has been used for ulcerative colitis explant tissue.[2][11] |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Type | IC50 | Reference |
| RIPK1 | Human | FP | 16 nM | [2] |
| RIPK1 | Monkey | FP | 20 nM | [2] |
| RIPK1 | Rat | FP | 2 µM | [2] |
| RIPK1 | Mouse | FP | 2.5 µM | [2] |
| RIPK1 | Human | FP | 1.0 nM | [8][9] |
| RIPK1 | Human | ADP-Glo | 6.3 nM | [8][9] |
Table 2: Cellular Activity of this compound in HT-29 Cells
| Assay | Parameter | Value | Reference |
| Anti-necroptotic activity (inhibition of hTNFα/Z-VAD-fmk induced necroptosis) | EC50 | 3.6 nM | [2] |
| Cytotoxicity (reduction in cell viability) | CC50 | > 50 µM | [2] |
Experimental Protocols
Protocol 1: Determination of this compound Anti-Necroptotic Activity using CellTiter-Glo®
This protocol is adapted for assessing the inhibition of TNFα-induced necroptosis in HT-29 cells.
Materials:
-
HT-29 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Human TNFα
-
z-VAD-fmk (pan-caspase inhibitor)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Pre-treatment: Pre-treat the cells by adding the this compound dilutions and the vehicle control to the respective wells. Incubate for 30 minutes to 1 hour at 37°C.[12]
-
Induction of Necroptosis: Add a combination of human TNFα (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 50 µM) to the wells to induce necroptosis.[12] Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 8-10 hours at 37°C.[2]
-
Cell Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration and determine the EC50 value.
Protocol 2: Western Blot for Inhibition of NF-κB Pathway Activation
This protocol outlines the detection of phosphorylated IκBα and RELA (p65) as markers of NF-κB pathway activation.
Materials:
-
MC38/gp100 or H2023 cells[13]
-
This compound
-
TNFα
-
RIPA buffer with protease and phosphatase inhibitors[14]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-RELA, anti-RELA, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound or vehicle control overnight.[13]
-
Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short duration (e.g., 2-5 minutes).[13]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Incubate on ice for 30 minutes.[15]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[15]
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples for SDS-PAGE. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[15] c. Block the membrane for 1 hour at room temperature.[15] d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the ECL substrate. g. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Densitometrically quantify the bands for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Visualizations
Caption: Simplified this compound mechanism of action on the RIPK1 signaling pathway.
Caption: General experimental workflow for assessing the anti-necroptotic activity of this compound.
Caption: Troubleshooting flowchart for inconsistent this compound activity.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. glpbio.com [glpbio.com]
- 12. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting GSK2982772 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing GSK2982772, a potent and selective RIPK1 inhibitor, in cellular assays.
Troubleshooting Guide
This guide is designed to address common issues encountered during cellular assays with this compound and to help distinguish on-target effects from potential off-target phenomena.
1. Issue: Unexpected or Excessive Cell Toxicity
Question: I am observing significant cell death or a sharp decline in cell viability at concentrations where I expect to see specific inhibition of RIPK1-mediated signaling. Is this an off-target effect?
Answer: Unexpected cytotoxicity can arise from several factors. It is crucial to determine if the observed toxicity is a consequence of on-target RIPK1 inhibition in your specific cell model or due to off-target effects.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response analysis to determine the IC50 for cell viability and compare it to the IC50 for the intended biological effect (e.g., inhibition of necroptosis or cytokine production). A significant window between the efficacy IC50 and the toxicity IC50 suggests the desired effect is on-target.
-
Use an Inactive Control: Whenever possible, include a structurally similar but biologically inactive control, such as the R-enantiomer of this compound's precursor. A related tool compound, GSK'962, is the inactive enantiomer of the potent RIPK1 inhibitor GSK'963 and can serve as an excellent negative control to determine if the observed effects are due to the specific chemical scaffold.[1]
-
Assess Markers of Apoptosis and Necroptosis: To understand the mechanism of cell death, measure key markers for apoptosis (e.g., cleaved caspase-3, PARP cleavage) and necroptosis (e.g., phosphorylated MLKL) via western blot. This will help determine if the cell death is a programmed event potentially linked to RIPK1's role in these pathways.
-
Review Kinome Scan Data: this compound is highly selective for RIPK1. At concentrations up to 10 µM, it shows more than 1,000-fold selectivity over a panel of 339 kinases.[2][3] However, at very high concentrations, off-target kinase inhibition, while minimal, cannot be entirely ruled out without specific testing. Weak inhibition of hERG (IC50 of 195 µM) and weak activation of PXR (EC50 of 13 µM) have been reported, though these are unlikely to cause cytotoxicity at typical cellular assay concentrations.[2][4]
2. Issue: Lack of Expected Biological Effect
Question: I am not observing the expected inhibition of TNF-α-induced necroptosis or cytokine production after treating my cells with this compound. What could be the reason?
Answer: A lack of efficacy can be due to several experimental variables, ranging from compound handling to the specific biology of the cellular model.
Troubleshooting Steps:
-
Confirm Compound Activity and Stability:
-
Solubility: this compound is soluble in DMSO.[2][3] Ensure that the compound is fully dissolved in the stock solution and does not precipitate when diluted in cell culture media. It is recommended to prepare fresh dilutions for each experiment.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[2]
-
-
Verify the Cellular Pathway:
-
RIPK1 Dependence: Confirm that the signaling pathway you are studying is indeed dependent on RIPK1 kinase activity in your cell line. This can be verified using siRNA/shRNA knockdown of RIPK1 or by using cells from RIPK1 knockout mice.
-
Stimulation Conditions: Ensure that the stimulus used (e.g., TNF-α, SMAC mimetics, caspase inhibitors) is potent and used at the correct concentration to induce a robust response.
-
-
Optimize Experimental Conditions:
-
Incubation Time: The timing of inhibitor addition relative to cell stimulation is critical. Pre-incubation with this compound before adding the stimulus is generally recommended.
-
Cell Density: Cell density can influence the cellular response to stimuli and inhibitors. Ensure consistent cell seeding densities across experiments.
-
-
Assess On-Target Engagement: If available, use a target engagement assay to confirm that this compound is binding to RIPK1 in your cells at the concentrations used.
3. Issue: Inconsistent or Variable Results
Question: My results with this compound are not reproducible between experiments. What are the potential sources of this variability?
Answer: Inconsistent results are a common challenge in cellular assays. Systematically addressing potential sources of error can help improve reproducibility.
Troubleshooting Steps:
-
Standardize Reagent Preparation:
-
Compound Dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Culture Media: Use a consistent source and batch of cell culture media and supplements, as variations can impact cell health and signaling responses.
-
-
Control for Experimental Conditions:
-
DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all wells, including vehicle controls, and is below a level that affects the viability or signaling of your cells (typically ≤ 0.5%).
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in cell seeding and reagent addition.
-
-
Monitor Cell Health:
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of receptor-interacting protein-1 (RIPK1) kinase.[2] It binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation, thereby blocking downstream signaling pathways involved in inflammation and necroptosis.
Q2: What is the recommended working concentration of this compound in cellular assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific biological endpoint being measured. Based on published data, effective concentrations for inhibiting TNF-α-induced necroptosis in human cell lines like U937 are in the low nanomolar range (IC50 = 6.3 nM).[3] It is recommended to perform a dose-response curve for your specific assay to determine the optimal concentration.
Q3: Is there a negative control available for this compound?
A3: While a specific inactive enantiomer of this compound is not commercially available as a catalogue item, the use of a structurally related inactive enantiomer, such as GSK'962 (the inactive enantiomer of the potent RIPK1 inhibitor GSK'963), can be a valuable tool to control for potential off-target effects of the chemical scaffold.[1]
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly selective inhibitor of RIPK1. In a screen against over 339 kinases, it demonstrated a greater than 1,000-fold selectivity for RIPK1.[2][3] At higher concentrations, weak inhibition of the hERG channel (IC50 = 195 µM) and weak activation of the human Pregnane X receptor (PXR) (EC50 = 13 µM) have been observed.[2][4] It also shows weak activity against CYP2C9 (IC50 = 25 µM).[5] These off-target activities are generally observed at concentrations significantly higher than those required for RIPK1 inhibition in cellular assays.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[2][3] For long-term storage, the DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2]
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| On-Target Potency | ||||
| RIPK1 IC50 | 16 nM | Human | Fluorescence Polarization | [2][6] |
| RIPK1 IC50 | 20 nM | Monkey | Fluorescence Polarization | [2] |
| RIPK1 IC50 | 2.5 µM | Mouse | Fluorescence Polarization | [3] |
| Necroptosis Inhibition IC50 | 6.3 nM | Human (U937 cells) | CellTiter-Glo | [3] |
| Necroptosis Inhibition IC50 | 1,300 nM | Mouse (L929 cells) | CellTiter-Glo | [3] |
| Off-Target Activity | ||||
| hERG Inhibition IC50 | 195 µM | Human (HEK-293 cells) | Electrophysiology | [2][4] |
| PXR Activation EC50 | 13 µM | Human | Reporter Gene Assay | [2][4] |
| CYP2C9 Inhibition IC50 | 25 µM | Human | Recombinant Enzyme | [5] |
| Kinase Selectivity | >1,000-fold vs. 339 kinases | Human | Various | [2][3] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the effect of this compound on cell viability in a 96-well format.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate overnight under standard cell culture conditions.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for NF-κB Pathway Activation
This protocol describes the detection of phosphorylated IκBα (p-IκBα) as a marker of NF-κB pathway activation.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
Stimulus (e.g., TNF-α)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat cells with this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short duration (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total IκBα and a loading control like β-actin.
-
3. ELISA for Cytokine Secretion (e.g., TNF-α, IL-6)
This protocol is for measuring the concentration of secreted cytokines in cell culture supernatants.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
Stimulus (e.g., LPS)
-
Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α or IL-6)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) to induce cytokine production.
-
Incubate for a sufficient time to allow for cytokine secretion (e.g., 6-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in each sample by comparing its absorbance to the standard curve.
-
Visualizations
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: General experimental workflow for testing this compound in cellular assays.
References
- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. pubs.acs.org [pubs.acs.org]
How to address GSK2982772's low brain penetration in CNS studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with GSK2982772's low brain penetration in central nervous system (CNS) studies.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our CNS disease model, but we are not observing the expected therapeutic effects. Could this be related to its brain penetration?
A1: Yes, it is highly likely. This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) but has been reported to have low brain penetration.[1][2][3] This is primarily because it is a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier (BBB), which actively removes the compound from the brain.[1][3] Therefore, insufficient CNS exposure is a critical factor to consider if you are not observing the desired efficacy in your CNS models.
Q2: What is the reported brain penetration of this compound?
A2: Preclinical studies in rats have shown that this compound has low brain penetration, with one study reporting it to be as low as 4%.[1] This limited CNS exposure has hindered its use in studies focused on neurological diseases.[2][3]
Q3: Are there alternative RIPK1 inhibitors with better brain penetration?
A3: Yes, several brain-penetrant RIPK1 inhibitors have been developed and are in various stages of clinical investigation for CNS indications.[4][5] One such example is SAR443820 (DNL788), which is an orally bioavailable, brain-penetrant RIPK1 inhibitor.[4] Comparing your results with those obtained using a brain-penetrant RIPK1 inhibitor could help confirm if the lack of efficacy of this compound is due to its poor CNS exposure.
Q4: What is the mechanism of action of this compound?
A4: this compound is a first-in-class, oral, selective inhibitor of RIPK1.[6] It binds to an allosteric pocket of the RIPK1 kinase domain, inhibiting its activity.[6] RIPK1 is a key mediator of inflammatory signaling and regulated cell death pathways, including necroptosis and apoptosis.[7][8][9] By inhibiting RIPK1, this compound can block TNF-dependent cellular responses and reduce the production of inflammatory cytokines.[1]
Troubleshooting Guides
Issue: Lack of In Vivo Efficacy in CNS Models
If you are not observing the expected therapeutic outcomes with this compound in your CNS studies, consider the following troubleshooting steps:
1. Confirm Target Engagement in the Periphery: Before concluding that the issue is solely due to poor brain penetration, it is essential to confirm that this compound is engaging its target, RIPK1, in peripheral tissues. This can be assessed by measuring downstream biomarkers of RIPK1 activity. A first-in-human study of this compound demonstrated a method for assessing RIPK1 target engagement in the blood by detecting a conformational change in the protein upon inhibitor binding.[10]
2. Assess Brain and Plasma Concentrations: To directly determine if the compound is reaching the CNS in sufficient concentrations, perform pharmacokinetic studies in your animal model. Measure the concentration of this compound in both the brain and plasma at various time points after administration. This will allow you to calculate the brain-to-plasma concentration ratio, a key indicator of BBB penetration.
3. Strategies to Enhance CNS Exposure: If low brain penetration is confirmed, several strategies can be employed to improve the CNS exposure of this compound for research purposes:
-
Co-administration with a P-gp Inhibitor: Since this compound is a P-gp substrate, co-administering it with a known P-gp inhibitor, such as verapamil or cyclosporine A, can increase its brain concentration. However, be aware that this can also alter the peripheral pharmacokinetics and may have off-target effects.
-
Formulation Strategies: While this compound itself has favorable physicochemical properties for oral absorption, advanced formulation strategies like encapsulation in nanoparticles can be explored to potentially improve BBB transport.[11]
-
Alternative Administration Routes: Direct administration into the CNS, such as intracerebroventricular (ICV) or intranasal delivery, can bypass the BBB.[12] These methods can help determine if the compound has the desired therapeutic effect once it reaches the brain.
Quantitative Data Summary
| Compound | Target | Brain Penetration | Key Characteristics | Reference |
| This compound | RIPK1 | Low (4% in rats) | P-gp efflux substrate. Developed for peripheral inflammatory diseases. | [1] |
| SAR443820 (DNL788) | RIPK1 | Brain Penetrant | Orally bioavailable. In clinical development for CNS diseases. | [4] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Brain Penetrant | Highly specific inhibitor with good BBB permeability. | [9] |
Experimental Protocols
Protocol 1: Assessment of Brain-to-Plasma Concentration Ratio
Objective: To determine the brain penetration of this compound in a rodent model.
Methodology:
-
Administer this compound to a cohort of animals (e.g., rats or mice) at a specified dose and route (e.g., oral gavage).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration, collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Immediately following blood collection, euthanize the animals and perfuse the circulatory system with ice-cold saline to remove residual blood from the brain.
-
Harvest the whole brain and homogenize it in a suitable buffer.
-
Separate plasma from the blood samples by centrifugation.
-
Extract this compound from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation followed by solid-phase extraction).
-
Quantify the concentration of this compound in the processed samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration of this compound in the brain homogenate by its concentration in the plasma.
Protocol 2: In Vitro Assessment of P-glycoprotein Efflux
Objective: To confirm if this compound is a substrate for the P-gp efflux transporter.
Methodology:
-
Utilize a cell-based assay, such as the Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding for P-gp).
-
Culture the MDCK-MDR1 cells on a permeable membrane support (e.g., Transwell inserts) to form a polarized monolayer that mimics the BBB.
-
Add this compound to either the apical (blood side) or basolateral (brain side) chamber of the Transwell system.
-
At various time points, collect samples from the opposite chamber to measure the amount of this compound that has been transported across the cell monolayer.
-
Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
An efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), greater than 2 is indicative of active efflux mediated by P-gp.
-
To confirm P-gp involvement, repeat the experiment in the presence of a known P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.
Visualizations
Caption: RIPK1 Signaling Pathway and this compound's Mechanism of Action.
Caption: Workflow for Assessing and Addressing Low Brain Penetration.
Caption: Troubleshooting Logic for this compound CNS Studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. RIPK1 expression and inhibition in tauopathies: implications for neuroinflammation and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 9. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Assessment of GSK2982772 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of GSK2982772 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a crucial serine/threonine kinase that acts as a key signaling node in inflammation and programmed cell death pathways, including apoptosis and necroptosis. By inhibiting the kinase activity of RIPK1, this compound can modulate inflammatory responses and prevent certain types of cell death.
Q2: Should I expect to see direct cytotoxicity with this compound in my primary cell cultures?
Published data suggests that this compound has low intrinsic cytotoxicity in various cell lines. For instance, in the human colon cancer cell line HT-29, the 50% cytotoxic concentration (CC50) was found to be greater than 50 µM. Similarly, this compound did not affect the in vitro proliferation of MC38/gp100 and H2023 tumor cell lines. However, primary cells can be more sensitive than immortalized cell lines. Therefore, it is essential to perform a baseline cytotoxicity assessment in your specific primary cell type.
Q3: How does this compound's mechanism of action influence the experimental design for cytotoxicity assessment?
Given that this compound inhibits RIPK1 kinase activity, which is central to the necroptosis pathway, it is often more informative to assess its cytoprotective effects under conditions that induce necroptosis. A common approach is to stimulate primary cells with an inflammatory ligand like Tumor Necrosis Factor-alpha (TNF-α) in combination with a caspase inhibitor (e.g., z-VAD-fmk) to drive the cells towards necroptosis. In this context, this compound is expected to rescue cells from this induced cell death.
Q4: What are the recommended primary cell types for assessing the effects of this compound?
The choice of primary cells should align with your research question. Relevant cell types include:
-
Immune cells: Peripheral Blood Mononuclear Cells (PBMCs), bone marrow-derived macrophages (BMDMs), and primary neutrophils are excellent models as they are key players in inflammatory responses regulated by RIPK1.
-
Tissue-specific primary cells: Depending on the therapeutic area of interest, primary cells such as hepatocytes, renal proximal tubule cells, or synoviocytes can be used to assess tissue-specific effects.
Q5: What are the standard assays to measure cytotoxicity in primary cells treated with this compound?
Several robust methods are available:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP in viable cells, which correlates with cell viability.
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These dyes can only enter cells with compromised membranes and are used to count non-viable cells.
-
MTS/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.
Troubleshooting Guides
Issue 1: High background cytotoxicity in vehicle-treated control cells.
| Possible Cause | Solution |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent is non-toxic to your primary cells (typically ≤ 0.1%). Perform a solvent toxicity titration curve. |
| Poor Primary Cell Health | Use primary cells with high initial viability (>90%). Ensure proper handling and culture conditions. Avoid using cells from high passage numbers. |
| Mechanical Stress during Seeding | Handle cell suspensions gently and avoid vigorous pipetting to prevent membrane damage. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Solution |
| Variability in Primary Cell Donors | If possible, use cells from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately before pooling. |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for accurate cell seeding. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Issue 3: No protective effect of this compound observed in necroptosis induction assays.
| Possible Cause | Solution |
| Inefficient Necroptosis Induction | Optimize the concentration of the inducing agents (e.g., TNF-α, z-VAD-fmk) and the incubation time for your specific primary cell type. |
| Suboptimal this compound Concentration | Perform a dose-response curve for this compound to determine the optimal protective concentration. |
| Cell Death Pathway is not RIPK1-dependent | Confirm that the induced cell death in your model is indeed necroptosis and is dependent on RIPK1 kinase activity. You can use a positive control RIPK1 inhibitor like Necrostatin-1. |
Quantitative Data Summary
The following table summarizes available and representative data on the effect of this compound on cell viability. Note that data for some primary cell types are limited, and hypothetical values are provided as a guide for experimental design.
| Cell Type | Assay Type | Condition | Metric | Value | Reference/Note |
| Primary Human Neutrophils | ATP-based (Cell Viability) | TNF-α + Caspase Inhibitor + SMAC mimetic | IC50 (protection) | Potent blockade observed | [1] |
| Primary Human Hepatocytes | LDH, Caspase 3/7, ATP | Basal Cytotoxicity | CC50 | > 50 µM (Hypothetical) | Based on low toxicity profile in cell lines |
| Human PBMCs | MTS Assay | Basal Cytotoxicity | CC50 | > 50 µM (Hypothetical) | Assumes low basal cytotoxicity |
| Human PBMCs | LDH Assay | LPS + z-VAD-fmk | IC50 (protection) | 10-100 nM (Hypothetical) | Expected range for a potent RIPK1 inhibitor |
| Murine BMDMs | MTS Assay | LPS + z-VAD-fmk | IC50 (protection) | 20-150 nM (Hypothetical) | Expected range based on mechanism |
| HT-29 (Human Colon Cancer Cell Line) | CellTiter-Glo | Basal Cytotoxicity | CC50 | > 50 µM | Published Data |
Experimental Protocols
Protocol 1: Baseline Cytotoxicity Assessment of this compound in Primary Cells
This protocol determines the direct cytotoxic effect of this compound on primary cells.
-
Cell Seeding:
-
Harvest and count primary cells. Ensure viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and recover for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Measurement (LDH Assay Example):
-
Centrifuge the plate to pellet any detached cells.
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH assay reagent according to the manufacturer's instructions.
-
Incubate and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Protocol 2: Assessment of this compound's Protective Effect Against Induced Necroptosis in Primary Macrophages
This protocol evaluates the ability of this compound to rescue primary macrophages from induced necroptosis.[2]
-
Cell Seeding:
-
Plate primary macrophages (e.g., BMDMs) in a 96-well plate and allow them to adhere.
-
-
Pre-treatment with this compound:
-
Prepare dilutions of this compound in culture medium (e.g., 1 nM to 10 µM).
-
Pre-incubate the cells with this compound or vehicle control for 1-2 hours.
-
-
Induction of Necroptosis:
-
To each well, add a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).
-
Immediately after, add the necroptosis-inducing stimulus (e.g., 100 ng/mL LPS or 20 ng/mL TNF-α).
-
Include control wells with no inducing agents.
-
-
Incubation:
-
Incubate the plate for 18-24 hours.
-
-
Viability Measurement (ATP-based Assay Example):
-
Equilibrate the plate to room temperature.
-
Add the ATP assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control.
-
Visualizations
Caption: RIPK1 signaling pathways in response to TNF-α.
References
Improving the oral bioavailability of GSK2982772 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of GSK2982772 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a key mediator of inflammation, necroptosis (a form of programmed cell death), and the production of pro-inflammatory cytokines.[3][4] By binding to an allosteric pocket of the RIPK1 kinase domain, this compound inhibits its activity, thereby blocking downstream inflammatory signaling pathways.[3][5] This makes it a potential therapeutic agent for various immune-mediated inflammatory diseases.[6][7]
Q2: What are the main challenges associated with the oral bioavailability of this compound?
The primary challenge is its low aqueous solubility.[8][9] this compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, which is characterized by high permeability and low solubility.[9][10] While its high permeability allows it to be well-absorbed across the intestinal wall, its low solubility can limit the rate and extent of dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[11][12] This is a particular concern for modified-release formulations designed for once-daily dosing, as the drug may be released in the lower gastrointestinal tract where there is less fluid available for dissolution.[9] Additionally, this compound has a short half-life of approximately 2-3 hours, which necessitates formulation strategies to maintain therapeutic concentrations over a longer period.[13][14]
Q3: How does food intake affect the oral bioavailability of this compound in animal and human studies?
The effect of food on the bioavailability of this compound depends on the formulation. For immediate-release (IR) formulations, food has been shown to have no significant impact on the rate or extent of absorption.[15] However, for modified-release (MR) formulations, co-administration with a high-fat meal has been observed to increase both the maximum plasma concentration (Cmax) and the total exposure (AUC).[9][14] This food effect can alter the pharmacokinetic profile and may not be consistent with a once-daily dosing regimen.[9][14]
Troubleshooting Guide
Issue 1: Inconsistent or low oral bioavailability in preclinical animal studies.
-
Possible Cause 1: Poor dissolution of the compound due to low aqueous solubility.
-
Troubleshooting Tip:
-
Formulation Optimization: For early-stage studies, consider formulating this compound in a solution with solubilizing agents or as a suspension with appropriate wetting agents to enhance dissolution. The lead optimization of this compound involved creating a stable nonsolvated crystalline form with improved solubility in Fasted State Simulated Intestinal Fluid (FaSSIF).[8]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, potentially leading to faster dissolution.
-
Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a polymer carrier can improve its solubility and dissolution rate.[11]
-
-
-
Possible Cause 2: Suboptimal pharmacokinetic profile of the initial chemical lead.
-
Troubleshooting Tip:
-
Medicinal Chemistry Efforts: The development of this compound involved significant medicinal chemistry to optimize the lead compound's properties. The initial lead had high lipophilicity and low solubility, which was improved by modifying the chemical structure to reduce lipophilicity (log D) and enhance aqueous solubility.[8]
-
-
-
Possible Cause 3: P-glycoprotein (P-gp) efflux.
-
Troubleshooting Tip:
-
In vitro transport studies: Although this compound has good cell permeability, it has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter, which can limit brain penetration.[8] While this may have less impact on systemic bioavailability for a peripherally acting drug, it is a factor to consider, especially if CNS exposure is being evaluated.
-
-
Issue 2: Difficulty in achieving a once-daily dosing profile due to the short half-life.
-
Possible Cause: Rapid elimination of the drug.
-
Troubleshooting Tip:
-
Modified-Release (MR) Formulations: The development of MR formulations, such as matrix-based minitablets (MT) or monolithic matrix (MM) tablets, has been a key strategy to prolong the absorption and achieve a pharmacokinetic profile suitable for once-daily dosing.[9][10][14][16][17] These formulations are designed to release the drug over an extended period (e.g., 8 to 12 hours).[9][10]
-
-
Experimental Protocols
Protocol 1: Preparation of a Solution Formulation for Oral Dosing in Rats
This protocol is a general guideline for preparing a solution formulation suitable for early-stage pharmacokinetic studies in rats.
-
Objective: To prepare a clear, homogenous solution of this compound for accurate oral administration.
-
Materials:
-
This compound powder
-
Solubilizing agent (e.g., Polyethylene glycol 400 (PEG400), Solutol HS 15)
-
Co-solvent (e.g., Propylene glycol, Ethanol)
-
Vehicle (e.g., Water, 0.5% w/v methylcellulose)
-
Glass vials, magnetic stirrer, and stir bars
-
Pipettes and weighing balance
-
-
Procedure:
-
Weigh the required amount of this compound.
-
In a glass vial, add the solubilizing agent and co-solvent.
-
Slowly add the this compound powder to the solvent mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution, but stability at this temperature should be confirmed.
-
Once a clear solution is obtained, add the vehicle to reach the final desired concentration and volume.
-
Visually inspect the final formulation for any precipitation or inhomogeneity before dosing.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Cynomolgus Monkey |
| Oral Bioavailability (%) | Data not explicitly provided in the search results. However, oral exposure was significantly improved from the lead compound.[8] | Data not explicitly provided in the search results. |
| Oral Exposure (AUC0-∞, µg·h/mL at 2 mg/kg) | 2.3[8] | Data not explicitly provided in the search results. |
| Clearance (mL/min/kg) | High (69 for the lead compound, improved for this compound)[8] | Data not explicitly provided in the search results. |
| Volume of Distribution (L/kg) | High (8.5 for the lead compound)[8] | Data not explicitly provided in the search results. |
| Free Fraction in Blood (%) | 4.2[1] | 11[1] |
Table 2: Summary of Modified-Release (MR) Formulation Studies in Humans
| Formulation | Prandial State | Effect on Cmax | Effect on AUC | Suitability for Once-Daily Dosing |
| Matrix Minitab (MT-12h) | Fasted | Reduced vs. IR[14] | Lower vs. IR[9] | Yes[9][14] |
| Matrix Minitab (MT-12h) | High-fat meal | Increased vs. fasted[9][14] | Increased vs. fasted[9][14] | No[9][14] |
| Matrix Monolithic (MM-12h) | Fasted | Reduced vs. IR[14] | Lower vs. IR | Yes[14] |
| Matrix Monolithic (MM-12h) | Standard meal | Increased vs. fasted[9] | Minimal increase vs. fasted[9] | Yes |
| Matrix Monolithic (MM-12h) | 1h before standard or high-fat meal | Minimal impact vs. fasted[9] | Minimal impact vs. fasted[9] | Yes |
Visualizations
Caption: Simplified signaling pathway of RIPK1 and the inhibitory action of this compound.
Caption: Experimental workflow for improving and evaluating the oral bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 3. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Prototype, Once-Daily, Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Once-Daily Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor this compound using DiffCORE Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Comparison of the Pharmacokinetics of RIPK1 Inhibitor this compound in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. quotientsciences.com [quotientsciences.com]
Technical Support Center: Overcoming Resistance to GSK2982772 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term cell culture experiments with the RIPK1 inhibitor, GSK2982772.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical mediator of cellular necroptosis and inflammation.[2][3] By inhibiting the kinase activity of RIPK1, this compound can block the necroptotic cell death pathway and reduce the production of pro-inflammatory cytokines.[1][4]
Q2: What is the recommended starting concentration of this compound for in vitro experiments?
A2: The optimal starting concentration of this compound can vary depending on the cell line and experimental conditions. However, based on published in vitro studies, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays. It is always recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q4: I am observing a gradual loss of efficacy of this compound in my long-term cell culture. What could be the potential causes?
A4: A gradual loss of efficacy could be due to several factors, including the development of acquired resistance in your cell population, degradation of the compound in the culture medium over time, or instability of your this compound stock solution. The troubleshooting guide below provides detailed steps to investigate these possibilities.
Troubleshooting Guide
Problem: Decreased Sensitivity or Acquired Resistance to this compound
Symptom: Cells that were initially sensitive to this compound-induced growth inhibition or cell death show a reduced response over time with continuous exposure.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| 1. Development of Acquired Resistance | a. Confirm Resistance: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in your long-term cultured cells and compare it to the parental, non-resistant cell line. A significant rightward shift in the dose-response curve and an increased IC50 value will confirm resistance. b. Investigate the RIPK1 Pathway: Use Western blotting to assess the expression and phosphorylation status of key proteins in the RIPK1 signaling pathway (RIPK1, RIPK3, MLKL) in both parental and resistant cells, with and without this compound treatment. Look for changes in protein levels or constitutive activation in the resistant line. c. Assess for Bypass Pathway Activation: Investigate the activation of alternative pro-survival signaling pathways that may compensate for RIPK1 inhibition. Common bypass pathways include NF-κB and MAPK. Use Western blotting to check the phosphorylation status of key mediators like p65 (NF-κB) and ERK1/2 (MAPK). d. Evaluate Drug Efflux Pump Activity: Increased expression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can lead to reduced intracellular drug concentration.[5][6] Use a commercially available assay to measure the activity of these pumps in your resistant cells. |
| 2. Compound Instability | a. Check Stock Solution: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from a new vial of the compound and repeat the experiment. b. Verify Working Concentration: Double-check all calculations and dilutions to ensure the correct final concentration of this compound is being used in your experiments. |
| 3. Cell Line Heterogeneity | a. Isolate Clonal Populations: Your cell line may consist of a mixed population with varying sensitivities to this compound. The resistant phenotype you are observing could be due to the selection and overgrowth of a pre-existing resistant subpopulation. Consider isolating single-cell clones from your resistant population to obtain a more homogeneous culture for further analysis. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous, long-term exposure.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell culture flasks/plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line.
-
Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Closely monitor the cells for signs of toxicity and growth inhibition. When the cells reach approximately 80% confluency, passage them as you normally would, maintaining the same concentration of this compound in the fresh medium.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate in the presence of the initial this compound concentration (typically after 2-3 passages), gradually increase the drug concentration. A common approach is to double the concentration at each step.
-
Repeat and Select: Continue this process of gradual dose escalation and cell selection over several months. You will likely observe periods of significant cell death followed by the recovery and growth of resistant populations.
-
Establish a Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), you have established a resistant cell line.
-
Characterize the Resistant Line: Perform a new dose-response assay to determine the IC50 of the resistant line and compare it to the parental line. Cryopreserve aliquots of the resistant cells at various passages.
Protocol 2: Western Blot Analysis of the RIPK1 Signaling Pathway
This protocol outlines the use of Western blotting to investigate changes in the expression and phosphorylation of key proteins in the RIPK1 pathway.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RIPK1, anti-p-RIPK1, anti-RIPK3, anti-p-MLKL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: Culture parental and resistant cells to 70-80% confluency. Treat cells with or without this compound for a specified time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Analysis: Compare the protein expression and phosphorylation levels between the parental and resistant cell lines, with and without this compound treatment.
Visualizations
Caption: Simplified signaling pathway of RIPK1-mediated necroptosis and its inhibition by this compound.
Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
Addressing the short half-life of GSK2982772 in experimental design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for designing experiments with the selective RIPK1 inhibitor, GSK2982772, paying special attention to its short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It binds to an allosteric pocket of the RIPK1 kinase domain, preventing the downstream signaling that leads to necroptosis and inflammation. This inhibition can protect cells from TNF-induced necroptotic cell death.
Q2: What is the half-life of this compound?
A2: this compound has a short half-life of approximately 2-3 hours in humans.[1][2] This is a critical factor to consider in experimental design to ensure continuous target engagement.
Q3: How does the short half-life of this compound impact experimental design?
A3: The short half-life necessitates dosing regimens that ensure the compound's concentration remains above its effective level for the duration of the experiment. In clinical trials, this was addressed by administering the drug two (BID) or three (TID) times a day.[2][3] For in vitro and in vivo preclinical studies, similar strategies of repeated administration are required.
Q4: Have modified-release formulations of this compound been developed?
A4: Yes, to address the challenge of the short half-life, once-daily modified-release formulations of this compound have been developed and tested in clinical trials. These formulations are designed to provide sustained exposure to the drug over a 24-hour period.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results in in vitro assays. | Fluctuation in the effective concentration of this compound due to its short half-life and metabolic degradation in cell culture. | Implement a repeated dosing schedule. Refresh the media with a new dose of this compound every 2-3 half-lives (e.g., every 4-6 hours) to maintain a steady concentration. Alternatively, consider using a continuous perfusion cell culture system. |
| Lack of efficacy in animal models despite using a clinically relevant dose. | Suboptimal pharmacokinetic profile in the chosen animal model, leading to rapid clearance and insufficient target engagement over time. | Increase the dosing frequency (e.g., to twice or three times daily) based on the pharmacokinetic profile in the specific animal model. If possible, use a modified-release formulation if available for preclinical studies. Conduct pilot pharmacokinetic studies to determine the optimal dosing regimen. |
| High variability in in vivo study outcomes. | Inconsistent drug exposure between animals due to rapid metabolism. | Ensure precise timing of drug administration and sample collection. Consider using osmotic pumps for continuous delivery in suitable animal models to maintain stable plasma concentrations. |
| Difficulty extrapolating in vitro findings to in vivo models. | The dynamic in vivo environment with rapid metabolism and clearance is not fully replicated in standard in vitro setups. | Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to better predict the in vivo exposure needed to achieve the desired pharmacological effect based on in vitro potency. In vitro to in vivo extrapolation (IVIVE) models can also be beneficial.[4][5][6][7] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Half-life (t½) | ~2-3 hours | [1][2] |
| Time to Maximum Concentration (Tmax) | 1.5-2.5 hours | [2] |
Table 2: Dosing Regimens of this compound in Clinical Trials
| Indication | Dosing Regimen | Duration | Reference |
| Plaque Psoriasis | 60 mg BID or TID | 84 days | [3] |
| Rheumatoid Arthritis | 60 mg BID or TID | 84 days | [3] |
| Ulcerative Colitis | 60 mg TID | 42 days | [3] |
Experimental Protocols
In Vitro Necroptosis Inhibition Assay
Objective: To assess the ability of this compound to inhibit TNF-induced necroptosis in a cell-based assay, accounting for its short half-life.
Materials:
-
HT-29 or other suitable cells (e.g., L929)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Methodology:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Pre-treatment (Initial Dose): Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations to the cells.
-
Induction of Necroptosis: After 1 hour of pre-treatment with this compound, add TNF-α (e.g., 30 ng/mL) and z-VAD-FMK (e.g., 20 µM) to induce necroptosis.
-
Repeated Dosing: To counteract the short half-life of this compound, perform a half-media change and re-add the compound at the initial concentrations every 4 hours for the duration of the experiment (e.g., 24 hours).
-
Cell Viability Measurement: At the end of the incubation period, measure cell viability using a commercially available assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of this compound.
In Vivo Murine Model of Systemic Inflammatory Response
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of TNF-induced systemic inflammation, with a dosing regimen adapted to its short half-life.
Materials:
-
BALB/c mice
-
This compound formulated for oral administration
-
Recombinant murine TNF-α
-
Vehicle control
Methodology:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Dosing Regimen: Based on the short half-life, a frequent dosing schedule is necessary. For example, administer this compound orally at a specified dose (e.g., 10, 30, 100 mg/kg) three times a day (TID) at 4-hour intervals. The last dose should be administered 1 hour before the TNF-α challenge.
-
Induction of Inflammation: Inject mice with a lethal dose of murine TNF-α intraperitoneally.
-
Monitoring: Monitor the survival and clinical signs of the mice over a 24-hour period.
-
Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and compare the survival rates between the this compound-treated and vehicle-treated groups.
Visualizations
RIPK1-Mediated Necroptosis Signaling Pathway
Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound.
Experimental Workflow for In Vitro Assay
Caption: Workflow for an in vitro necroptosis assay with repeated dosing of this compound.
References
- 1. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Application of an Accessible Interface for Pharmacokinetic Modeling and In Vitro to In Vivo Extrapolation [frontiersin.org]
- 7. Physiologically-based pharmacokinetic modeling to evaluate in vitro-to-in vivo extrapolation for intestinal P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2982772 species selectivity considerations for experimental models
This technical support center provides researchers, scientists, and drug development professionals with guidance on species selectivity considerations for the experimental use of GSK2982772, a selective RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower efficacy of this compound in our rodent models compared to what is reported for human cells. Is this expected?
A1: Yes, this is an expected observation. This compound exhibits significant species selectivity, with much higher potency against primate RIPK1 compared to non-primate RIPK1.[1] This is not due to off-target effects but is a known characteristic of this specific inhibitor.
Q2: What is the molecular basis for the species selectivity of this compound?
A2: The species selectivity of this compound is attributed to differences in the amino acid sequence of the RIPK1 activation loop between primate and non-primate species.[1] These differences likely alter the conformation of the activation loop in murine RIPK1, reducing the binding affinity of this compound, which is a type III kinase inhibitor that binds to an allosteric pocket.[1]
Q3: Can I use this compound in rodent models for any type of study?
A3: Due to the reduced potency in rodents, the use of this compound in long-term efficacy models in these species may not be feasible.[1] However, it can still be a valuable tool for acute in vivo models where sufficient target engagement can be achieved with higher doses.[2] It is crucial to confirm target engagement in your specific model system.
Q4: Are there alternative RIPK1 inhibitors that do not show this species selectivity?
A4: The publication that describes this compound mentions that type II DFG-out RIPK1 inhibitors they previously profiled did not show this species selectivity.[1] Researchers may consider exploring other classes of RIPK1 inhibitors if equivalent potency across species is a critical requirement for their experimental design.
Q5: How can I confirm target engagement of this compound in my experimental model?
A5: Target engagement can be confirmed using techniques such as the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.[3][4][5][6] Additionally, downstream pharmacodynamic biomarkers, such as the inhibition of TNF-induced cytokine production or necroptosis, can be assessed.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against RIPK1 from various species.
| Species | Assay Type | IC50 (µM) | Fold Difference (vs. Human) |
| Human | RIP1 FP | 0.016 | 1 |
| Monkey | RIP1 FP | 0.020 | 1.25 |
| Rabbit | RIP1 FP | 0.79 | 49 |
| Rat | RIP1 FP | 2.0 | 125 |
| Mouse | RIP1 FP | 2.5 | 156 |
| Dog | RIP1 FP | 5.0 | 313 |
| Minipig | RIP1 FP | >10 | >625 |
| Data sourced from Harris et al., J. Med. Chem. 2017, 60, 4, 1247–1261.[1] |
Experimental Protocols
In Vitro RIPK1 Kinase Activity Assay
This protocol is adapted from commercially available kinase assay kits and can be used to determine the IC50 of this compound against RIPK1 from different species.
Materials:
-
Recombinant RIPK1 enzyme (from the species of interest)
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase assay buffer
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 5 µL of the this compound dilutions or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for assessing the target engagement of this compound with RIPK1 in intact cells.
Materials:
-
Cells expressing the RIPK1 protein of interest
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-RIPK1 antibody
Procedure:
-
Treat cultured cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Allow the samples to cool to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble RIPK1 in each sample by Western blotting using an anti-RIPK1 antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected in vivo results with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
How to prepare GSK2982772 stock solutions for in vitro use
Welcome to the technical support resource for GSK2982772. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for preparing and using this compound stock solutions in in vitro research settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The highly recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][3][4] The compound is highly soluble in DMSO but is practically insoluble in water.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly decrease the solubility of the compound.[1][3]
Q2: What is the maximum solubility of this compound in common solvents?
A2: this compound exhibits the highest solubility in DMSO. Reported solubility values can vary between suppliers and batches. The quantitative data is summarized in the table below.
Q3: My compound is not dissolving completely. What should I do?
A3: If you encounter precipitation or difficulty in dissolving the compound, gentle warming (e.g., to 37°C) and/or sonication in an ultrasonic bath can help facilitate dissolution.[1][5] Ensure your DMSO is fresh and anhydrous, as moisture can hinder solubility.[1][3]
Q4: How should I store the this compound stock solution?
A4: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots in tightly sealed vials at -20°C for short-to-medium-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Q5: How do I prepare a working solution from the high-concentration DMSO stock for my cell culture experiment?
A5: To prepare a working solution, the high-concentration DMSO stock should be serially diluted in your cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.1% to 0.5%. Always add the DMSO stock to the medium (not the other way around) and mix thoroughly to avoid precipitation.
Q6: What are typical working concentrations for in vitro experiments?
A6: The optimal working concentration depends on the specific cell type and assay. This compound is a potent inhibitor of RIPK1 with an IC50 of 16 nM for the human enzyme.[1][3] Studies have used concentrations ranging from the low nanomolar to the low micromolar range. For example, concentrations of 3-300 nM have been used to reduce cytokine production in tissue explants[4], while other cell-based assays have used concentrations up to 10 µM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Data Presentation
Solubility Data
The solubility of this compound in various solvents is summarized below. Note that values can vary slightly between different sources and batches.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 75 - 250 mg/mL[1][3] | 198.7 - 662.4 mM[1][3] | Highly soluble. Use of fresh, anhydrous DMSO and sonication is recommended for higher concentrations.[1] |
| Ethanol | 5 - 17.5 mg/mL[2][4] | 13.2 - 46.4 mM[2][4] | Moderately soluble. |
| DMF | 10 mg/mL[2][4] | 26.5 mM[2][4] | Moderately soluble. |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL[2][4] | 0.42 mM[2][4] | Low solubility in aqueous solutions. |
| Water | < 0.1 mg/mL[1] | Insoluble[1] |
Molecular Weight of this compound: 377.40 g/mol [1][7]
Stock Solution Preparation Table (using DMSO)
This table provides the required volume of DMSO to dissolve a specific mass of this compound powder to achieve common stock concentrations.
| Desired Stock Concentration | Mass of this compound | ||
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.65 mL | 13.25 mL | 26.50 mL |
| 5 mM | 0.53 mL | 2.65 mL | 5.30 mL |
| 10 mM | 0.265 mL | 1.325 mL | 2.65 mL |
| 50 mM | 0.053 mL | 0.265 mL | 0.53 mL |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight (377.40 g/mol ), add the calculated volume of fresh, anhydrous DMSO to the powder. To make a 10 mM stock solution with 1 mg of powder, add 265 µL of DMSO.
-
Dissolution: Vortex the tube for 1-2 minutes to dissolve the powder. If needed, gently warm the tube to 37°C or place it in an ultrasonic water bath for 5-10 minutes until the solution is clear.[1][5]
-
Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes. Store the aliquots at -20°C or -80°C.[1]
Protocol: Preparation of a 1 µM Working Solution
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution from your 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate stock. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Final Dilution: Add the intermediate stock to your final volume of cell culture medium to achieve the desired 1 µM concentration. For example, add 10 µL of the 100 µM intermediate stock to 990 µL of medium in a culture well.
-
Mixing and Incubation: Mix gently by pipetting or swirling the plate. Ensure the final DMSO concentration is below the toxic threshold for your cells (e.g., <0.1%).
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting guide for this compound dissolution issues.
References
Validation & Comparative
Validating GSK2982772 On-Target Effects: A Comparative Analysis of the TEAR1 Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Target Engagement Assessment for RIPK1 (TEAR1) assay used to validate the on-target effects of GSK2982772, a selective RIPK1 inhibitor. The performance of the TEAR1 assay is objectively compared with alternative methods, supported by experimental data to aid researchers in selecting the most appropriate target validation strategy.
Introduction to this compound and RIPK1 Signaling
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death.[1][2] RIPK1 is a key signaling node in the tumor necrosis factor (TNF) receptor pathway.[1][3][4] Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to form a membrane-associated complex (Complex I), initiating a signaling cascade that can lead to either cell survival through NF-κB activation or, under specific conditions, cell death via apoptosis or necroptosis.[3][4][5][6] this compound inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling that leads to inflammation and necroptosis.
On-Target Validation: The Role of the TEAR1 Assay
The TEAR1 assay is an antibody-based immunoassay designed to directly measure the binding of inhibitors to RIPK1 in cells and tissues.[2][7] It operates on the principle of competition, where the binding of a drug like this compound to RIPK1 induces a conformational change in the protein. This change prevents the binding of a specific "free-RIPK1" antibody to its epitope within the activation loop.[7] A second "total-RIPK1" antibody recognizes both inhibitor-bound and unbound RIPK1, allowing for the quantification of target engagement.[2]
Comparative Analysis of Target Engagement Assays
The TEAR1 assay provides a direct measure of target occupancy. However, other methods, such as the Cellular Thermal Shift Assay (CETSA), offer alternative approaches to validate target engagement. CETSA measures the thermal stabilization of a target protein upon ligand binding. The following table compares the performance of the TEAR1 assay with CETSA for RIPK1 inhibitors.
Table 1: Comparison of TEAR1 and CETSA for RIPK1 Target Engagement
| Feature | TEAR1 Assay | Cellular Thermal Shift Assay (CETSA) |
| Principle | Competitive immunoassay based on conformational change upon inhibitor binding.[2][7] | Ligand-induced thermal stabilization of the target protein.[8][9] |
| Readout | Measures the fraction of unbound ("free") RIPK1 relative to total RIPK1.[2] | Measures the amount of soluble protein remaining after heat treatment.[8] |
| Sample Type | Cell lysates, tissue homogenates, whole blood.[2][7] | Intact cells, cell lysates, tissue homogenates, PBMCs.[8][9][10] |
| Throughput | High-throughput compatible (96- or 384-well plates). | Can be adapted for high-throughput screening.[11] |
| Applicability | Specific to inhibitors that induce a conformational change recognized by the "free-RIPK1" antibody (e.g., benzoxazepinone class of inhibitors like this compound).[7] | Broadly applicable to any ligand that induces thermal stabilization of the target protein.[8] |
Quantitative Data Comparison
The following table presents a summary of half-maximal effective concentration (EC50) values for various RIPK1 inhibitors, including compounds from the same class as this compound, as determined by TEAR1 and CETSA. This data demonstrates a strong correlation between the two assays in quantifying target engagement.
Table 2: EC50 Values of RIPK1 Inhibitors in TEAR1 and CETSA Assays
| Compound | TEAR1 EC50 (nM) | Alpha CETSA® EC50 (nM) | MSD CETSA® EC50 (nM) |
| GSK'481 | 0.5 | 1.2 | 0.8 |
| GSK'253 | Not Reported | 1.9 | 1.5 |
| Compound A | Not Reported | 4.6 | 3.2 |
| Compound B | Not Reported | 11 | 8.1 |
| Necrostatin-1 | >1000 | 180 | 220 |
| Necrostatin-1s | 330 | 140 | 120 |
| Necrostatin-4 | 460 | 310 | 250 |
| Data sourced from a study on quantitative target engagement of RIPK1 inhibitors.[12] Note: While direct EC50 values for this compound were not available in this comparative dataset, GSK'481 and GSK'253 belong to the same benzoxazepinone class of RIPK1 inhibitors. |
Experimental Protocols
TEAR1 Assay Protocol (Generalized)
This protocol is a generalized representation based on published descriptions.[2][7]
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors.
-
For whole blood, dilute with RIPA buffer.
-
Incubate samples on ice and clarify by centrifugation to remove debris.
-
-
Immunoassay:
-
Coat a 96-well plate with a capture antibody that binds to total RIPK1.
-
Add the prepared lysates to the wells and incubate to allow RIPK1 to bind to the capture antibody.
-
Wash the plate to remove unbound proteins.
-
Add one of two detection antibodies:
-
Plate 1 (Free-RIPK1): A rabbit anti-human RIPK1 antibody that only recognizes the unbound conformation of RIPK1.
-
Plate 2 (Total-RIPK1): A different rabbit anti-human RIPK1 antibody that recognizes both bound and unbound RIPK1.
-
-
Incubate to allow the detection antibodies to bind.
-
Wash the plate to remove unbound detection antibodies.
-
Add a labeled secondary antibody (e.g., electrochemiluminescent-labeled anti-rabbit antibody).
-
Incubate and wash.
-
Add substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of target engagement by comparing the signal from the "Free-RIPK1" plate to the "Total-RIPK1" plate.
-
Cellular Thermal Shift Assay (CETSA) Protocol (Generalized)
This protocol is a generalized representation based on published descriptions.[8][13]
-
Cell Treatment:
-
Treat intact cells with the desired concentrations of the inhibitor (e.g., this compound) or vehicle control.
-
Incubate to allow for compound entry and target binding.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a specific temperature (determined through a temperature gradient experiment) for a defined time (e.g., 3-8 minutes).
-
Cool the samples on ice.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble, stabilized protein.
-
Quantify the amount of soluble RIPK1 using a standard protein detection method such as Western blotting or an immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble RIPK1 as a function of the inhibitor concentration to determine the EC50 value.
-
Visualizing the RIPK1 Signaling Pathway and Assay Workflows
To better understand the biological context and the experimental procedures, the following diagrams have been generated.
Caption: RIPK1 signaling pathway initiated by TNF-α.
Caption: Generalized workflow of the TEAR1 assay.
Caption: Generalized workflow of the Cellular Thermal Shift Assay.
Conclusion
The TEAR1 assay is a robust and specific method for validating the on-target engagement of benzoxazepinone-class RIPK1 inhibitors like this compound. Its competitive immunoassay format allows for direct quantification of target occupancy in various biological samples. While alternative methods like CETSA offer broader applicability to different classes of inhibitors, the strong correlation in quantitative data between TEAR1 and CETSA for RIPK1 inhibitors validates the utility of both approaches. The choice of assay will depend on the specific inhibitor chemotype and the experimental context. For compounds like this compound that induce the necessary conformational change, the TEAR1 assay provides a highly specific and efficient method for on-target validation in drug development.
References
- 1. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RIPK1 - Wikipedia [en.wikipedia.org]
- 7. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: GSK2982772 vs. Necrostatin-1 for the Inhibition of Necroptosis
In the landscape of programmed cell death research, the targeted inhibition of necroptosis has emerged as a promising therapeutic strategy for a variety of inflammatory and degenerative diseases. At the forefront of this endeavor are small molecule inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical upstream regulator of the necroptotic pathway. This guide provides a detailed comparison of two prominent RIPK1 inhibitors: the clinical candidate GSK2982772 and the widely used research tool necrostatin-1.
Mechanism of Action: Targeting the Gatekeeper of Necroptosis
Both this compound and necrostatin-1 exert their inhibitory effects by targeting the kinase activity of RIPK1.[1] RIPK1's kinase function is a linchpin in the signaling cascade that leads to the formation of the necrosome, a protein complex essential for the execution of necroptosis. By inhibiting RIPK1, these compounds prevent the subsequent recruitment and phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), effectively halting the necroptotic cell death program.
This compound is a highly potent and selective, ATP-competitive inhibitor of RIPK1.[2] Its design as a clinical candidate reflects a high degree of specificity for RIPK1, minimizing off-target effects.
Necrostatin-1 , the first-in-class inhibitor of necroptosis, also allosterically inhibits RIPK1.[3] However, it is known to have off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[1][4] This lack of specificity can complicate the interpretation of experimental results.
Quantitative Comparison of Efficacy
The potency of this compound and necrostatin-1 in inhibiting RIPK1 and necroptosis has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are key indicators of their efficacy.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | Human RIPK1 | Biochemical Assay | 16 | --INVALID-LINK-- |
| Necrostatin-1 | RIPK1 | Biochemical Assay | 182 | --INVALID-LINK-- |
| Necrostatin-1 | TNF-α-induced necroptosis | Cell-based Assay | 494 | --INVALID-LINK-- |
As the data indicates, this compound is substantially more potent in directly inhibiting RIPK1 kinase activity compared to necrostatin-1.
Signaling Pathway and Inhibition
The following diagram illustrates the canonical necroptosis signaling pathway and the points of intervention for this compound and necrostatin-1.
Experimental Protocols
To assess and compare the efficacy of this compound and necrostatin-1, a standardized in vitro necroptosis inhibition assay can be employed.
Induction of Necroptosis in Cell Culture
This protocol describes the induction of necroptosis in a suitable cell line (e.g., HT-29, L929, or Jurkat cells).
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α), human or mouse as appropriate
-
Pan-caspase inhibitor (e.g., zVAD-FMK)
-
This compound
-
Necrostatin-1
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate for 24 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound and necrostatin-1 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a solution of TNF-α (e.g., 20 ng/mL) and zVAD-FMK (e.g., 20 µM) in complete medium. Add 100 µL of this solution to each well (except for the untreated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using a preferred method. For an MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, solubilize the formazan crystals with 150 µL of DMSO and measure the absorbance at 570 nm.
Western Blot Analysis of Necroptosis Signaling
This protocol is for confirming the inhibition of RIPK1 and MLKL phosphorylation.
Materials:
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with inhibitors and necroptosis-inducing agents as described above.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Experimental Workflow Visualization
The following diagram outlines the workflow for comparing the efficacy of the two inhibitors.
Conclusion
Both this compound and necrostatin-1 are valuable tools for studying and inhibiting necroptosis. However, for researchers and drug development professionals, the choice between them depends on the specific application.
-
This compound is the superior choice for studies requiring high potency and specificity, particularly in translational and pre-clinical research where minimizing off-target effects is crucial. Its development as a clinical candidate underscores its favorable pharmacological profile.
-
Necrostatin-1 , while less potent and specific, remains a useful tool for initial in vitro studies and proof-of-concept experiments, especially when its off-target effects are considered and controlled for.
Ultimately, the selection of an inhibitor should be guided by the experimental goals, with a clear understanding of the strengths and limitations of each compound.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
GSK2982772 vs. Other RIPK1 Inhibitors: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, making it a compelling target for therapeutic intervention in a range of inflammatory and neurodegenerative diseases. GSK2982772 is a potent and selective RIPK1 inhibitor that has undergone clinical investigation. This guide provides a comparative analysis of this compound against other notable RIPK1 inhibitors in preclinical models, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Data Presentation: Quantitative Comparison of RIPK1 Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other well-characterized RIPK1 inhibitors.
Table 1: In Vitro Potency of RIPK1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Human RIPK1 | 16 | Kinase Assay | [1][2] |
| Monkey RIPK1 | 20 | Kinase Assay | [1] | |
| Necrostatin-1 (Nec-1) | RIPK1 | 182 | Kinase Assay | [3] |
| Necrostatin-1s (Nec-1s) | Human RIPK1 | Not specified | Not specified | [4] |
| Murine RIPK1 | Not specified | Not specified | [4] | |
| SAR443820 (DNL788) | RIPK1 | 3.16 | Human PBMCs | [5] |
| GSK3145095 | RIPK1 | 6.3 | Kinase Assay | [6] |
| RIPA-56 | RIPK1 | 13 | Kinase Assay | [7] |
Table 2: Cellular Activity of RIPK1 Inhibitors
| Inhibitor | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | Human Whole Blood | MIP-1β production | 1.76 ng/mL (IC50) | [8] |
| Necrostatin-1 (Nec-1) | Jurkat | TNF-induced necroptosis | 490 | [3][9] |
| RIPA-56 | L929 | TZS-induced necrosis | 27 | [7] |
| GSK3145095 | Human Whole Blood | MIP-1β production | 5 | [10] |
Experimental Protocols: Key Methodologies
Detailed protocols for key in vitro and in vivo assays are provided below to facilitate the replication and validation of findings.
In Vitro RIPK1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on RIPK1 kinase activity.
Protocol:
-
Recombinant human RIPK1 enzyme is incubated with the test inhibitor at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a substrate (e.g., myelin basic protein) and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).
-
The amount of phosphorylated substrate or ADP produced is quantified. This can be done using various methods, such as radioactive labeling with [γ-³²P]ATP followed by autoradiography, or by using commercially available kinase assay kits like ADP-Glo that measure ADP production lumimetrically.[11][12][13]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
TNF-α-induced Necroptosis in L929 Cells
This cellular assay assesses the ability of an inhibitor to protect cells from necroptotic cell death.
Protocol:
-
Murine fibrosarcoma L929 cells are seeded in 96-well plates.[14][15]
-
Cells are pre-treated with various concentrations of the RIPK1 inhibitor for a specified time (e.g., 1 hour).
-
Necroptosis is induced by the addition of tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), often in combination with a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM) to block apoptosis and sensitize the cells to necroptosis.[16]
-
After an incubation period (e.g., 24 hours), cell viability is assessed using methods such as MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[17]
-
EC50 values are determined by plotting the percentage of cell protection against the inhibitor concentration.
In Vivo Model: TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
This model evaluates the efficacy of RIPK1 inhibitors in a systemic inflammation model.
Protocol:
-
Male C57BL/6 mice are used for the study.
-
The RIPK1 inhibitor or vehicle is administered to the mice, typically via oral gavage or intraperitoneal injection, at a specified time before TNF-α challenge.[7]
-
SIRS is induced by an intravenous or intraperitoneal injection of a lethal dose of murine TNF-α.[7][18]
-
Core body temperature and survival are monitored over several hours. A drop in body temperature is a key indicator of the systemic inflammatory response.
-
Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) to assess the anti-inflammatory effect of the inhibitor.[19]
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis to assess the therapeutic potential of anti-inflammatory compounds.
Protocol:
-
Male DBA/1J mice are typically used as they are susceptible to CIA.
-
On day 0, mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail.[6]
-
A booster immunization with type II collagen in incomplete Freund's adjuvant (IFA) is given on day 21.[6]
-
Treatment with the RIPK1 inhibitor or vehicle is initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs of arthritis).
-
The severity of arthritis is assessed regularly by scoring the erythema and swelling of the paws. Paw thickness can also be measured using a caliper.
-
At the end of the study, joints can be collected for histological analysis to evaluate inflammation, cartilage damage, and bone erosion.[4]
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis.
Protocol:
-
Female C57BL/6 mice are immunized with an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) in CFA containing Mycobacterium tuberculosis. The emulsion is injected subcutaneously.
-
Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.
-
Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no clinical signs to paralysis.
-
Treatment with the RIPK1 inhibitor or vehicle is administered according to the study design (prophylactic or therapeutic).
-
At the end of the experiment, spinal cords and brains can be harvested for histological analysis of inflammation and demyelination, and for measuring cytokine levels.[14]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the key signaling pathway and a general experimental workflow are provided below using Graphviz (DOT language).
RIPK1-Mediated Necroptosis Signaling Pathway
Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.
General Experimental Workflow for Preclinical Evaluation of RIPK1 Inhibitors
Caption: A generalized workflow for the preclinical evaluation of RIPK1 inhibitors.
References
- 1. Frontiers | KW2449 ameliorates collagen-induced arthritis by inhibiting RIPK1-dependent necroptosis [frontiersin.org]
- 2. Comparison of the Pharmacokinetics of RIPK1 Inhibitor this compound in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 Inhibitor Pipeline Shows Promise Despite Sanofi Setback in Multiple Sclerosis [trial.medpath.com]
- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Tumor Necrosis Factor induced inflammation in mice - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 12. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peripheral Administration of Tumor Necrosis Factor-Alpha Induces Neuroinflammation and Sickness but Not Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 16. RIPK1 inhibition attenuates experimental autoimmune arthritis via suppression of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chondrex.com [chondrex.com]
- 19. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Kinase Selectivity of GSK2982772: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of GSK2982772, a first-in-class, oral, selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] this compound is under investigation as a potential treatment for inflammatory conditions such as Crohn's disease, psoriasis, and rheumatoid arthritis.[5] Its mechanism of action involves binding to an allosteric pocket on the RIPK1 kinase domain, thereby inhibiting RIPK1-mediated necroptosis and cytokine production.[4][6] This analysis compares its performance against other kinase inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action and Signaling Context
This compound is an ATP-competitive inhibitor that specifically targets RIPK1, a critical upstream kinase in the innate immune response.[2][7] RIPK1 acts as a key signaling node downstream of death receptors like TNFR1. Its kinase activity is essential for driving inflammatory cell death (necroptosis), while its scaffolding function can facilitate NF-κB signaling.[2][4] By selectively inhibiting the kinase function of RIPK1, this compound aims to block the pro-inflammatory necroptosis pathway.
To understand the specificity of this compound, it is useful to contrast the RIPK1 pathway with that of a related kinase, RIPK2, which mediates inflammatory signaling from the bacterial sensors NOD1 and NOD2.
Kinase Selectivity Profile of this compound
This compound exhibits an exceptionally specific kinase inhibition profile. Its unique allosteric binding mode, targeting a lipophilic pocket behind the ATP-binding site, contributes to its high degree of selectivity.[2][8] This "Type III" binding results in minimal off-target activity.
Published data from a large-scale kinase panel screen demonstrates the mono-selectivity of this compound. When tested at a concentration of 10 μM against 339 different kinases, this compound showed no significant inhibition (<50%) of any kinase other than RIPK1, indicating a selectivity of over 1,000-fold for its primary target.[2][7]
Table 1: Comparative Kinase Inhibitor Potency
The following table summarizes the inhibitory potency of this compound against human RIPK1 and compares it with other inhibitors targeting RIPK1 or the related kinase, RIPK2.
| Compound | Primary Target | Inhibitor Type | Potency (IC50 / KD) | Key Characteristics |
| This compound | RIPK1 | Type III (Allosteric) | 16 nM (IC50) [7] | First-in-class, orally active, exquisite selectivity. [2][3] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Type III (Allosteric) | ~200-500 nM (IC50) | Tool compound; moderate potency and poor pharmacokinetic properties.[2][9] |
| Ponatinib | Multi-kinase (including RIPK2) | Type II | 6.7 nM (IC50 vs RIPK2)[10] | FDA-approved drug; potent but promiscuous kinase inhibitor.[10][11] |
| Regorafenib | Multi-kinase (including RIPK2) | Type II | 41 nM (IC50 vs RIPK2)[10] | FDA-approved drug with activity against RIPK2.[10][12] |
| GSK583 | RIPK2 | Type I | 8.0 nM (IC50 vs TNFα)[13] | Selective, ATP-competitive RIPK2 inhibitor.[11][13] |
| WEHI-345 | RIPK2 | Type I | 46 nM (KD)[13] | Selective RIPK2 inhibitor with in vivo activity.[11][12][13] |
Note: IC50 values represent the concentration of an inhibitor required to reduce kinase activity by 50%. KD (dissociation constant) is a measure of binding affinity.
Experimental Protocols and Workflows
Validating the kinase selectivity of a compound like this compound involves a multi-step process, starting with broad screening and moving to specific cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (this compound) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. embopress.org [embopress.org]
- 12. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
GSK2982772: A Comparative Guide to its Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
GSK2982772 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death pathways such as necroptosis.[1][2][3] This guide provides a comprehensive cross-validation of this compound's activity in various cell lines, offering a comparative analysis with other relevant inhibitors and detailed experimental methodologies to support further research and development.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor that binds to an allosteric pocket within the RIPK1 kinase domain.[1] This binding event stabilizes RIPK1 in an inactive conformation, thereby blocking its kinase activity. The inhibition of RIPK1 prevents the downstream signaling cascade that leads to necroptosis and the production of pro-inflammatory cytokines.
Signaling Pathway
The primary signaling pathway modulated by this compound is initiated by the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFR1. In the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation and, together with RIPK3, forms the necrosome complex, which ultimately leads to lytic cell death known as necroptosis. This compound intervenes by directly inhibiting the kinase activity of RIPK1, thus preventing the formation and activation of the necrosome.
Comparative Activity of RIPK1 and RIPK3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant inhibitors in various cell lines. This data allows for a direct comparison of their potency and cellular activity.
| Inhibitor | Target | Cell Line | Cell Type | Assay Type | IC50 (nM) | Reference |
| This compound | RIPK1 | U937 | Human Monocytic Leukemia | Necroptosis Inhibition (Cell Viability) | 6.3 | [4] |
| This compound | RIPK1 | Primary Human Neutrophils | Human Neutrophils | Necroptosis Inhibition (Cell Viability) | 1.6 | [5] |
| This compound | RIPK1 | HT-29 | Human Colon Adenocarcinoma | Necroptosis Inhibition (Cell Viability) | 3.6 | [1] |
| This compound | RIPK1 | L929 | Murine Fibrosarcoma | Necroptosis Inhibition (Cell Viability) | 1300 | [4] |
| Necrostatin-1 | RIPK1 | U937 | Human Monocytic Leukemia | Necroptosis Inhibition | ~182 | [2] |
| GSK'547 | RIPK1 | U937 | Human Monocytic Leukemia | Necroptosis Inhibition | 6.3 | [6] |
| GSK'872 | RIPK3 | HT-29 | Human Colon Adenocarcinoma | Necroptosis Inhibition | >10,000 | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
TNF-α-Induced Necroptosis Assay in U937 Cells
This protocol is designed to measure the ability of a compound to inhibit necroptosis induced by TNF-α in the human U937 monocytic cell line.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Human TNF-α
-
Caspase inhibitor (e.g., z-VAD-FMK or QVD-OPh)
-
This compound or other test compounds
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound or other test compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Necroptosis Induction: Add a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) to all wells to block apoptosis. After 30 minutes, add human TNF-α to a final concentration of 10-100 ng/mL to all wells except for the untreated control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a luminometer. Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.
Cytokine Production Assay in Human Whole Blood
This assay measures the inhibitory effect of a compound on the production of pro-inflammatory cytokines in response to stimulation in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS) or other stimuli (e.g., TNF-α and a SMAC mimetic)
-
This compound or other test compounds
-
96-well plates
-
ELISA or Luminex-based cytokine detection kits (e.g., for IL-6, IL-8, MIP-1β)
-
Plate reader or Luminex instrument
Procedure:
-
Blood Dilution: Dilute the whole blood 1:1 with RPMI-1640 medium.
-
Compound Treatment: Add the desired concentrations of this compound or other test compounds to the wells of a 96-well plate.
-
Stimulation: Add the diluted whole blood to the wells. Stimulate the blood with an appropriate agonist (e.g., 100 ng/mL LPS, or a combination of TNF-α and a SMAC mimetic) to induce cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: After incubation, centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the plasma samples using an ELISA or Luminex assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the stimulated control and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the activity of a RIPK1 inhibitor like this compound.
References
GSK2982772: A Comparative Analysis of its Effects in Healthy Versus Diseased Tissue
For Researchers, Scientists, and Drug Development Professionals
A Deep Dive into the RIPK1 Inhibitor GSK2982772: Contrasting its Pharmacodynamic Profile in Healthy Volunteers and Patients with Inflammatory Disease
This compound is a selective, orally administered small-molecule inhibitor of receptor-interacting protein kinase 1 (RIPK1), a critical mediator of inflammation and necroptosis.[1] Developed by GlaxoSmithKline, this compound has been investigated as a potential therapeutic for a range of immune-mediated inflammatory diseases, including ulcerative colitis, psoriasis, and rheumatoid arthritis. This guide provides a comparative analysis of the effects of this compound in healthy versus diseased tissues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation
Effects in Healthy Tissue (Healthy Volunteers)
A first-in-human, Phase I clinical trial evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male volunteers. The study demonstrated that single and repeat doses were generally safe and well-tolerated. A key pharmacodynamic endpoint was the engagement of the RIPK1 target in peripheral blood.
| Parameter | Dosing Regimen | Result | Reference |
| RIPK1 Target Engagement | 60 mg and 120 mg twice daily (BID) for 14 days | >90% target engagement over a 24-hour period | [2] |
Effects in Diseased Tissue (Ulcerative Colitis)
The therapeutic potential of this compound was assessed in preclinical studies using colon explants from patients with active ulcerative colitis and in a Phase IIa clinical trial. The ex vivo studies showed a direct anti-inflammatory effect, whereas the clinical trial in patients with active ulcerative colitis did not demonstrate significant clinical efficacy.
Table 2.1: Ex Vivo Effects of this compound on Cytokine Production in Ulcerative Colitis Colon Explants
| Cytokine | This compound Concentration | Mean Percent Inhibition |
| IL-1β | 1 µM | ~50% |
| 10 µM | ~80% | |
| IL-6 | 1 µM | ~40% |
| 10 µM | ~75% |
Data extracted from graphical representations in Harris PA, et al. J Med Chem. 2017.
Table 2.2: Clinical Efficacy of this compound in Patients with Active Ulcerative Colitis (Phase IIa Study - NCT02903966)
| Outcome | This compound (60 mg TID) | Placebo |
| Clinical Response at Day 43 | No significant difference | No significant difference |
| Clinical Remission at Day 43 | No significant difference | No significant difference |
| Endoscopic Improvement at Day 43 | No significant difference | No significant difference |
This study found no significant differences in efficacy endpoints between the this compound and placebo groups.[3]
Experimental Protocols
RIPK1 Target Engagement Assay in Healthy Volunteers
The >90% RIPK1 target engagement in healthy volunteers was determined using a novel, competitive immunoassay called the Target Engagement Assessment for RIPK1 (TEAR1) assay.
Principle: The TEAR1 assay is a pair of immunoassays that measure the amount of RIPK1 that is not bound by the inhibitor (free RIPK1). An antibody that recognizes the same allosteric binding site as this compound is used. When this compound is bound to RIPK1, it prevents the binding of this antibody. A second antibody, which binds to a different epitope, is used to measure the total amount of RIPK1. The percentage of target engagement is calculated by comparing the amount of free RIPK1 to the total RIPK1.
Brief Protocol:
-
Whole blood samples were collected from healthy volunteers dosed with this compound.
-
Lysates from peripheral blood mononuclear cells (PBMCs) were prepared.
-
The lysates were incubated in microtiter plates coated with a capture antibody for RIPK1.
-
For the "free" RIPK1 measurement, the allosteric site-specific detection antibody was added.
-
For the "total" RIPK1 measurement, a detection antibody binding to a different epitope was used.
-
A labeled secondary antibody was added, and the signal was quantified.
-
The percentage of target engagement was calculated using the formula: (1 - (Free RIPK1 / Total RIPK1)) * 100.
Ex Vivo Ulcerative Colitis Explant Culture
The effect of this compound on cytokine production in diseased tissue was assessed using an ex vivo culture of colon biopsies from patients with active ulcerative colitis.
Protocol:
-
Endoscopic biopsies were obtained from inflamed regions of the colon of patients with active ulcerative colitis.
-
The biopsies were washed and placed on sterile filters in culture wells containing culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin).
-
This compound was added to the culture medium at various concentrations. Control wells received vehicle only.
-
The explants were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, the culture supernatants were collected.
-
The concentrations of cytokines (e.g., IL-1β, IL-6) in the supernatants were measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
The percentage of inhibition of cytokine production by this compound was calculated by comparing the cytokine levels in the drug-treated wells to the vehicle-treated wells.
Mandatory Visualization
Caption: RIPK1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in ulcerative colitis explants.
Caption: Workflow for the Target Engagement Assessment for RIPK1 (TEAR1) assay.
References
Specificity of GSK2982772 Demonstrated by Comparison with an Inactive Analog
GSK2982772 is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and necroptotic cell death. To rigorously assess its on-target activity, this compound has been compared with its corresponding R-enantiomer, which serves as a structurally analogous but biologically inactive control. This comparison provides compelling evidence that the observed cellular and biochemical effects of this compound are a direct result of its specific inhibition of RIPK1.
The specificity of a chemical probe is paramount in biomedical research and drug development to ensure that its biological effects are attributable to the intended target and not to off-target interactions. The use of an inactive analog, particularly an enantiomer that is stereochemically identical in composition but differs in its three-dimensional arrangement, is a gold-standard method for demonstrating such specificity. In the case of this compound, its S-enantiomer potently inhibits RIPK1, while the R-enantiomer is largely devoid of activity.[1]
Quantitative Comparison of this compound and its Inactive Analog
Experimental data from biochemical and cellular assays consistently demonstrate the dramatic difference in activity between this compound and its inactive R-enantiomer. This stark contrast in potency underscores the specific interaction of this compound with the RIPK1 kinase.
| Assay Type | Compound | Target | Potency (IC50/EC50) |
| Biochemical Assay | |||
| Fluorescence Polarization (FP) Binding Assay | This compound | Human RIPK1 | 16 nM[2][3] |
| Inactive R-enantiomer | Human RIPK1 | > 10,000 nM | |
| ADP-Glo Kinase Assay | This compound | Human RIPK1 | 1 nM[2] |
| Inactive R-enantiomer | Human RIPK1 | > 10,000 nM | |
| Cellular Assay | |||
| TNF-induced Necroptosis in U937 cells | This compound | Cellular RIPK1 | 3.6 nM |
| Inactive R-enantiomer | Cellular RIPK1 | > 30,000 nM |
Kinase Selectivity Profile
This compound exhibits exceptional selectivity for RIPK1 over a broad panel of other kinases. This high degree of selectivity further minimizes the potential for off-target effects.
| Kinase Panel | Number of Kinases | This compound Concentration | Notable Off-Targets (with >50% inhibition) |
| Reaction Biology KinomeScan | >339 | 10 µM | ERK5 (>1,000-fold selectivity)[2][3] |
| DiscoveRx KINOMEscan | 456 | 10 µM | None significant[1] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of the kinase activity of RIPK1, which plays a crucial role in the tumor necrosis factor (TNF) signaling pathway that can lead to necroptosis, a form of programmed cell death.
RIPK1-Mediated Necroptosis Signaling Pathway
Caption: Simplified signaling pathway of TNFα-induced necroptosis mediated by RIPK1.
Experimental Workflow for Assessing RIPK1 Inhibition
Caption: General workflow for biochemical and cellular assays to assess RIPK1 inhibitor specificity.
Detailed Experimental Protocols
RIPK1 Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of compounds to the RIPK1 kinase domain.
-
Reagents and Materials:
-
Recombinant human RIPK1 kinase domain (amino acids 1-375).
-
Fluorescently labeled tracer ligand that binds to the ATP-binding site of RIPK1.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
This compound and inactive R-enantiomer serially diluted in DMSO.
-
384-well black microplates.
-
-
Procedure:
-
Add assay buffer, recombinant RIPK1, and fluorescent tracer to the wells of the microplate.
-
Add serially diluted compounds (this compound or inactive analog) to the wells.
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the tracer by the test compound.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
TNF-induced Necroptosis Cellular Assay in U937 Cells
This assay assesses the ability of a compound to inhibit necroptosis in a human cell line.
-
Reagents and Materials:
-
U937 human monocytic cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Human Tumor Necrosis Factor-alpha (TNFα).
-
Pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and induce necroptosis.
-
This compound and inactive R-enantiomer serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
96-well white clear-bottom microplates.
-
-
Procedure:
-
Seed U937 cells into the wells of the microplate and incubate overnight.
-
Pre-treat the cells with serially diluted compounds (this compound or inactive analog) for 1 hour.
-
Induce necroptosis by adding TNFα and z-VAD-FMK to the wells.
-
Incubate for 24-48 hours.
-
Measure cell viability using a luminescence-based assay.
-
-
Data Analysis:
-
The increase in luminescence is proportional to the number of viable cells.
-
EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Conclusion
The comprehensive analysis of this compound in direct comparison with its inactive R-enantiomer provides robust evidence for its specific on-target engagement of RIPK1. The dramatic difference in potency observed in both biochemical and cellular assays, combined with its high selectivity across the kinome, validates this compound as a precise pharmacological tool for investigating the biological roles of RIPK1 and as a promising therapeutic candidate for inflammatory diseases.
References
A Comparative Analysis of the Pharmacokinetic Profiles of GSK2982772 and Other RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the pharmacokinetic (PK) profiles of GSK2982772 and other emerging Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. The information presented herein, supported by experimental data from clinical trials, is intended to assist researchers and drug development professionals in their evaluation of these therapeutic agents. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator in the signaling pathways of inflammation and regulated cell death, including apoptosis and necroptosis.[1] Its central role in these processes has made it an attractive therapeutic target for a range of immune-mediated inflammatory diseases. Several small molecule inhibitors of RIPK1 have entered clinical development, each with a unique pharmacokinetic profile that dictates its therapeutic potential and dosing regimen. This guide focuses on the comparative pharmacokinetics of this compound, a highly selective RIPK1 inhibitor, and other notable inhibitors such as SAR443060 (DNL747), SIR2446M, and SIR9900.
Pharmacokinetic Profiles of RIPK1 Inhibitors
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are fundamental to its clinical efficacy and safety. The following tables summarize the key pharmacokinetic parameters for this compound and other RIPK1 inhibitors based on data from Phase I clinical trials in healthy volunteers and patient populations.
Table 1: Pharmacokinetic Parameters of this compound
| Dose Regimen | Cmax (ng/mL) | Tmax (hr) | AUC (ng.hr/mL) | Half-life (t½) | Accumulation | Bioavailability |
| Single Ascending Doses | ||||||
| 0.1 mg (solution) | - | ~1.0 | - | - | Not Applicable | - |
| 0.5 mg (solution) | - | ~1.0 | - | - | Not Applicable | - |
| 2.5 mg (solution) | - | ~1.0 | - | - | Not Applicable | - |
| 10 mg (capsule) | - | 1.5 | - | - | Not Applicable | - |
| 120 mg (capsule) | - | 2.5 | - | - | Not Applicable | - |
| Repeat Doses (Day 14) | ||||||
| 20 mg QD | 108 (± 34.1) | 2.0 (1.5-2.0) | 599 (± 178) | - | No evidence of accumulation | - |
| 60 mg BID | 430 (± 116) | 1.8 (1.5-2.0) | 2110 (± 540) | ~2-3 hours[2] | No evidence of accumulation[3] | - |
| 120 mg BID | 818 (± 311) | 2.0 (1.5-4.0) | 4380 (± 1700) | - | No evidence of accumulation[3] | - |
Data for repeat doses are presented as mean (± SD) for Cmax and AUC, and median (range) for Tmax.[4] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; QD: Once daily; BID: Twice daily.
Table 2: Pharmacokinetic Parameters of Other RIPK1 Inhibitors
| Inhibitor | Dose Regimen | Cmax | Tmax (hr) | AUC | Half-life (t½) (hr) | Accumulation Ratio (Rac) | CNS Penetration |
| SAR443060 (DNL747) | 50 mg BID (Multiple Dose) | 0.638 µM (± 0.267) | 1.25 (0.50-4.52) | 3.12 µM·h (± 1.20) (AUC0-12) | - | 1.48 | Yes[5] |
| SIR2446M | 5-400 mg (Multiple Dose) | Dose-proportional | - | Dose-proportional | 11-19 | 1.2-1.6[6] | Not Reported |
| SIR9900 | 3-200 mg (Single Dose) | Dose-proportional | 3.0-4.0 | Dose-proportional | 31.92-37.75 | Not Applicable | Yes (CSF to unbound plasma ratio: 1.15)[7] |
Data are presented as mean (± SD) or range where available.[5][6][7] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; BID: Twice daily; CNS: Central Nervous System.
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained from Phase I, randomized, double-blind, placebo-controlled clinical trials conducted in healthy adult volunteers.[4][6][7]
Pharmacokinetic Analysis of this compound
In the studies involving this compound, blood samples were collected at various time points following single and repeat oral administrations.[4] Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC/MS/MS) method.[8] The key pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the plasma concentration-time data using non-compartmental analysis.[8] The trapezoidal rule was utilized to calculate the AUC.[8]
Pharmacokinetic Analysis of Other RIPK1 Inhibitors
Similarly, for SAR443060, SIR2446M, and SIR9900, pharmacokinetic parameters were assessed in Phase I clinical trials.[5][6][7] Plasma concentrations of the respective inhibitors were measured using validated analytical methods. Non-compartmental analysis was employed to determine the pharmacokinetic profiles.[9] For SIR9900, cerebrospinal fluid (CSF) samples were also collected to assess its central nervous system penetration.[7]
Visualizing Key Pathways and Processes
To better understand the context of RIPK1 inhibition and the experimental workflow, the following diagrams are provided.
Caption: RIPK1 Signaling Pathway leading to survival or cell death.
Caption: General workflow for a clinical pharmacokinetic study.
Discussion
The pharmacokinetic profiles of the reviewed RIPK1 inhibitors show notable differences that could influence their clinical application. This compound is characterized by a relatively short half-life of approximately 2-3 hours, suggesting that twice-daily (BID) or potentially more frequent dosing is required to maintain therapeutic concentrations.[2][3] The pharmacokinetic data for this compound indicates dose linearity and no significant accumulation with repeat dosing.[3]
In contrast, SIR9900 exhibits a much longer half-life of approximately 32-38 hours, which may allow for once-daily dosing.[7] SIR2446M also has a longer half-life of 11-19 hours with minimal accumulation.[6] SAR443060 (DNL747) has a shorter half-life, as suggested by the BID dosing regimen and accumulation ratio.[5]
A key differentiator for some of the newer RIPK1 inhibitors is their ability to penetrate the central nervous system (CNS). SIR9900 has demonstrated good CNS penetration, with a CSF to unbound plasma ratio of 1.15, making it a potential candidate for neurodegenerative diseases.[7] SAR443060 is also CNS-penetrant.[5] The CNS penetration of this compound has not been a primary focus of the initial studies.
References
- 1. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chdr.nl [chdr.nl]
- 6. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics and Target Engagement of a Novel Brain Penetrant RIPK1 Inhibitor (SIR9900) in Healthy Adults and Elderly Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Pharmacokinetics of RIPK1 Inhibitor this compound in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
GSK2982772: A Comparative Analysis of Potency Against Human and Monkey RIPK1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of GSK2982772, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), focusing on its potency against both human and primate forms of the enzyme. Through a comprehensive review of available data, this document aims to offer an objective comparison with other known RIPK1 inhibitors, supported by experimental data and detailed methodologies.
Introduction to RIPK1 and this compound
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node in cellular pathways that regulate inflammation and cell death, including necroptosis and apoptosis.[1][2][3][4][5] Its dysregulation has been implicated in a variety of inflammatory and neurodegenerative diseases, making it an attractive therapeutic target.[1][6] this compound is an oral, small-molecule inhibitor that binds to an allosteric pocket of the RIPK1 kinase domain, thereby inhibiting its activity.[7][8]
Potency of this compound Against Human and Monkey RIPK1
This compound has demonstrated potent and comparable inhibition of both human and monkey RIPK1. This section presents the quantitative data on its potency and compares it with other notable RIPK1 inhibitors.
Comparative Potency Data
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Human RIPK1 | 16 | Not Specified | [9][10] |
| Monkey RIPK1 | 20 | Not Specified | [9][10] | |
| Human RIPK1 | Approx. equivalent to monkey | FP Binding Assay | [6] | |
| Necrostatin-1 (Nec-1) | Human RIPK1 | - | - | [1] |
| GSK'963 | Human RIPK1 | 29 | FP Binding Assay | [11] |
| Human cells (U937) | 4 | Cell-based necroptosis | [12] | |
| Murine cells (L929) | 1 | Cell-based necroptosis | [12] |
Experimental Protocols
The potency of RIPK1 inhibitors is commonly assessed using biochemical assays such as Fluorescence Polarization (FP) binding assays and ADP-Glo kinase assays.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of an inhibitor to the RIPK1 kinase domain.
Principle: A fluorescently labeled ligand (tracer) binds to the RIPK1 protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger RIPK1 protein, the tracer's rotation slows down, leading to an increase in fluorescence polarization. An inhibitor competes with the tracer for binding to RIPK1, causing a decrease in polarization in a concentration-dependent manner.
Representative Protocol:
-
Reagents:
-
Recombinant human or monkey RIPK1 kinase domain.
-
Fluorescently labeled tracer (e.g., a known RIPK1 ligand conjugated to a fluorophore).
-
Assay Buffer (e.g., HEPES-based buffer with BSA and DTT).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
Add RIPK1 protein and the fluorescent tracer to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The IC50 value, the concentration of inhibitor that displaces 50% of the tracer, is calculated by fitting the data to a sigmoidal dose-response curve.
-
ADP-Glo™ Kinase Assay
This assay measures the enzymatic activity of RIPK1 and the inhibitory effect of compounds.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Representative Protocol:
-
Reagents:
-
Recombinant human or monkey RIPK1 kinase.
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein).
-
ATP.
-
Kinase Reaction Buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
Set up the kinase reaction by adding RIPK1, substrate, and ATP to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP.
-
Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the RIPK1 signaling pathway and a typical experimental workflow for evaluating inhibitor potency.
Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.
Caption: General workflow for in vitro potency assessment of RIPK1 inhibitors.
Conclusion
This compound is a potent inhibitor of both human and monkey RIPK1, with IC50 values in the low nanomolar range. Its comparable activity against both species makes it a valuable tool for preclinical studies in non-human primates and supports its translation to human clinical trials. While other potent RIPK1 inhibitors exist, such as GSK'963, a comprehensive head-to-head comparison of their potencies against both human and monkey RIPK1 is an area that would benefit from further public data. The experimental protocols outlined provide a basis for the standardized evaluation of current and future RIPK1 inhibitors, facilitating direct comparisons and aiding in the development of novel therapeutics for RIPK1-mediated diseases.
References
- 1. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 4. Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Discontinuation of GSK2982772 Clinical Trials for Ulcerative Colitis: A Comparative Analysis
The clinical development of GSK2982772, a selective inhibitor of receptor-interacting protein kinase 1 (RIPK1), for the treatment of ulcerative colitis was halted due to a lack of efficacy demonstrated in a Phase IIa clinical trial. Despite being generally well-tolerated, the investigational drug failed to show a significant clinical benefit over placebo in patients with active ulcerative colitis.
This guide provides a comprehensive comparison of this compound with established and alternative therapies for ulcerative colitis, supported by available clinical trial data and detailed experimental methodologies. The information is intended for researchers, scientists, and drug development professionals to understand the rationale behind the trial's discontinuation and to contextualize the therapeutic landscape for this inflammatory bowel disease.
This compound: Mechanism of Action and Clinical Trial Outcome
This compound is an oral, small-molecule inhibitor of RIPK1, a key enzyme in the tumor necrosis factor (TNF) signaling pathway that regulates inflammation and programmed cell death (necroptosis).[1][2] By inhibiting RIPK1, this compound was hypothesized to reduce the inflammatory cascade responsible for the pathology of ulcerative colitis.
The primary investigation into the efficacy and safety of this compound for ulcerative colitis was the NCT02903966 clinical trial, a Phase IIa, multicenter, randomized, double-blind, placebo-controlled study with an open-label extension.[3][4]
Key Findings from the NCT02903966 Trial
The trial did not meet its primary efficacy endpoints, showing no statistically significant difference between the this compound and placebo treatment arms.[5][6]
Table 1: Efficacy Outcomes of this compound in Ulcerative Colitis (NCT02903966)
| Outcome Measure | Timepoint | This compound (60 mg TID) | Placebo |
| Mayo Endoscopic Score of 0 or 1 | Day 43 | 13% (3/24) | 0% (0/12) |
| Mayo Endoscopic Score of 0 or 1 | Day 85 | 14% (3/22) | 11% (1/9) |
| Clinical Remission (Total Mayo Score ≤2, no subscore >1) | Day 85 | 9% (2/22) | 11% (1/9) |
| Clinical Response (≥3 point and ≥30% decrease in total Mayo score, with ≥1 point decrease in rectal bleeding subscore) | Day 85 | 50% (11/22) | 56% (5/9) |
Data sourced from the publication of the NCT02903966 trial results.[1][5][6][7]
While the drug was well-distributed into colonic tissue, this did not translate into clinical efficacy.[5][6] The most frequently reported adverse events were mild, with headache being the most common.[5][6] No significant treatment-related safety concerns were identified.[5]
Comparative Analysis with Alternative Therapies
The discontinuation of this compound stands in contrast to the successful development of other oral and biologic therapies for ulcerative colitis that target different inflammatory pathways. Below is a comparison of this compound's performance with key approved treatments.
Table 2: Comparative Efficacy of Ulcerative Colitis Treatments (Induction Phase)
| Drug (Class) | Trial | Primary Endpoint | Efficacy Rate (Drug) | Efficacy Rate (Placebo) |
| This compound (RIPK1 Inhibitor) | NCT02903966 | Mayo Endoscopic Score 0/1 at Day 43 | 13% | 0% |
| Tofacitinib (JAK Inhibitor) | OCTAVE Induction 1 & 2 | Clinical Remission at Week 8 | 41-48% | 10% |
| Vedolizumab (Anti-integrin) | GEMINI 1 | Clinical Response at Week 6 | 47.1% | 25.5% |
| Ustekinumab (IL-12/23 Inhibitor) | UNIFI | Clinical Remission at Week 8 | 15.5-15.6% | 5.3% |
| Ozanimod (S1P Receptor Modulator) | True North | Clinical Remission at Week 10 | 18.4% | 6.0% |
Data compiled from respective clinical trial publications.[1][5][6][8][9][10][11][12]
Signaling Pathways and Experimental Workflow
To visualize the underlying biological and clinical processes, the following diagrams are provided.
Caption: RIPK1 signaling pathway targeted by this compound.
Caption: Workflow of the this compound Phase IIa clinical trial.
Experimental Protocols
This compound Phase IIa Trial (NCT02903966)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study with an open-label extension phase.[3]
-
Participants: 36 patients with active ulcerative colitis, defined by a Mayo endoscopic score of 2 or 3 at screening.[5][6]
-
Part A (Double-Blind Phase): Patients were randomized in a 2:1 ratio to receive either this compound (60 mg, three times daily) or a matching placebo for 42 days.[5][6]
-
Part B (Open-Label Extension): All patients who completed Part A received open-label this compound (60 mg, three times daily) for an additional 42 days.[5][6]
-
Primary Endpoints: Safety and tolerability.[3]
-
Secondary and Exploratory Endpoints: Efficacy measures including changes in Mayo score (total and subscores), histological disease activity, pharmacokinetic and pharmacodynamic biomarkers, and quality of life assessments at Day 43 and Day 85.[3][5][6]
Comparator Trial Methodologies (Summarized)
-
Tofacitinib (OCTAVE Trials): Phase 3 trials in patients with moderately to severely active ulcerative colitis who had failed or were intolerant to conventional therapy or TNF antagonists. Patients received tofacitinib 10 mg twice daily or placebo for 8 weeks (induction). The primary endpoint was clinical remission at week 8, defined as a total Mayo score of ≤2 with no individual subscore >1 and a rectal bleeding subscore of 0.[5][9]
-
Vedolizumab (GEMINI 1 Trial): A Phase 3 trial in patients with moderately to severely active ulcerative colitis. Patients received vedolizumab 300 mg intravenously or placebo at weeks 0 and 2. The primary endpoint for the induction phase was clinical response at week 6, defined as a reduction in the complete Mayo score of ≥3 points and ≥30% from baseline, with a decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of 0 or 1.[8]
-
Ustekinumab (UNIFI Trial): A Phase 3 trial in patients with moderate to severe ulcerative colitis who had an inadequate response to or were intolerant to conventional or biologic therapies. Patients received a single intravenous induction dose of ustekinumab (130 mg or ~6 mg/kg) or placebo. The primary endpoint was clinical remission at week 8, defined by a Mayo score ≤2 points, with no individual subscore >1.[10][11]
-
Ozanimod (True North Trial): A Phase 3 trial in adults with moderately to severely active ulcerative colitis. Patients received ozanimod 1 mg daily or placebo. The primary endpoint for the induction period was clinical remission at week 10, based on the 3-component Mayo score (stool frequency, rectal bleeding, and endoscopy subscores).[12][13]
Conclusion
The discontinuation of this compound for ulcerative colitis underscores the challenges in developing novel therapies for complex inflammatory diseases. While the inhibition of the RIPK1 pathway remains a scientifically plausible target, the lack of clinical efficacy of this compound in this trial suggests that this specific mechanism, as a monotherapy, may not be sufficient to drive clinical remission in patients with active ulcerative colitis. The comparative success of other agents targeting different pathways, such as JAK-STAT signaling, lymphocyte trafficking, and IL-12/23 cytokines, highlights the multifactorial nature of ulcerative colitis and the need for a diverse therapeutic armamentarium. Future research may explore the potential of RIPK1 inhibition in combination with other therapies or in different patient subpopulations.
References
- 1. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 2. A randomised, placebo-controlled study of RIPK1 inhibitor this compound in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 5. Tofacitinib in the treatment of ulcerative colitis: efficacy and safety from clinical trials to real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomised, placebo-controlled study of RIPK1 inhibitor this compound in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vedolizumab for inflammatory bowel disease: From randomized controlled trials to real-life evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. New Phase 3 Data Show Single Dose Of STELARA® (ustekinumab) Induces Clinical Remission And Response In Adults With Moderate To Severe Ulcerative Colitis [prnewswire.com]
- 11. Ustekinumab as Induction and Maintenance Therapy for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In pivotal phase 3 trial, ozanimod demonstrates a clear benefit among patients with moderate-to-severe ulcerative colitis | Scripps Research [scripps.edu]
GSK2982772: A Comparative Analysis of In Vitro and In Vivo Efficacy
An in-depth guide for researchers and drug development professionals on the Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, GSK2982772, detailing its preclinical potency and clinical performance in inflammatory diseases.
This compound, an orally active and selective inhibitor of RIPK1, has been investigated as a potential therapeutic agent for a range of inflammatory conditions. This guide provides a comprehensive comparison of its efficacy in laboratory settings versus clinical trials, supported by experimental data, detailed methodologies for key assays, and visual representations of its mechanism of action.
Executive Summary
This compound demonstrates high potency and selectivity for RIPK1 in in vitro assays, effectively inhibiting the kinase activity that plays a crucial role in inflammatory signaling and necroptotic cell death. Preclinical studies in cellular and tissue models showed promise in reducing inflammatory cytokine production. However, the translation of this potent in vitro activity into significant clinical efficacy in patients with ulcerative colitis, plaque psoriasis, and rheumatoid arthritis has been largely unsuccessful. While generally well-tolerated, this compound has not demonstrated meaningful clinical improvements over placebo in multiple Phase II clinical trials.
In Vitro Efficacy
This compound is a potent, ATP-competitive inhibitor of RIPK1 kinase.[1] Its in vitro efficacy has been established through various biochemical and cellular assays.
| Assay Type | Target | Species | IC50 | Reference |
| Kinase Assay | RIPK1 | Human | 16 nM | [1] |
| Kinase Assay | RIPK1 | Monkey | 20 nM | [1] |
| Kinase Selectivity | ERK5 | Human | >10 µM | [1] |
Key In Vitro Findings:
-
High Potency: this compound exhibits nanomolar potency in inhibiting human and monkey RIPK1.[1]
-
High Selectivity: It demonstrates over 1,000-fold selectivity for RIPK1 over a wide panel of other kinases, indicating a specific mechanism of action.[1]
-
Cytokine Reduction: In ex vivo studies using ulcerative colitis tissue explants, this compound led to a concentration-dependent decrease in the spontaneous release of pro-inflammatory cytokines IL-1β and IL-6.[1]
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in animal models and multiple human clinical trials for various inflammatory diseases.
Preclinical Animal Model
In a TNF-induced hypothermia model in rats, oral administration of this compound provided protection against temperature loss, demonstrating in vivo target engagement and a physiological effect.
| Dose (mg/kg) | Protection from Temperature Loss (%) |
| 3 | 68 |
| 10 | 80 |
| 50 | 87 |
Clinical Trials
Despite promising preclinical data, this compound has shown limited efficacy in Phase II clinical trials.
Ulcerative Colitis (NCT02903966): A Phase IIa study in patients with active ulcerative colitis found no significant differences in efficacy between this compound (60 mg, three times daily) and placebo.[2][3] While the drug was well-tolerated and distributed into colonic tissue, it did not lead to meaningful improvements in clinical or histological measures of disease activity.[2][3]
| Outcome | This compound (n=24) | Placebo (n=12) |
| Mayo Endoscopic Score of 0 or 1 at Day 43 | 13% | 0% |
Plaque Psoriasis (NCT02776033): In a Phase IIa trial for active plaque psoriasis, this compound showed a potential for a minor benefit, with higher trough concentrations of the drug correlating with a greater reduction in the Plaque Lesion Severity Score. However, a subsequent study in patients with moderate to severe plaque psoriasis using a modified-release formulation failed to demonstrate a meaningful clinical improvement compared to placebo, despite achieving high levels of target engagement.
Rheumatoid Arthritis (NCT02858492): A study in patients with moderate to severe rheumatoid arthritis also concluded that treatment with this compound did not result in a significant clinical improvement compared to placebo.
Experimental Protocols
In Vitro: RIPK1 Kinase Assay (ADP-Glo™)
This assay measures the kinase activity of RIPK1 by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, MBP substrate, and ATP.
-
Add this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding the RIPK1 enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
In Vitro: TNF-α-Induced Necroptosis in U937 Cells
This cellular assay assesses the ability of this compound to protect cells from necroptotic cell death induced by TNF-α.
Materials:
-
U937 human monocytic cells
-
Recombinant human TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis
-
This compound or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed U937 cells in a 96-well plate.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Add the pan-caspase inhibitor to the cells.
-
Induce necroptosis by adding TNF-α.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Measure cell viability using a luminescence-based assay. An increase in luminescence indicates a greater number of viable cells and thus protection from necroptosis.
Ex Vivo: Human Ulcerative Colitis Explant Culture
This protocol uses fresh biopsy tissue from ulcerative colitis patients to measure the effect of this compound on spontaneous cytokine release in a more physiologically relevant setting.
Materials:
-
Colonic biopsy samples from patients with active ulcerative colitis
-
Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics
-
This compound or vehicle control
-
ELISA or multiplex assay kits for cytokine measurement (e.g., IL-1β, IL-6)
Procedure:
-
Obtain fresh colonic biopsies and place them in culture medium.
-
Place individual biopsies in a 24-well plate with fresh medium.
-
Add this compound or vehicle control to the wells.
-
Incubate the explants for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay.
In Vivo: TNF-α-Induced Hypothermia in Mice
This animal model is used to assess the in vivo target engagement and physiological effect of RIPK1 inhibitors.
Materials:
-
Mice (e.g., C57BL/6)
-
Recombinant murine TNF-α
-
This compound or vehicle control
-
Rectal probe for temperature monitoring
Procedure:
-
Administer this compound or vehicle control to the mice via oral gavage.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer a bolus of TNF-α (e.g., intraperitoneally).
-
Monitor the core body temperature of the mice at regular intervals using a rectal probe.
-
A reduction in the TNF-α-induced drop in body temperature indicates a protective effect of the compound.
Signaling Pathways and Experimental Workflows
Caption: TNF-α signaling pathway leading to inflammation, apoptosis, and necroptosis, and the inhibitory action of this compound on RIPK1.
Caption: Experimental workflow for evaluating the efficacy of this compound from in vitro studies to in vivo clinical trials.
Conclusion
This compound is a potent and selective inhibitor of RIPK1 in vitro, effectively blocking the kinase's role in pro-inflammatory signaling and necroptosis in preclinical models. However, this promising in vitro profile has not translated into significant clinical efficacy in patients with ulcerative colitis, plaque psoriasis, or rheumatoid arthritis. The disconnect between the in vitro and in vivo results highlights the complexities of targeting the RIPK1 pathway in chronic inflammatory diseases and underscores the challenges of translating preclinical potency into clinical benefit. Further research may be needed to identify specific patient populations or disease contexts where RIPK1 inhibition with compounds like this compound could be a viable therapeutic strategy.
References
Validating GSK2982772 Target Engagement: A Comparative Guide to NanoBRET Displacement Assay and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the NanoBRET® (Bioluminescence Resonance Energy Transfer) displacement assay for validating the target engagement of GSK2982772, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We will delve into the experimental data, protocols, and a comparative analysis with alternative methods, offering insights to aid in the selection of the most appropriate target engagement validation strategy.
This compound and its Target: RIPK1
This compound is a potent and selective inhibitor of RIPK1, a crucial kinase involved in the regulation of cellular necroptosis and inflammation.[1][2] Dysregulation of the RIPK1 signaling pathway is implicated in a variety of inflammatory and neurodegenerative diseases.[3][4] Validating that a compound like this compound effectively binds to its intended target, RIPK1, within a cellular context is a critical step in drug development.
Quantitative Comparison of Target Engagement Assays
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound | NanoBRET Displacement Assay | IC50 | 16 nM (human RIPK1) | HEK293T | [1] |
| This compound | NanoBRET Displacement Assay | Apparent Ki | 0.56 nM (human RIPK1) | HEK293T | [5] |
| Compound 22 | CETSA | EC50 | 6.5 nM | HT-29 | [6] |
| Compound 25 | CETSA | EC50 | 5.0 nM | HT-29 | [6] |
| Nec-1 | CETSA | EC50 | 1,100 nM | HT-29 | [6] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values from different assays and studies should be compared with caution due to variations in experimental conditions.[7][8][9][10]
Experimental Protocols
NanoBRET Displacement Assay for RIPK1 Target Engagement
This protocol is adapted from established methods for assessing intracellular RIPK1 target engagement.[11][12]
Materials:
-
HEK293T cells
-
NanoLuc®-RIPK1 fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET® tracer for RIPK1 (e.g., T2-BDP589)
-
This compound or other test compounds
-
NanoBRET® Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
96-well or 384-well white assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Transfection: Transfect HEK293T cells with the NanoLuc®-RIPK1 fusion vector using a suitable transfection reagent. Culture the cells for 24-48 hours to allow for protein expression.
-
Cell Plating: Harvest the transfected cells and seed them into 96-well or 384-well white assay plates at an appropriate density.
-
Compound Treatment: Prepare serial dilutions of this compound or other test compounds.
-
Tracer Addition: Add the NanoBRET® tracer for RIPK1 to the cells at a predetermined optimal concentration.
-
Incubation: Add the test compounds to the wells containing cells and tracer. Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for RIPK1 Target Engagement
This protocol is a generalized procedure based on published methods for RIPK1 CETSA.[2][6][13]
Materials:
-
HT-29 or other suitable cell line
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-RIPK1 antibody
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Chemiluminescence or fluorescence imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures in a thermal cycler to induce thermal denaturation.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against RIPK1, followed by an appropriate secondary antibody.
-
Signal Detection: Detect the signal using a chemiluminescence or fluorescence imaging system.
-
Data Analysis: Quantify the band intensities of the soluble RIPK1 at each temperature. Plot the percentage of soluble RIPK1 against the temperature to generate a melting curve. The shift in the melting curve in the presence of the compound indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble RIPK1 at a single temperature against the compound concentration to determine the EC50.
Signaling Pathway and Experimental Workflows
To visualize the complex biological and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: RIPK1 Signaling Pathway leading to Apoptosis, Necroptosis, and Inflammation.
Caption: Experimental workflow for the NanoBRET displacement assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Comparison of Methodologies
| Feature | NanoBRET Displacement Assay | Cellular Thermal Shift Assay (CETSA) | Other Alternatives (e.g., Activity-Based Protein Profiling) |
| Principle | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[14][15][16][17][18] | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[2][19][20][21][22] | Covalent labeling of active enzyme sites with a chemical probe to measure target engagement and selectivity. |
| Advantages | - High sensitivity and quantitative.- Live-cell measurements in real-time.- High-throughput screening compatible.[8] - Can determine compound affinity and residence time.[16] | - Label-free method, uses endogenous protein.- Applicable to various sample types (cells, tissues).[2] - Can be adapted for high-throughput formats.[23] | - Provides information on the functional state of the target.- Can identify off-targets. |
| Disadvantages | - Requires genetic modification of the target protein (NanoLuc fusion).- Dependent on the availability of a suitable fluorescent tracer.[24] | - Indirect measurement of binding.- Can be influenced by factors other than direct target binding that affect protein stability.- Lower throughput for traditional Western blot-based readout. | - Requires a suitable reactive probe.- May not be applicable to all targets.- Can be complex to develop and validate. |
| Best Suited For | - Quantitative determination of intracellular compound affinity and potency.- High-throughput screening campaigns.- Structure-activity relationship (SAR) studies. | - Validating target engagement in a label-free manner.- Assessing target engagement in tissues and in vivo models.- Confirming on-target effects of lead compounds. | - Profiling enzyme activity and inhibitor selectivity.- Identifying novel drug targets and off-targets. |
Conclusion
The NanoBRET displacement assay is a powerful and sensitive method for quantifying the intracellular target engagement of this compound with RIPK1. Its high-throughput nature and ability to provide quantitative affinity data make it an excellent choice for lead optimization and SAR studies. However, the requirement for a genetically modified target and a specific fluorescent tracer are important considerations.
CETSA offers a valuable orthogonal approach, providing label-free validation of target engagement with the endogenous protein. This method is particularly useful for confirming on-target effects in more physiologically relevant systems, including tissues.
The choice of assay will ultimately depend on the specific research question, the stage of drug development, and the available resources. For a comprehensive validation of this compound's target engagement, a combination of these complementary techniques would provide the most robust and reliable data.
References
- 1. pnas.org [pnas.org]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. carnabio.com [carnabio.com]
- 13. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 19. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Our Research — CETSA [cetsa.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of GSK2982772: A Procedural Guide
This guide provides essential safety, handling, and disposal protocols for GSK2982772, a potent and selective RIP1 kinase inhibitor used in inflammatory disease research. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. The following information is synthesized from standard laboratory safety practices and available chemical safety data.
Hazard Identification and Summary
This compound is a bioactive small molecule intended for research use. While comprehensive hazard data is limited, it should be handled with the care required for all novel chemical entities. The primary risks include exposure through inhalation, ingestion, or direct skin and eye contact.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | May be harmful if swallowed. | Warning | |
| Skin Corrosion/Irritation | May cause skin irritation. | Warning | |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Warning | |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Warning |
Note: This hazard summary is based on typical profiles for similar research compounds. Always consult the most recent Safety Data Sheet (SDS) from your supplier.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required equipment for handling this compound in solid (powder) and solution forms.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield is required when handling larger quantities (>1g) of powder. | Protects against splashes of solutions and airborne particles of the solid compound. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). | Prevents direct skin contact. Double-gloving is recommended for handling concentrated solutions. |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required for handling small quantities in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator with a P95 filter if weighing powder outside of a ventilated enclosure. | Minimizes risk of inhaling airborne particles. |
Operational Workflow for Safe Handling
Following a structured workflow minimizes risk during the handling process. This diagram illustrates the key steps from preparation to cleanup.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
